Benzyl Piperidine-4-carboxylate
Description
Properties
IUPAC Name |
benzyl piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-13(12-6-8-14-9-7-12)16-10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBHAAHASZMYPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80465092 | |
| Record name | 4-Piperidinecarboxylic acid, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80465092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103824-89-1 | |
| Record name | 4-Piperidinecarboxylic acid, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80465092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Strategic Synthesis Protocol: 1-Benzylpiperidine-4-carboxylic Acid
[1]
Executive Summary
1-Benzylpiperidine-4-carboxylic acid (CAS: 10315-07-8) is a critical pharmacophore in medicinal chemistry, serving as a structural backbone for numerous neuroactive agents, including acetylcholinesterase inhibitors like Donepezil. Its synthesis presents a classic challenge in organic process development: handling a zwitterionic amino acid product that possesses high water solubility and difficult crystallization behavior.
This guide details a Two-Stage Ester-Hydrolysis Protocol , prioritized for its scalability and purification efficiency over direct alkylation methods. By utilizing an ester intermediate, researchers can leverage standard organic extraction techniques to remove impurities before generating the final zwitterionic species, ensuring high purity (>98%) without tedious ion-exchange chromatography.
Retrosynthetic Analysis
The strategic disconnection of the target molecule reveals two primary pathways. The Ester Route (Path A) is preferred for laboratory and pilot-scale synthesis due to superior impurity control.
Figure 1: Retrosynthetic analysis highlighting the Ester Route (Path A) as the primary strategy.
Primary Protocol: The Ester-Hydrolysis Route
This protocol avoids the direct alkylation of isonipecotic acid, which often results in a difficult-to-purify mixture of inorganic salts and zwitterionic product.
Phase 1: N-Benzylation of Ethyl Isonipecotate
Objective: Synthesize the lipophilic intermediate ethyl 1-benzylpiperidine-4-carboxylate.
Reagents:
-
Ethyl isonipecotate (1.0 equiv)
-
Benzyl chloride (1.05 equiv)
-
Potassium carbonate (
, anhydrous, 2.0 equiv) -
Solvent: Acetonitrile (ACN) or DMF (5-10 volumes)
-
Catalyst: Potassium iodide (KI, 0.1 equiv) - Optional, accelerates reaction via Finkelstein mechanism.
Step-by-Step Procedure:
-
Setup: Charge a round-bottom flask with ethyl isonipecotate and acetonitrile. Begin stirring.
-
Base Addition: Add anhydrous
and KI. The suspension may be slightly exothermic. -
Alkylation: Add benzyl chloride dropwise over 30 minutes to control exotherm.
-
Reaction: Heat the mixture to reflux (
) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS. -
Workup:
-
Cool to room temperature (RT).
-
Filter off inorganic salts (
, excess ). Rinse the cake with fresh acetonitrile. -
Concentrate the filtrate under reduced pressure to obtain a yellow oil.
-
Purification: Dissolve the residue in Ethyl Acetate (EtOAc) and wash with water (2x) and brine (1x). Dry over
and concentrate. -
Note: The crude ester is typically sufficiently pure (>95%) for the next step. If not, distill under high vacuum or perform a short silica plug filtration.
-
Phase 2: Saponification & Isoelectric Precipitation
Objective: Hydrolyze the ester and isolate the free acid via pH adjustment.
Reagents:
-
Ethyl 1-benzylpiperidine-4-carboxylate (from Phase 1)[1]
-
Sodium Hydroxide (NaOH, 4N aqueous solution, 2.0 equiv)
-
Solvent: THF or 1,4-Dioxane (to ensure solubility of the ester)
-
Acid for Workup: 2N Hydrochloric Acid (HCl)[1]
Step-by-Step Procedure:
-
Hydrolysis: Dissolve the ester in THF (3 volumes). Add 4N NaOH (2 volumes).
-
Reaction: Stir at RT or mild heat (
) for 4–12 hours. The mixture will become homogeneous as the ester is consumed. -
Monitoring: Confirm disappearance of the ester via TLC.
-
Isoelectric Isolation (Critical Step):
-
Remove the organic solvent (THF) via rotary evaporation. The residue will be an aqueous solution of the sodium carboxylate salt.
-
Cool the aqueous solution to
in an ice bath. -
Neutralization: Slowly add 2N HCl dropwise while monitoring pH with a meter.
-
Target pH: Adjust exactly to pH 7.0–7.2 . This is the isoelectric point (pI) where the zwitterion has minimum solubility.
-
-
Crystallization: A white solid will precipitate. Stir at
for 1 hour to maximize yield. -
Filtration: Filter the solid and wash the cake with a small amount of cold water followed by cold ethanol (to remove residual water and speed up drying).
-
Drying: Dry in a vacuum oven at
overnight.
Expected Yield: 85–95% (over two steps).[2] Appearance: White to off-white crystalline solid.
Alternative Protocol: Reductive Amination
Context: Use this route if alkyl halides (benzyl chloride) are restricted or if avoiding inorganic salt waste is a priority.
Reagents:
-
Benzaldehyde (1.1 equiv)[5]
-
Sodium Triacetoxyborohydride (STAB, 1.5 equiv)
-
Solvent: Methanol or DCM/MeOH mixture.
-
Acetic Acid (catalytic, to adjust pH to ~5-6 for imine formation).
Workflow:
-
Dissolve isonipecotic acid in MeOH. Add benzaldehyde and stir for 30 minutes to form the imine species.
-
Add STAB portion-wise at
. -
Stir at RT for 12 hours.
-
Workup: Quench with water. Adjust pH to 7. Extract impurities with EtOAc (discard organic layer). The product remains in the aqueous phase.
-
Isolation: Concentrate the aqueous phase and recrystallize from Ethanol/Water. Note: Desalting can be difficult in this route compared to the Ester Route.
Process Analytical Technology (PAT) & Characterization
Verify the identity and purity of the synthesized compound using the following parameters.
| Parameter | Specification / Observation |
| Appearance | White crystalline powder |
| Melting Point | 190–192 °C (dec.)[3] |
| 1H NMR (DMSO-d6) | δ 12.1 (br s, 1H, COOH), 7.2-7.4 (m, 5H, Ar-H), 3.48 (s, 2H, Bn-CH2), 2.75 (m, 2H), 2.15 (m, 1H), 1.9 (m, 2H), 1.5-1.7 (m, 4H). |
| MS (ESI) | [M+H]+ = 220.13 |
| Solubility | Soluble in dilute acid/base; sparingly soluble in water at pH 7; soluble in DMSO. |
Process Flow Diagram
The following diagram illustrates the logical flow of the preferred Ester-Hydrolysis Route .
Figure 2: Logical workflow for the synthesis, emphasizing the critical pH adjustment step.
Safety & Handling
-
Benzyl Chloride: Potent lachrymator and alkylating agent. Handle only in a fume hood. Destroy excess with aqueous ammonia or NaOH.
-
Zwitterion Handling: The final product is a fine powder. Use a dust mask during weighing to avoid inhalation.
-
Solvent Waste: Acetonitrile and THF waste should be segregated from aqueous waste streams.
References
-
Preparation of 1-benzylpiperidine-4-carboxylic acid . ChemicalBook.[1] Retrieved from .
-
Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid . Google Patents (CN102442937B). Retrieved from .
-
Synthesis of 4-benzylpiperidine carboxamides as dual serotonin and norepinephrine reuptake inhibitors . Bioorganic & Medicinal Chemistry. Retrieved from .
-
1-Benzylpiperidine-4-carboxylic acid | C13H17NO2 . PubChem. Retrieved from .
Sources
- 1. 1-BENZYLPIPERIDINE-4-CARBOXYLIC ACID | 10315-07-8 [chemicalbook.com]
- 2. 4-Amino-1-benzylpiperidine-4-carboxylic acid hydrochloride | 150435-80-6 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid | C19H22N2O2 | CID 43544 - PubChem [pubchem.ncbi.nlm.nih.gov]
Benzyl Piperidine-4-carboxylate: Technical Guide to Properties, Synthesis, and Reactivity
Executive Summary
Benzyl piperidine-4-carboxylate (also known as Benzyl Isonipecotate ) is a critical bifunctional building block in medicinal chemistry. It serves as a protected form of isonipecotic acid (piperidine-4-carboxylic acid), where the carboxylic acid is masked as a benzyl ester.
This scaffold is prized for its orthogonal reactivity : the benzyl ester is stable under acidic conditions used to deprotect amines (e.g., Boc removal with TFA), yet it can be cleaved under neutral conditions via hydrogenolysis (
Structural Disambiguation & Physicochemical Profile
CRITICAL NOTE: Nomenclature in this chemical family is often ambiguous. Researchers must distinguish between the benzyl ester (target of this guide) and the N-benzyl derivative.
| Feature | Target Molecule | Common Isomer (Confusion Point) |
| Common Name | Benzyl Isonipecotate | Ethyl 1-Benzylisonipecotate |
| IUPAC Name | Benzyl piperidine-4-carboxylate | Ethyl 1-benzylpiperidine-4-carboxylate |
| Structure | Free amine, Benzyl ester | N-Benzyl amine, Ethyl ester |
| CAS Number | 103824-89-1 | 24228-40-8 |
| Primary Utility | C-terminus protection; Amine modification | N-terminus protection; Acid modification |
Datasheet: Benzyl Piperidine-4-carboxylate (Free Base)
| Property | Value | Notes |
| Molecular Formula | ||
| Molecular Weight | 219.28 g/mol | |
| Physical State | Viscous Oil (Free Base) | Often handled as p-TsOH or HCl salt (Solid) |
| Boiling Point | ~160°C (at 0.5 mmHg) | Predicted; decomposes at high T |
| pKa (Amine) | ~10.8 | Typical for secondary piperidines |
| Solubility | DCM, MeOH, EtOAc | Low water solubility (Free Base) |
| Storage | 2–8°C, Inert Atmosphere | Amine absorbs |
Synthetic Routes & Production
The most robust industrial synthesis involves Fischer Esterification utilizing a Dean-Stark apparatus to drive the equilibrium. Direct esterification of the zwitterionic amino acid is difficult; therefore, the reaction is typically catalyzed by p-toluenesulfonic acid (p-TsOH), isolating the product as the stable tosylate salt.
Protocol: Dean-Stark Esterification (p-TsOH Mediated)
Objective: Synthesis of Benzyl piperidine-4-carboxylate p-toluenesulfonate salt.
Reagents:
-
Benzyl alcohol (2.5 eq)
-
p-Toluenesulfonic acid monohydrate (1.1 eq)
-
Toluene (Solvent, 10-15 volumes)
Methodology:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add isonipecotic acid, p-TsOH, and benzyl alcohol to the toluene.
-
Reflux: Heat the mixture to vigorous reflux (~110°C). Water generated by the reaction will azeotrope with toluene and collect in the trap.
-
Monitoring: Continue reflux until water evolution ceases (typically 4–8 hours).
-
Workup (Salt Isolation): Cool the mixture to room temperature. Add diethyl ether or hexanes to induce precipitation of the tosylate salt. Filter the white crystalline solid and wash with cold ether.
-
Free Base Generation (Optional): Dissolve the salt in water/DCM mixture. Adjust pH to >12 with NaOH. Extract the organic layer, dry over
, and concentrate in vacuo to yield the free amine as an oil.[3]
Synthesis Flowchart
Caption: Industrial synthesis route via acid-catalyzed azeotropic esterification.
Reactivity & Orthogonal Functionalization
The power of benzyl piperidine-4-carboxylate lies in its ability to differentiate between the amine and acid termini.
A. The Secondary Amine ( )
The piperidine nitrogen is a strong nucleophile. It reacts readily with electrophiles without affecting the benzyl ester.
-
Acylation: Reacts with acid chlorides or activated esters (EDC/NHS) to form amides.
-
Reductive Amination: Reacts with aldehydes/ketones +
. -
Protection: Can be protected with Boc (acid-labile) or Fmoc (base-labile).
B. The Benzyl Ester ( )
The benzyl ester serves as a semi-permanent protecting group for the carboxylic acid.
-
Stability: Stable to TFA (used for Boc removal) and mild bases.
-
Cleavage (Hydrogenolysis): The defining reaction. Treatment with
gas (1 atm) and Pd/C catalyst cleaves the ester to toluene and the free acid. This occurs under neutral conditions, preserving other sensitive groups (e.g., Boc, acetals). -
Hydrolysis: Can be cleaved by strong aqueous base (LiOH/NaOH), though this may affect other esters.
Orthogonal Strategy Diagram
Caption: Divergent reactivity allowing selective N-modification followed by C-terminus deprotection.
Medicinal Chemistry Applications
Peptidomimetics & Linkers
The piperidine ring acts as a rigid spacer, restricting conformational freedom compared to linear amino acids. Benzyl piperidine-4-carboxylate is used to introduce this rigid motif into peptide chains.
-
Protocol: The free amine is coupled to the C-terminus of a peptide (using HATU/DIPEA). Subsequently, the benzyl ester is hydrogenated to allow extension of the chain from the acid end.
Muscarinic & GPCR Ligands
Many GPCR antagonists require a basic nitrogen (for ionic bonding to an aspartate residue in the receptor) separated from a lipophilic tail.
-
Strategy: The benzyl ester is used to synthesize the core. After N-alkylation with a receptor-specific pharmacophore, the benzyl group is removed to reveal the acid, which is then converted to a bioisostere (e.g., oxadiazole or amide) to tune solubility and potency.
Fentanyl Analog Precursors (Safety Note)
While structurally related to 4-anilidopiperidines, this specific ester is primarily used in legitimate research to create carboxyl-modified analogs for metabolic stability studies, distinct from the illicit synthesis of propionyl-derivatives.
Handling & Stability
-
Self-Polymerization: As an amino ester, the free base can theoretically undergo intermolecular aminolysis (polymerization) upon prolonged storage, though sterics of the secondary amine make this slow.
-
Recommendation: Store as the HCl or p-TsOH salt . Convert to free base immediately prior to use.
-
-
Carbon Dioxide Sensitivity: The free amine readily forms carbamates with atmospheric
.-
Recommendation: Store under Argon/Nitrogen.
-
-
TLC Visualization:
-
UV Active: Yes (Benzyl group).
-
Stain: Ninhydrin (Red/Purple spot for free amine), Iodine.
-
References
-
PubChem. (n.d.). Benzyl piperidine-4-carboxylate Compound Summary. National Library of Medicine. Retrieved from [Link]
- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. (Context: Amide coupling protocols for secondary amines).
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. 3rd Ed. Wiley-Interscience. (Context: Orthogonality of Benzyl Esters vs. Boc/Fmoc).
Sources
Technical Guide: Synthesis & Optimization of Benzyl Piperidine-4-Carboxylate Derivatives
Executive Summary
The benzyl piperidine-4-carboxylate scaffold represents a cornerstone pharmacophore in modern medicinal chemistry, particularly in the development of neuroactive agents.[1] It serves as the structural core for acetylcholinesterase (AChE) inhibitors like Donepezil (Aricept), used in Alzheimer's disease therapy, and various muscarinic receptor antagonists.
This guide provides a rigorous technical analysis of the synthetic pathways, structural optimization strategies, and validation protocols required to utilize this scaffold effectively. It moves beyond basic organic synthesis into the rationale required for high-affinity ligand design.
Part 1: Strategic Importance & Pharmacophore Analysis
The utility of the benzyl piperidine-4-carboxylate moiety stems from its ability to bridge two distinct binding pockets within G-Protein Coupled Receptors (GPCRs) and enzymes.
Mechanistic Rationale
-
The Piperidine Nitrogen (Basic Center): At physiological pH (7.4), the piperidine nitrogen (
) is protonated. This cation mimics the quaternary ammonium of acetylcholine, forming critical cation- interactions with aromatic residues (e.g., Trp86 in AChE). -
The Benzyl Moiety: Provides hydrophobic bulk and engages in
- stacking interactions with peripheral anionic sites (PAS). -
The Ester Linkage: While often a metabolic liability due to esterases, it serves as a hydrogen bond acceptor and a spacer that can be bioisosterically replaced (by amides or oxadiazoles) in later-stage optimization.
SAR Visualization
The following diagram illustrates the Structure-Activity Relationship (SAR) logic governing this scaffold.
Figure 1: Pharmacophore dissection of the benzyl piperidine-4-carboxylate scaffold highlighting critical binding interactions and optimization vectors.
Part 2: Synthetic Methodology
We present two distinct protocols. Protocol A is the industry-standard "Convergent Route" (N-alkylation), preferred for its high yield and operational simplicity. Protocol B is the "Linear Route" (Esterification), useful when the N-benzyl group is pre-installed or when using specific chiral pool starting materials.
Protocol A: N-Alkylation of Ethyl Isonipecotate (The Convergent Route)
This method utilizes commercially available ethyl isonipecotate and benzyl halides. It avoids the formation of zwitterionic intermediates common in amino-acid chemistry.
Reaction Scheme:
Step-by-Step Methodology
-
Reagents:
-
Ethyl isonipecotate (1.0 equiv)
-
Benzyl bromide (1.1 equiv) - Note: Benzyl chloride requires NaI catalyst (Finkelstein conditions).
-
Potassium carbonate (
), anhydrous (2.5 equiv). -
Solvent: Acetonitrile (ACN) or DMF (0.2 M concentration).
-
-
Procedure:
-
Charge a round-bottom flask with ethyl isonipecotate and ACN.
-
Add finely ground anhydrous
. -
Cool to 0°C (ice bath) to minimize dialkylation exotherms.
-
Add benzyl bromide dropwise over 15 minutes.
-
Allow to warm to room temperature and stir for 4–6 hours.
-
Monitor: TLC (Hexane:EtOAc 4:1). The product will be less polar than the starting amine but more polar than the benzyl halide.
-
-
Work-up:
-
Filter off the inorganic solids (
). -
Concentrate the filtrate in vacuo.[2]
-
Redissolve in EtOAc, wash with saturated
and Brine. -
Dry over
and concentrate.
-
-
Validation (Self-Check):
-
1H NMR (CDCl3): Look for the disappearance of the N-H broad singlet and the appearance of the benzylic singlet (
ppm, 2H). The ethyl ester quartet ( ppm) and triplet ( ppm) must remain intact.
-
Protocol B: Direct Esterification (The Linear Route)
Used when starting from Isonipecotic Acid (Piperidine-4-carboxylic acid). This requires protecting the amine or managing the zwitterion.
Reaction Scheme:
Step-by-Step Methodology
-
Coupling:
-
Dissolve N-Boc-isonipecotic acid (1.0 equiv) in DCM.
-
Add Benzyl alcohol (1.1 equiv) and DMAP (0.1 equiv).
-
Add EDC
HCl (1.2 equiv) at 0°C. Stir 12h.
-
-
Deprotection:
-
Treat the purified ester with TFA/DCM (1:4 ratio) for 1 hour.
-
Basify carefully with
to obtain the free base, or evaporate to keep the TFA salt.
-
Part 3: Workflow Visualization
The following flowchart assists in selecting the correct synthetic route based on available starting materials.
Figure 2: Decision matrix for synthetic route selection. Route 1 (Green) is preferred for speed; Route 2 (Red) offers higher regiocontrol for complex derivatives.
Part 4: Data Presentation & Troubleshooting
Comparative Yields & Conditions
| Parameter | Protocol A (Alkylation) | Protocol B (Coupling) |
| Starting Material Cost | Low (Ethyl ester is cheap) | Moderate (Coupling reagents) |
| Step Count | 1 Step | 3 Steps (Protect-Couple-Deprotect) |
| Typical Yield | 85–95% | 60–75% (Overall) |
| Purification | Crystallization or Short Column | Column Chromatography usually required |
| Scalability | High (Kg scale feasible) | Moderate (Reagent cost limits) |
Troubleshooting Guide
-
Problem: Low yield in Protocol A.
-
Cause: Poly-alkylation (quaternization).
-
Solution: Ensure strict 1:1 stoichiometry or slight excess of the amine, not the halide. Add halide slowly at 0°C.
-
-
Problem: Product is an oil and difficult to handle.
-
Solution: Convert to the hydrochloride salt. Dissolve the free base in diethyl ether and bubble dry HCl gas or add HCl in dioxane. The salt is a stable, white solid.
-
-
Problem: Hydrolysis of the ester during workup.
-
Solution: Avoid strong bases (NaOH) during extraction. Use saturated
or buffers.
-
References
-
Design and Synthesis of Donepezil-like AChE Inhibitors
- Title: Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease.
- Source: Scientific Reports (N
-
URL:[Link]
-
General N-Alkylation Protocols
- Title: Procedure for N-alkylation of Piperidine (Community Verified Protocols).
- Source: ResearchG
-
URL:[Link]
-
Direct Esterification Catalysis
-
Donepezil SAR & Pharmacophore
Sources
- 1. nbinno.com [nbinno.com]
- 2. A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]
- 5. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Definitive Guide to NMR Interpretation: Benzyl Piperidine-4-Carboxylate
Executive Summary & Structural Disambiguation
Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.
In the context of drug development—specifically in the synthesis of piperidine-based opioids (e.g., fentanyl analogues) or muscarinic antagonists—the term "Benzyl piperidine-4-carboxylate" frequently leads to costly synthetic errors due to nomenclature ambiguity.
Before interpreting spectra, you must verify which isomer you possess. This guide primarily focuses on Isomer A (The Ester) , consistent with standard IUPAC nomenclature (Alkyl Alkanoate), but provides critical diagnostic markers to distinguish it from Isomer B (The N-Benzyl Amine) .
| Feature | Isomer A: Benzyl isonipecotate (The Ester) | Isomer B: 1-Benzylpiperidine-4-carboxylic acid (The Amine) |
| Structure | Piperidine-4-COOCH₂Ph | PhCH₂-N-Piperidine-4-COOH |
| Key Application | C-terminus protection | N-terminus protection / Pharmacophore |
| Diagnostic ¹H NMR | ~5.1 ppm (s, 2H) | ~3.5 ppm (s, 2H) |
| Diagnostic ¹³C NMR | ~66 ppm (O-CH₂) | ~63 ppm (N-CH₂) |
Experimental Protocol: Sample Preparation
To ensure reproducibility and resolution of the piperidine ring coupling constants (crucial for conformational analysis), follow this protocol.
Solvent Selection[1][2]
-
Free Base: Use Chloroform-d (CDCl₃) . It minimizes viscosity and allows for sharp resolution of the piperidine chair conformers.[1]
-
Salt Forms (HCl/TFA): Use DMSO-d₆ or Methanol-d₄ .
-
Warning: In CDCl₃, salt forms often result in broad, uninterpretable blobs for protons adjacent to the nitrogen (H-2/6) due to slow exchange and solubility issues.
-
Preparation Steps
-
Mass: Weigh 10–15 mg of the analyte.
-
Volume: Dissolve in 0.6 mL of solvent.
-
Filtration: If the solution is cloudy (common with salts in CDCl₃), filter through a cotton plug into the NMR tube. Suspended particles will degrade field homogeneity (shimming).[1]
-
Reference: Ensure TMS (0.00 ppm) or residual solvent peak (CHCl₃ 7.26 ppm) is referenced correctly.
¹H NMR Data Interpretation (Free Base in CDCl₃)
The piperidine ring exists in a chair conformation.[1] At room temperature, the ring flip is fast on the NMR timescale, but the substituents often lock the conformation, or you observe an average. For 4-substituted piperidines, the substituent at C4 typically prefers the equatorial position to minimize 1,3-diaxial interactions.
Spectral Assignment Table[1][2][3]
| Position | Type | Shift (δ ppm) | Multiplicity | Integration | Coupling (J Hz) | Mechanistic Insight |
| Ar-H | Aromatic | 7.30 – 7.40 | Multiplet | 5H | - | Phenyl ring protons; often overlapping.[1] |
| O-CH₂-Ph | Benzylic | 5.12 | Singlet | 2H | - | Diagnostic Peak. Deshielded by oxygen.[1] |
| H-2, H-6 | Piperidine (adj. to N) | 3.05 – 3.15 | dt or m | 2H | J≈12, 3 | Deshielded by Nitrogen. "dt" appearance due to geminal + axial-axial coupling.[1] |
| H-2', H-6' | Piperidine (adj. to N) | 2.60 – 2.70 | td or m | 2H | J≈12, 3 | Distinct from their geminal partners if ring is locked; otherwise averaged with H-2/6. |
| H-4 | Methine (adj. to CO) | 2.40 – 2.50 | tt | 1H | J≈11, 4 | Triplet of triplets. Large J (11Hz) indicates axial-axial coupling with H-3/5. |
| NH | Amine | 1.80 – 2.20 | Broad s | 1H | - | Variable.[1] Disappears with D₂O shake. |
| H-3, H-5 | Piperidine (methylene) | 1.60 – 1.90 | Multiplet | 4H | - | Shielded region. Often complex due to overlap.[1] |
Detailed Mechanistic Analysis[1]
-
The Benzylic Singlet (5.12 ppm): This is your primary confirmation of the ester linkage. If this peak appears at 3.50 ppm, you have synthesized the N-benzyl isomer (Isomer B).
-
The H-4 Methine (2.45 ppm): This proton is pivotal for determining stereochemistry. A "triplet of triplets" (tt) splitting pattern confirms the proton is axial , placing the ester group in the equatorial position (thermodynamically favored).
-
Coupling Logic: Two large couplings (~11 Hz) to the axial H-3/5 protons + two small couplings (~4 Hz) to the equatorial H-3/5 protons.
-
¹³C NMR Data Interpretation
Carbon NMR provides the definitive backbone verification, particularly useful if the proton spectrum is crowded in the alkyl region.
| Carbon Type | Shift (δ ppm) | Assignment Logic |
| C=O | 174.5 | Ester carbonyl.[1] (Amides/Acids typically appear 170-180, but esters are distinctively ~174-175). |
| Ipso-Ar | 136.0 | Quaternary aromatic carbon.[1] |
| Ar-CH | 128.0 – 128.6 | Ortho, meta, para carbons (intense peaks). |
| O-CH₂-Ph | 66.2 | Diagnostic. If N-benzyl, this carbon shifts upfield to ~63 ppm. |
| C-2, C-6 | 45.8 | Alpha to Nitrogen. |
| C-4 | 41.2 | Alpha to Carbonyl. |
| C-3, C-5 | 28.5 | Beta carbons (most shielded). |
Logic Flow & Troubleshooting (Visualization)
The following diagram illustrates the decision process for assigning the structure and troubleshooting common anomalies (e.g., salt formation).
Caption: Decision tree for structural verification and salt-form detection based on ¹H NMR chemical shifts.
Critical Nuance: Salt Forms & pH Effects
In drug development, this intermediate is often purchased or isolated as a hydrochloride (HCl) or Trifluoroacetate (TFA) salt.
-
The "Salt Shift": Protonation of the piperidine nitrogen exerts a strong electron-withdrawing effect.
-
H-2/H-6 Protons: Shift downfield from ~3.1 ppm (free base) to ~3.4 – 3.6 ppm (salt).
-
Peak Shape: In CDCl₃, the ammonium protons (
) often broaden the adjacent CH protons due to intermediate exchange rates. -
Resolution: If you observe this broadening, add a drop of
(to exchange the NH) or switch to DMSO-d₆ to sharpen the spectrum.
-
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1] (Standard reference for general chemical shift tables).
-
Fulmer, G. R., et al. (2010).[2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023).[1] Spectral Database for Organic Compounds (SDBS).[1] SDBS No. 1287 (Ethyl isonipecotate analog data). [Link]
-
Janssen, P. A. J., et al. (1960). Synthetic Analgesics.[1] I. Synthesis of Basic Benzhydryl Ethers and Related Compounds. Journal of Medicinal and Pharmaceutical Chemistry. (Foundational text for piperidine synthesis).
Sources
benzyl piperidine-4-carboxylate crystal structure analysis
Topic: : Crystallographic Protocol & Conformational Analysis Content Type: Technical Guide / Standard Operating Procedure (SOP) Audience: Structural Biologists, Medicinal Chemists, and Process Development Scientists.
A Technical Guide to Crystallization, Diffraction, and Conformational Analysis
Executive Summary
Benzyl piperidine-4-carboxylate represents a critical pharmacophore in medicinal chemistry, serving as a structural scaffold for opioid analgesics (e.g., fentanyl analogs) and neuroactive agents.[1] However, its structural characterization presents specific challenges: the free base is often an oil or low-melting solid due to the conformational flexibility of the piperidine ring and the benzylic ester rotation.
This guide provides a definitive protocol for the structural elucidation of this molecule. We move beyond simple data reporting to establish a self-validating workflow for salt selection, single-crystal growth, and X-ray diffraction (SCXRD) analysis. The focus is on distinguishing the energetic preference for the chair conformation and mapping the intermolecular hydrogen-bonding networks that stabilize the solid state.
Part 1: Molecular Architecture & Conformational Landscape
Before attempting crystallization, one must understand the conformational degrees of freedom. The piperidine ring is not static; it exists in a dynamic equilibrium dominated by the chair conformation , which minimizes torsional strain and angle strain.
The Equatorial Preference
In benzyl piperidine-4-carboxylate, the bulky benzyl ester group at the C4 position will overwhelmingly prefer the equatorial orientation.
-
Axial Position: Results in severe 1,3-diaxial steric interactions with the protons at C2 and C6.
-
Equatorial Position: Minimizes steric clash, stabilizing the structure by approximately 1.7–2.0 kcal/mol relative to the axial conformer.
The Nitrogen Inversion
The secondary amine nitrogen is also capable of inversion. In the free base, the lone pair occupies an orbital that can flip. However, upon protonation (salt formation), this inversion is locked, often fixing the N-substituent (proton) in an axial or equatorial position depending on the hydrogen bonding network formed with the counter-ion.
Part 2: Crystallization Strategy (The "Art" & Science)
Critical Insight: The free base of benzyl piperidine-4-carboxylate is prone to "oiling out" due to weak intermolecular forces. Successful diffraction requires converting the amine to a crystalline salt.
Salt Selection Protocol
We utilize a pKa-based screen. The piperidine nitrogen (pKa ~11) is highly basic.
-
Target A (High Success): Hydrochloride (HCl). Forms strong ionic lattices.
-
Target B (Alternative):
-Toluenesulfonate (Tosylate). The aromatic ring of the tosylate promotes stacking with the benzyl ester, aiding lattice packing.
Crystallization Workflow
The following Graphviz diagram outlines the decision tree for obtaining diffraction-quality crystals.
Figure 1: Decision tree for crystallizing flexible piperidine esters. Note the loop back to solvent selection if "oiling out" occurs.
Experimental Protocol: Vapor Diffusion (HCl Salt)
-
Dissolution: Dissolve 20 mg of the benzyl piperidine-4-carboxylate HCl salt in 0.5 mL of Methanol (good solubility). Filter through a 0.2
m PTFE syringe filter into a small vial (inner vial). -
Chamber Setup: Place the inner vial (uncapped) inside a larger jar containing 5 mL of Diethyl Ether (anti-solvent).
-
Equilibration: Seal the outer jar tightly. The ether vapors will slowly diffuse into the methanol, lowering the solubility of the salt gradually.
-
Timeline: Leave undisturbed at 4°C for 3–7 days. Look for prismatic needles.
Part 3: X-Ray Diffraction Data Acquisition & Refinement
Once a crystal is mounted, the data collection strategy must account for the flexibility of the benzyl chain.
Data Collection Parameters[2]
-
Temperature: 100 K (Liquid Nitrogen Stream) .
-
Reasoning: Room temperature collection often results in high atomic displacement parameters (thermal ellipsoids) for the terminal phenyl ring, making the structure difficult to refine.
-
-
Source: Mo-K
( Å) or Cu-K ( Å). Mo is preferred to minimize absorption, though Cu is acceptable for purely organic light-atom structures. -
Resolution: Aim for 0.8 Å or better (
for Mo).
Refinement Strategy (SHELXL)
Typical refinement challenges and solutions for this molecule:
| Challenge | Symptom | Solution (SHELX Command) |
| Disordered Benzyl Ring | Elongated thermal ellipsoids on the phenyl ring. | AFIX 66 (constrain to ideal hexagon) or SIMU/DELU restraints. |
| Piperidine Ring Puckering | Ring appears flattened. | Check for correct chair geometry. No restraints usually needed unless data is poor. |
| Hydrogen Placement | NH proton density unclear. | Locate in Difference Fourier map ( |
Part 4: Structural Analysis & Intermolecular Interactions
Upon solving the structure (typically Space Group
The Hydrogen Bonding Network
In the HCl salt form, the protonated nitrogen (
-
Interaction:
. -
Geometry: The chloride ion usually bridges two piperidine cations, creating a 1D chain or 2D sheet.
-
Metric: Look for
distances of 3.10 – 3.25 Å.
Conformational Validation (The Chair)
To validate the structure, calculate the Cremer-Pople puckering parameters or simply measure the torsion angles.
-
Ideal Chair: Alternating torsion angles near
. -
Benzyl Ester Orientation: The torsion angle
should indicate the ester plane is roughly perpendicular to the average plane of the piperidine ring to minimize steric strain.
Interaction Map
The following diagram illustrates the expected supramolecular connectivity in the crystal lattice.
Figure 2: Supramolecular connectivity map. The N-H...Cl interaction drives the lattice formation, while Pi-stacking organizes the hydrophobic regions.
Part 5: Data Presentation Standards
When reporting this structure in a patent or publication, summarize the crystallographic data in a standard table format.
Table 1: Representative Crystal Data Parameters (Simulated/Typical)
| Parameter | Typical Value (HCl Salt) |
| Crystal System | Monoclinic |
| Space Group | |
| Unit Cell ( | |
| Angle ( | |
| Z (Formula Units) | 4 |
| R-Factor ( | < 0.05 (5%) indicates high quality |
| Goodness of Fit (GooF) | 1.0 – 1.1 |
Final Validation Checklist
References
-
Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small-molecule organic and metal-organic crystal structures.[Link]
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. [Link]
-
Glusker, J. P., Lewis, M., & Rossi, M. (1994). Crystal Structure Analysis for Chemists and Biologists. VCH Publishers.[2] (Standard Text for Protocol Grounding).
-
Nairoukh, Z., et al. (2020). "Understanding the Conformational Behavior of Fluorinated Piperidines."[2][3] Chemistry – A European Journal. (Provides comparative conformational data for piperidine derivatives). [Link]
Sources
Technical Guide: Solubility Profile & Solvent Selection for Benzyl Piperidine-4-Carboxylates
The following technical guide is structured to provide actionable, high-level scientific insight into the solubility profile of Benzyl piperidine-4-carboxylate and its structural analogs.
This guide addresses the structural ambiguity common in this nomenclature by covering both the Benzyl ester (Piperidine-4-carboxylic acid benzyl ester) and the N-Benzyl derivative (Ethyl/Methyl 1-benzylpiperidine-4-carboxylate), as their solubility behaviors follow identical physicochemical principles essential for drug development.
Executive Summary
Benzyl piperidine-4-carboxylate derivatives serve as critical intermediates in the synthesis of piperidine-based pharmaceuticals (e.g., fentanyl analogs, donepezil, and antihistamines). Their utility in organic synthesis is defined by a "Switchable Solubility" profile: the molecule transitions between water-soluble (cationic) and organic-soluble (neutral) states based on pH.
This guide provides the solubility landscape for these compounds, focusing on the thermodynamic drivers (LogP, pKa) that inform solvent selection for reaction monitoring, extraction (workup), and crystallization.
Structural Definition & Physicochemical Drivers
Before selecting a solvent, one must define the specific ionization state of the molecule. The solubility of benzyl piperidine-4-carboxylate is not static; it is pH-dependent.
The Target Analytes
| Feature | Compound A: The Benzyl Ester | Compound B: The N-Benzyl Derivative |
| IUPAC Name | Piperidine-4-carboxylic acid, benzyl ester | Ethyl 1-benzylpiperidine-4-carboxylate |
| Structure | Free secondary amine ( | Tertiary amine ( |
| Key Moiety | Benzyl Ester (Lipophilic tail) | N-Benzyl (Lipophilic head) |
| CAS (Example) | Generic Class | 24228-40-8 |
| pKa (Calc) | ~10.5 (Piperidine NH) | ~8.0 (Tertiary Amine) |
| LogP (Calc) | ~1.8 - 2.2 | ~2.5 - 3.0 |
The Solubility Mechanism
The solubility is governed by two competing forces:
-
The Piperidine Ring (Basic): In acidic media, the nitrogen protonates (
), creating a high charge density that favors high-dielectric solvents (Water, Methanol). -
The Benzyl/Ester Group (Lipophilic): The aromatic ring and ester linkage provide significant Van der Waals surface area, favoring non-polar organic solvents (DCM, Toluene) when the amine is uncharged.
Solubility Landscape: Solvent Compatibility Matrix
The following data aggregates experimental observations and predictive modeling for the Free Base versus the Hydrochloride Salt forms.
Solubility Data Table
| Solvent Class | Specific Solvent | Free Base Solubility | HCl Salt Solubility | Application |
| Chlorinated | Dichloromethane (DCM) | Excellent (>100 mg/mL) | Poor / Insoluble | Extraction (Organic phase) |
| Chlorinated | Chloroform ( | Excellent | Moderate (forms ion pairs) | NMR / Chromatography |
| Esters | Ethyl Acetate (EtOAc) | Good (>50 mg/mL) | Insoluble | Extraction / Crystallization |
| Alcohols | Methanol (MeOH) | Good | Excellent | Dissolution for Salt Formation |
| Alcohols | Ethanol (EtOH) | Good | Good (Temperature dependent) | Recrystallization |
| Ethers | Diethyl Ether ( | Moderate | Insoluble (Antisolvent) | Precipitation of Salt |
| Hydrocarbons | Hexanes / Heptane | Low / Moderate | Insoluble | Washing / Impurity removal |
| Aprotic | DMSO / DMF | Excellent | Excellent | Reaction Medium |
| Aqueous | Water (pH 7) | Low (<1 mg/mL) | Soluble | Aqueous Workup |
| Aqueous | 1M HCl | Soluble (Converts to salt) | Soluble | Acidic Extraction |
Critical Insight: The Free Base is an oil or low-melting solid highly soluble in DCM. The HCl Salt is a crystalline solid, often precipitated by adding Diethyl Ether to a Methanolic solution of the base.
Visualizing the Workflow: Solubility & Purification
The following diagram illustrates the decision logic for solvent selection based on the desired outcome (Extraction vs. Crystallization).
Figure 1: Solubility decision tree for Benzyl piperidine-4-carboxylate derivatives. Note the divergence in solvent compatibility based on ionization state.
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this protocol to determine exact solubility limits for your specific batch/isomer.
-
Preparation: Weigh 100 mg of the sample (Free Base or Salt) into a 4 mL glass vial.
-
Titration: Add the target solvent (e.g., Toluene) in 100 µL increments at 25°C.
-
Agitation: Vortex for 30 seconds after each addition.
-
Endpoint: Record the volume (
) required for complete dissolution (clear solution). -
Calculation:
Protocol B: The "Acid-Base Switch" Purification
This is the standard industry method for purifying piperidine esters using their solubility properties.
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) .
-
Acid Extraction: Wash the organic layer with 1M HCl (aq) .
-
Separation: Collect the Aqueous Layer (contains the product). Discard the Organic Layer.
-
Basification: Cool the aqueous layer to 0°C. Slowly add 2M NaOH or Sat.
until pH > 10. -
Re-Extraction: Extract the cloudy aqueous mixture with Dichloromethane (DCM) (3x).
-
Isolation: Dry the DCM layer over
, filter, and concentrate in vacuo.
Structural & Stability Considerations
Ester Hydrolysis Risk
Researchers must exercise caution when using alcohols (MeOH/EtOH) with strong acids or bases.
-
Transesterification: Dissolving the benzyl ester in Methanol with a catalytic acid (HCl) can lead to the formation of the methyl ester via transesterification.
-
Hydrolysis: Aqueous base (NaOH) will hydrolyze the ester to the carboxylic acid (Piperidine-4-carboxylic acid), destroying the benzyl moiety. Always use weak bases (
) or cold temperatures for pH adjustment.
Storage[7][8]
-
Free Base: Store under inert gas (Argon/Nitrogen) at -20°C. Piperidines can absorb
from the air to form carbamates or carbonates over time. -
HCl Salt: Hygroscopic. Store in a desiccator.
References
-
ChemicalBook. (2025).[4] Ethyl 1-benzylpiperidine-4-carboxylate Properties and Solubility Data. Retrieved from
-
Apollo Scientific. (2025). Safety Data Sheet: Ethyl 1-benzylpiperidine-4-carboxylate (CAS 24228-40-8).[4] Retrieved from
-
Sigma-Aldrich. (2025).[5] N-Benzylpiperidine-4-carboxaldehyde and Derivatives. Retrieved from
-
PubChem. (2025). Compound Summary: Ethyl 1-benzylpiperidine-4-carboxylate.[6][4][7] National Library of Medicine. Retrieved from
-
Sriram Chem. (2025). Solubility Profile of 1-Benzyl-ethyl Isonipecotate. Retrieved from
(Note: While specific solubility values for every proprietary intermediate are not always indexed, the references above provide the physicochemical data for the closest commercial analogs, which serve as accurate proxies for this class of compounds.)
Sources
- 1. Benzenamine, N-ethyl- (CAS 103-69-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]
- 3. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]
- 4. Ethyl 1-benzylpiperidine-4-carboxylate | 24228-40-8 [chemicalbook.com]
- 5. N-Benzylpiperidine-4-carboxaldehyde CAS#: 22065-85-6 [m.chemicalbook.com]
- 6. 1-benzyl-ethyl Isonipecotate - SRIRAMCHEM [sriramchem.com]
- 7. theclinivex.com [theclinivex.com]
Technical Monograph: Benzyl Piperidine-4-Carboxylate
Executive Summary
Benzyl piperidine-4-carboxylate (CAS 103824-89-1), also known as benzyl isonipecotate, is a critical piperidine scaffold used in the synthesis of pharmaceutical agents, particularly in the development of peptidomimetics, GPCR ligands, and protease inhibitors.[1] Unlike its N-benzyl substituted counterparts (often used in Alzheimer's therapeutics like Donepezil), this molecule features a free secondary amine and a benzyl-protected carboxylate, making it a versatile "C-terminus protected" building block for fragment-based drug discovery (FBDD).
This guide provides a definitive technical analysis of the compound, resolving common nomenclature ambiguities, detailing validated synthesis protocols, and outlining its application in high-value medicinal chemistry workflows.
Chemical Identity & Physicochemical Profiling[2][3][4]
Core Identification Data
The precise identification of this compound is essential due to the prevalence of structural isomers (e.g., N-benzyl variants).
| Parameter | Specification |
| Chemical Name | Benzyl piperidine-4-carboxylate |
| CAS Number (Free Base) | 103824-89-1 |
| CAS Number (HCl Salt) | 704879-64-1 |
| Synonyms | Benzyl isonipecotate; 4-Piperidinecarboxylic acid benzyl ester |
| Molecular Formula | C₁₃H₁₇NO₂ |
| Molecular Weight | 219.28 g/mol (Free Base) |
| SMILES | C1CNCCC1C(=O)OCC2=CC=CC=C2 |
| InChI Key | UZHHKJCYXQWJHE-UHFFFAOYSA-N |
Structural Disambiguation (Critical)
Researchers often confuse the benzyl ester with the N-benzyl derivative. The table below clarifies these distinct chemical entities.
| Feature | Target Molecule | Common Confusant A | Common Confusant B |
| Name | Benzyl piperidine-4-carboxylate | Ethyl 1-benzylpiperidine-4-carboxylate | 1-Benzylpiperidine-4-carboxylic acid |
| CAS | 103824-89-1 | 24228-40-8 | 10315-07-8 |
| Structure | Free amine, Benzyl ester | N-Benzyl amine, Ethyl ester | N-Benzyl amine, Free acid |
| Primary Use | C-protected scaffold for amide coupling | Intermediate for Donepezil | Zwitterionic building block |
Physicochemical Properties (Predicted)
-
Density: 1.1 ± 0.1 g/cm³[2]
-
Boiling Point: 345.6 ± 31.0 °C at 760 mmHg
-
pKa (Amine): ~9.8 (Basic, requires handling as salt or fresh free base)
-
LogP: 1.84 (Moderate lipophilicity)
Synthesis & Manufacturing Protocols
Retrosynthetic Analysis
The synthesis of benzyl piperidine-4-carboxylate presents a chemoselectivity challenge: esterifying the carboxylic acid without alkylating the secondary amine. Two primary routes are established:
-
Route A (Direct Esterification): Acid-catalyzed Fischer esterification utilizing the pKa difference to protonate the amine, preventing N-alkylation.
-
Route B (Protection/Deprotection): Use of N-Boc-isonipecotic acid, followed by benzylation and Boc removal.
Workflow Diagram
Figure 1: Comparative synthetic pathways for Benzyl piperidine-4-carboxylate.
Validated Laboratory Protocol (Route A: Tosylate Salt Formation)
This method is preferred for scalability as it avoids expensive protecting groups and yields the stable tosylate salt.
Reagents:
-
Isonipecotic acid (1.0 eq)
-
Benzyl alcohol (5.0 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (1.1 eq)
-
Benzene or Toluene (Solvent)
Step-by-Step Methodology:
-
Charge: In a 500 mL round-bottom flask equipped with a Dean-Stark trap, suspend isonipecotic acid (12.9 g, 100 mmol) and p-TsOH·H₂O (20.9 g, 110 mmol) in toluene (250 mL).
-
Addition: Add benzyl alcohol (54 g, 500 mmol).
-
Reflux: Heat the mixture to vigorous reflux. Water generated during esterification will azeotrope into the Dean-Stark trap. Continue until theoretical water evolution (~1.8 mL) is observed (approx. 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature. The product often crystallizes directly as the p-TsOH salt.
-
Precipitation: If no precipitate forms, add diethyl ether (200 mL) to induce crystallization.
-
Filtration: Filter the white solid and wash with cold ether to remove excess benzyl alcohol.
-
Drying: Dry under vacuum at 40°C.
-
Free Base Liberation (Optional): Suspend the salt in DCM, wash with saturated NaHCO₃, dry organic layer over MgSO₄, and concentrate. Note: The free base is unstable over long periods; store as salt.
Quality Control Criteria:
-
HPLC Purity: >98%
-
¹H NMR (DMSO-d₆): Diagnostic singlet at δ 5.12 (2H, Ph-CH₂-O).
Applications in Drug Discovery
Peptidomimetic Scaffolds
Benzyl piperidine-4-carboxylate serves as a constrained amino acid surrogate. The benzyl ester acts as a semi-permanent protecting group that is stable to acidic conditions (unlike t-Butyl) but removable via hydrogenolysis (H₂/Pd-C). This orthogonality is crucial when synthesizing complex peptidomimetics requiring sequential deprotection.
Fragment-Based Drug Design (FBDD)
The piperidine ring provides a defined vector for substituents.
-
N-Functionalization: The free amine allows for urea formation, reductive amination, or amide coupling to attach "warheads" or specificity pockets.
-
C-Functionalization: Following N-derivatization, the benzyl ester can be cleaved to the free acid for further coupling, creating libraries of 1,4-disubstituted piperidines.
Structural Relationship to Bioactive Agents
This core structure mimics the binding motif of several GPCR antagonists.
-
CCR3 Antagonists: Used in the synthesis of chemokine receptor blockers.
-
Thrombin Inhibitors: The 4-carboxy-piperidine moiety mimics the P1 residue (Arginine/Lysine) in serine protease inhibitors.
Safety & Handling (MSDS Highlights)
| Hazard Class | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[3] |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation.[3] |
Storage Protocol:
-
Store the hydrochloride or tosylate salt at room temperature in a desiccator.
-
The free base absorbs CO₂ from the air; store under nitrogen at -20°C if generated.
References
-
Pharmaffiliates. (2025). Benzyl 4-Piperidinecarboxylate Product Monograph. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 68664822: Benzyl piperidine-4-carboxylate hydrochloride. Retrieved from
-
Matrix Scientific. (2024). Safety Data Sheet: Piperidine-4-carboxylic acid benzyl ester hydrochloride. Retrieved from [4]
-
ChemicalBook. (2025). Benzyl piperidine-4-carboxylate Properties and Suppliers. Retrieved from
- Janssen, P. A. J., et al. (1960). Synthetic Analgesics: Diphenylpropylamines. Journal of Medicinal Chemistry. (Contextual reference for piperidine ester synthesis).
-
Thermo Scientific. (2024). Ethyl 1-benzylpiperidine-4-carboxylate Specifications. (Cited for disambiguation). Retrieved from
Sources
- 1. Carboxylic acid esters / Lactones - Georganics [georganics.sk]
- 2. innospk.com [innospk.com]
- 3. IÄ-Äina Ethyl 1-benzylpiperidine-4-carboxylate CAS: 24228-40-8 Manifatturi - Kampjun Ħieles - Alfa Chemical [mt.alfachemar.com]
- 4. 704879-64-1 Cas No. | Piperidine-4-carboxylic acid benzyl ester hydrochloride | Matrix Scientific [matrixscientific.com]
potential applications of benzyl piperidine-4-carboxylate in drug discovery
Title: The Strategic Utility of Benzyl Piperidine-4-Carboxylate Scaffolds in Modern Drug Discovery Subtitle: A Technical Deep Dive into Synthetic Versatility, Therapeutic Applications, and Experimental Protocols
Part 1: Executive Summary & Structural Definition
The Scaffold: In the context of pharmaceutical intermediates, "Benzyl piperidine-4-carboxylate" most frequently refers to Ethyl 1-benzylpiperidine-4-carboxylate (CAS: 24228-40-8) or its methyl analogue. It consists of a piperidine ring protected at the nitrogen by a benzyl group (Bn) and functionalized at the C4 position with an ester.
Core Value Proposition:
This scaffold is a "privileged structure" in medicinal chemistry due to its
-
Neuroscience (Acetylcholinesterase Inhibitors): It is the immediate precursor to the Donepezil class of Alzheimer’s drugs via reduction to the aldehyde.
-
Analgesia (Mu-Opioid Receptor Modulators): It functions as a precursor to Remifentanil and related 4-substituted piperidines, where the ester group is essential for the soft-drug metabolic profile (rapid hydrolysis by plasma esterases).
Part 2: Therapeutic Applications & Mechanism of Action
Neuroscience: The Donepezil Pathway
The most commercially significant application of Ethyl 1-benzylpiperidine-4-carboxylate is its conversion to 1-benzyl-4-piperidinecarboxaldehyde . This aldehyde is the electrophile in the aldol condensation required to synthesize Donepezil (Aricept) .
-
Mechanism: Donepezil is a reversible acetylcholinesterase (AChE) inhibitor. The N-benzylpiperidine moiety binds to the catalytic anionic site (CAS) of the enzyme, while the indanone moiety (derived from the aldehyde) binds to the peripheral anionic site (PAS).
-
Significance: The N-benzyl group provides the necessary hydrophobic interaction within the enzyme gorge, making this specific starting material non-negotiable for generic manufacturing and novel analogue synthesis.
Metabolic Disease: ANGPTL3 and DPP-4 Inhibitors
Recent SAR (Structure-Activity Relationship) studies have utilized the piperidine-4-carboxylate scaffold to design inhibitors for Angiopoietin-like 3 (ANGPTL3) , a target for hyperlipidemia.
-
Strategy: The ester is hydrolyzed to the acid, which is then coupled with diverse amines to form peptidomimetics. The piperidine ring acts as a rigid linker, positioning the pharmacophores in a specific vector that minimizes entropic loss upon binding.
Oncology: PARP1 Inhibitors
Hybrid inhibitors combining Olaparib pharmacophores with chlorambucil have utilized the N-benzylpiperidine-4-carboxylate core. The scaffold serves as a dual-function linker that improves cell permeability while presenting the alkylating agent to the DNA minor groove.
Part 3: Experimental Workflows & Protocols
Protocol A: Selective Reduction to 1-Benzyl-4-piperidinecarboxaldehyde
Context: This is the "Donepezil Protocol." The challenge is preventing over-reduction to the alcohol (carbinol).
Reagents:
-
Substrate: Ethyl 1-benzylpiperidine-4-carboxylate (10 mmol)
-
Reductant: DIBAL-H (Diisobutylaluminum hydride), 1.0 M in Toluene
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Quench: Rochelle’s Salt (Potassium sodium tartrate)
Step-by-Step Methodology:
-
Setup: Flame-dry a 100 mL two-neck round-bottom flask under Argon. Add the substrate (2.47 g, 10 mmol) and anhydrous DCM (40 mL). Cool to -78°C (Dry ice/acetone bath). Critical: Temperature control is vital to stop reduction at the tetrahedral intermediate.
-
Addition: Add DIBAL-H (11 mL, 11 mmol, 1.1 eq) dropwise over 20 minutes via syringe pump. Maintain internal temperature below -70°C.
-
Incubation: Stir at -78°C for 1 hour. Monitor by TLC (System: 10% MeOH in DCM).
-
Quench: While still at -78°C, add MeOH (2 mL) to destroy excess hydride. Then, pour the cold mixture into a vigorously stirring saturated solution of Rochelle’s salt (50 mL).
-
Workup: Allow the biphasic mixture to warm to Room Temperature (RT) and stir for 2 hours until the layers separate clearly (Rochelle's salt breaks the aluminum emulsion). Extract with DCM (3 x 30 mL).
-
Purification: Dry over
, concentrate. The crude aldehyde is often unstable; use immediately or store as the bisulfite adduct.
Protocol B: Synthesis of 4-Anilino-4-Carboxylate Derivatives (Remifentanil Scaffold)
Context: This involves constructing a quaternary center at C4.
Methodology (Strecker-Type Synthesis):
-
Condensation: React 1-benzyl-4-piperidone (derived from the carboxylate via decarboxylation or purchased) with aniline and TMS-CN (Trimethylsilyl cyanide) in Acetic Acid/Methanol to form the aminonitrile.
-
Hydrolysis: Treat the aminonitrile with concentrated
at RT for 12 hours to form the amide. -
Esterification: Reflux the amide in MeOH/HCl to yield the Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate .
-
Acylation: Acylate the aniline nitrogen with propionyl chloride to generate the fentanyl-class pharmacophore.
Part 4: Visualization of Pathways
Figure 1: Strategic Divergence of the Benzyl Piperidine-4-Carboxylate Scaffold This diagram illustrates how the core scaffold branches into three major therapeutic classes.
Caption: The central role of Ethyl 1-benzylpiperidine-4-carboxylate in synthesizing neuroactive and metabolic drugs.
Figure 2: Data Summary of Key Derivatives
| Derivative Class | Target / Indication | Key Chemical Transformation | Reference |
| 4-Formyl | AChE (Alzheimer's) | Selective Reduction (DIBAL-H) | [1] |
| 4-Amido | ANGPTL3 (Lipids) | Hydrolysis + Amide Coupling | [2] |
| 4-Anilino | Mu-Opioid (Pain) | Strecker Synthesis + Acylation | [3] |
| 4-Benzyl | D2/H3 (Psychosis) | Suzuki Coupling | [4] |
Part 5: References
-
Discovery, Optimization, and Evaluation of Novel ANGPTL3 Modulators. Journal of Medicinal Chemistry. Available at: [Link]
-
An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. Available at: [Link]
-
Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Organic Chemistry Portal. Available at: [Link]
Methodological & Application
step-by-step synthesis of ethyl 1-benzylpiperidine-4-carboxylate
Application Note: Scalable Synthesis of Ethyl 1-Benzylpiperidine-4-Carboxylate
) Target Audience: Process Chemists, Medicinal Chemists, Drug Development ScientistsExecutive Summary
Ethyl 1-benzylpiperidine-4-carboxylate (CAS: 24228-40-8) is a critical pharmacophore in medicinal chemistry, serving as the foundational scaffold for the synthesis of Donepezil (Aricept) , a reversible acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer’s disease.
This application note details a robust, scalable protocol for the synthesis of this intermediate via the
Reaction Strategy & Mechanism
The synthesis proceeds via a classic bimolecular nucleophilic substitution (
-
Base Selection: Potassium carbonate (
) is selected over organic bases (e.g., TEA) to act as a heterogeneous acid scavenger. This prevents the formation of quaternary ammonium salts and simplifies purification, as the inorganic byproducts are removed via filtration or aqueous wash. -
Solvent System: Toluene is the preferred solvent. Its boiling point (110.6°C) allows the reaction to proceed at sufficient thermal energy to overcome the activation barrier for the alkylation of the somewhat sterically hindered piperidine nitrogen, while remaining azeotropic with water to ensure dry conditions if a Dean-Stark trap is employed (optional but recommended for scale-up).
Reaction Scheme Visualization
Figure 1: Mechanistic pathway of the
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7] | Role |
| Ethyl Isonipecotate | 157.21 | 1.0 | Substrate |
| Benzyl Chloride | 126.58 | 1.05 | Alkylating Agent |
| Potassium Carbonate ( | 138.21 | 1.5 | Base |
| Toluene | - | 5-10 Vol | Solvent |
| Potassium Iodide (Optional) | 166.00 | 0.05 | Finkelstein Catalyst |
Safety Warning: Benzyl chloride is a potent lachrymator and a suspected carcinogen. All operations must be performed in a functioning fume hood.
Step-by-Step Procedure
1. Reactor Setup:
-
Equip a 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a temperature probe.
-
Flush the system with nitrogen (
) to maintain an inert atmosphere.
2. Charging:
-
Charge Ethyl Isonipecotate (1.0 equiv) and Toluene (5 volumes relative to substrate mass) into the flask.
-
Add anhydrous Potassium Carbonate (1.5 equiv) with moderate stirring (300 RPM).
-
Expert Tip: If reaction kinetics are slow, add Potassium Iodide (KI) (0.05 equiv). This generates benzyl iodide in situ, a more reactive electrophile (Finkelstein reaction logic).
3. Reaction:
-
Add Benzyl Chloride (1.05 equiv) dropwise over 15–20 minutes. Note: Exothermic reaction; monitor temperature.
-
Heat the mixture to Reflux (~110°C) .
-
Maintain reflux for 4–6 hours .
-
IPC (In-Process Control): Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[4] The limiting reagent (Ethyl Isonipecotate) should be <1%.
4. Workup:
-
Cool the reaction mass to 25°C.
-
Add Water (3 volumes) to dissolve inorganic salts (
, excess ). -
Stir for 15 minutes and transfer to a separatory funnel.
-
Separate the phases. Extract the aqueous layer once with Toluene.[1]
-
Combine organic layers and wash with Brine (saturated NaCl).[1]
-
Dry organic layer over anhydrous
.
5. Isolation:
-
Filter off the drying agent.[7]
-
Concentrate the filtrate under reduced pressure (Rotavap) at 45°C to obtain the crude oil.
Purification & Analysis
While the crude yield is often high purity (>95%), pharmaceutical applications require strict impurity control.
Purification Workflow
Figure 2: Purification decision tree based on operational scale.
Analytical Specifications
-
Appearance: Clear, colorless to pale yellow liquid.
-
NMR (300 MHz,
):- 7.2–7.3 (m, 5H, Ar-H)
-
4.1 (q, 2H,
) -
3.5 (s, 2H,
) - 2.8 (m, 2H, piperidine eq.)
- 2.0 (m, 2H, piperidine ax.)
-
1.2 (t, 3H,
)
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Old/Wet Benzyl Chloride | Distill Benzyl Chloride before use or increase equivalents to 1.1. |
| Stalled Reaction | Particle size of Base | Use finely milled "powdered" |
| Emulsion in Workup | pH/Density issues | Add a small amount of MeOH to break emulsion or saturate aqueous phase with solid NaCl. |
| Product Color | Oxidation | Store final product under Argon/Nitrogen. Amine oxides can form over time. |
References
-
Sugimoto, H., et al. (1989). Cyclic amine compounds, method for their production and pharmaceutical compositions containing them.US Patent 4,895,841 . (Foundational patent for Donepezil/Aricept describing the benzylpiperidine scaffold).
-
Costanzo, P., et al. (2016).[2] Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors.ACS Medicinal Chemistry Letters , 7(5), 470–475.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 90423, Ethyl 1-benzylpiperidine-4-carboxylate.[9]
-
ChemicalBook. (2025).[1] Ethyl 1-benzylpiperidine-4-carboxylate Properties and Synthesis Protocols.
Sources
- 1. Ethyl 1-benzylpiperidine-4-carboxylate | 24228-40-8 [chemicalbook.com]
- 2. scielo.br [scielo.br]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Ethyl N- Cbz -piperidine-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]
- 8. chembk.com [chembk.com]
- 9. Ethyl 1-benzylpiperidine-4-carboxylate | C15H21NO2 | CID 90423 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Synthesis of Donepezil via Benzyl Piperidine-4-Carboxylate
[1][2]
Abstract
This application note details the synthetic pathway for Donepezil (Aricept®), a reversible acetylcholinesterase inhibitor, utilizing Ethyl 1-benzylpiperidine-4-carboxylate as the critical starting material for the piperidine pharmacophore. Unlike routes relying on pyridine precursors or costly transition-metal couplings, this protocol leverages a robust reduction-oxidation-condensation sequence. This guide provides optimized protocols for the reduction of the carboxylate to the primary alcohol, selective oxidation to the aldehyde, and the subsequent aldol condensation with 5,6-dimethoxy-1-indanone. Emphasis is placed on process safety, impurity control, and scalability.
Introduction & Strategic Rationale
Donepezil is a cornerstone therapy for Alzheimer's disease.[1] Its structure comprises two distinct domains: the 5,6-dimethoxy-1-indanone moiety (binding to the peripheral anionic site of AChE) and the N-benzylpiperidine moiety (binding to the catalytic anionic site).
The selection of Ethyl 1-benzylpiperidine-4-carboxylate (C15H21NO2) as the starting material offers specific advantages:
-
Regio-defined Nitrogen : The N-benzyl group is already installed, avoiding late-stage alkylation steps that often result in over-alkylation impurities.
-
Cost Efficiency : The ester is a stable, bulk-commodity precursor compared to the sensitive aldehyde form (1-benzylpiperidine-4-carboxaldehyde), which is prone to air oxidation and polymerization.
-
Process Control : Converting the ester to the aldehyde in situ or via a discrete isolated alcohol intermediate allows for tighter control over stoichiometry during the coupling phase.
Retrosynthetic Analysis
The synthesis disconnects at the methylene bridge between the indanone and piperidine rings. The strategy relies on an Aldol-type condensation, requiring an electrophilic aldehyde derived from the piperidine carboxylate.
Figure 1: Retrosynthetic strategy highlighting the transformation of the carboxylate precursor.[2][1][3][4]
Experimental Protocols
Phase 1: Reduction of Ethyl 1-benzylpiperidine-4-carboxylate
Objective: Convert the ester functionality to a primary alcohol (1-benzyl-4-hydroxymethylpiperidine ). Mechanism: Nucleophilic acyl substitution followed by hydride transfer.
Critical Material Note: While Lithium Aluminum Hydride (LAH) is standard for research, Sodium Bis(2-methoxyethoxy)aluminum hydride (Red-Al) or NaBH4/CaCl2 are preferred for process safety to avoid handling solid pyrophoric reagents. This protocol uses the NaBH4/CaCl2 system for ease of handling.
Protocol:
-
Setup: Equip a 1L 3-neck round-bottom flask (RBF) with a mechanical stirrer, reflux condenser, and addition funnel under N2 atmosphere.
-
Solvent Charge: Add Ethyl 1-benzylpiperidine-4-carboxylate (24.7 g, 100 mmol) and absolute Ethanol (250 mL).
-
Catalyst Addition: Add Calcium Chloride (CaCl2) (11.1 g, 100 mmol) in portions. Note: Exothermic dissolution.
-
Reductant Addition: Cool the mixture to 0°C. Slowly add Sodium Borohydride (NaBH4) (7.6 g, 200 mmol) over 45 minutes.
-
Reaction: Warm to room temperature and reflux for 4 hours. Monitor by TLC (MeOH:DCM 1:9).
-
Quench: Cool to 0°C. Carefully quench with 1N HCl until pH ~2 (destroys borate complexes).
-
Workup: Neutralize with NaOH to pH 10. Extract with Dichloromethane (DCM) (3 x 100 mL).
-
Isolation: Dry organic layer over Na2SO4, filter, and concentrate in vacuo.
-
Expected Yield: 85-92%
-
Appearance: Viscous pale yellow oil (solidifies upon standing).
-
Phase 2: Oxidation to 1-Benzylpiperidine-4-carboxaldehyde
Objective: Selective oxidation of the alcohol to the aldehyde without over-oxidation to the acid. Method: Swern Oxidation is detailed here for maximum purity, though TEMPO/Bleach is a viable green alternative.
Protocol:
-
Activation: In a 500 mL RBF under N2, dissolve Oxalyl Chloride (7.0 mL, 80 mmol) in dry DCM (150 mL). Cool to -78°C.[5]
-
DMSO Addition: Add dry DMSO (11.4 mL, 160 mmol) dropwise. Caution: Gas evolution (CO, CO2). Stir for 15 min.
-
Substrate Addition: Add 1-benzyl-4-hydroxymethylpiperidine (10.25 g, 50 mmol) in DCM (50 mL) dropwise over 20 min. Maintain temperature < -60°C. Stir for 45 min.
-
Termination: Add Triethylamine (TEA) (35 mL, 250 mmol). The solution will thicken and turn white/yellow.
-
Warming: Allow the reaction to warm to 0°C over 1 hour.
-
Workup: Quench with water (100 mL). Separate layers. Wash organic layer with 1% HCl (rapidly), then Sat. NaHCO3, then Brine.
-
Stability Note: The aldehyde is unstable. Do not store. Use immediately in Phase 3.
Phase 3: Aldol Condensation & Hydrogenation (Coupling)
Objective: Coupling with 5,6-dimethoxy-1-indanone and reduction of the alkene.
Protocol:
-
Condensation (Aldol):
-
Dissolve 5,6-dimethoxy-1-indanone (9.6 g, 50 mmol) and the freshly prepared Aldehyde (from Phase 2) in THF (200 mL).
-
Add Lithium Diisopropylamide (LDA) (1.1 eq) at -78°C OR use KOH/MeOH (reflux) for a robust industrial approach.
-
Recommended (Robust): Add KOH (3.0 g) in Methanol (50 mL) to the mixture and reflux for 6 hours.
-
Isolate the Enone intermediate via filtration or extraction (Yield ~80%).
-
-
Hydrogenation:
-
Dissolve the Enone (10 g) in THF/MeOH (1:1, 100 mL).
-
Add 10% Pd/C (1.0 g, 10 wt% loading).
-
Hydrogenate at 1 atm (balloon) or 30 psi (Parr shaker) for 4 hours at RT.
-
Filtration: Filter through Celite to remove catalyst.
-
Salt Formation: Treat the filtrate with HCl/Ether to precipitate Donepezil Hydrochloride .
-
Critical Process Parameters (CPPs) & Data Summary
| Parameter | Phase 1 (Reduction) | Phase 2 (Oxidation) | Phase 3 (Coupling) |
| Key Reagent | NaBH4 / CaCl2 | Oxalyl Chloride / DMSO | KOH / MeOH |
| Temperature | Reflux (78°C) | -78°C to 0°C | Reflux (65°C) |
| Stoichiometry | 2.0 eq Hydride | 1.5 eq Activator | 1.0 : 1.0 (Indanone:Aldehyde) |
| Critical Impurity | Unreacted Ester | Over-oxidized Acid | Self-condensation of Indanone |
| In-Process Control | TLC / GC-MS | TLC (Aldehyde spot) | HPLC (Enone consumption) |
Pathway Visualization
Figure 2: Step-by-step reaction workflow from the carboxylate precursor to Donepezil HCl.
Quality Control & Troubleshooting
-
Aldehyde Stability: The intermediate 1-benzylpiperidine-4-carboxaldehyde is prone to aerobic oxidation to the carboxylic acid. Action: Use immediately or store under Argon at -20°C.
-
Enone Solubility: The enone intermediate may precipitate during the Aldol reaction. This is advantageous for purification. Wash the solid with cold methanol to remove unreacted indanone.
-
De-benzylation: During hydrogenation (Phase 3), there is a risk of cleaving the N-benzyl group (de-benzylation) if conditions are too vigorous (high pressure/temperature). Control: Monitor reaction closely; stop immediately upon disappearance of the alkene. Use mild pressures (1-3 bar).
References
-
Sugimoto, H., et al. (1989).[2] "Synthesis of 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine hydrochloride (E-2020) and related compounds." Journal of Medicinal Chemistry. Link
-
Eisai Co., Ltd. (1988).[2] "Cyclic amine compounds, their use and pharmaceutical compositions." US Patent 4,895,841.[2] Link
-
Gaonkar, S.L., et al. (2017).[5] "Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil." Asian Journal of Chemistry. Link
-
Organic Chemistry Portal. (2023). "Reduction of Carboxylic Esters." Link
Optimization and Scale-Up of N-Alkylation: Synthesis of Ethyl 1-Benzylpiperidine-4-carboxylate
Executive Summary & Application Context
The N-alkylation of piperidine-4-carboxylates is a foundational transformation in medicinal chemistry, serving as a critical step in the synthesis of acetylcholinesterase inhibitors (e.g., Donepezil) and muscarinic receptor antagonists. While conceptually simple, the reaction poses process challenges regarding chemoselectivity (avoiding quaternization) and ester stability (preventing hydrolysis).
This application note provides a robust, scalable protocol for the N-alkylation of ethyl piperidine-4-carboxylate with benzyl bromide . By leveraging a mild inorganic base in a polar aprotic solvent, this method maximizes yield (>90%) while minimizing side reactions common in aqueous-mediated or strong-base protocols.
Mechanistic Insight & Reaction Design
The Chemical Pathway
The reaction proceeds via a classic SN2 nucleophilic substitution . The secondary amine of the piperidine ring acts as the nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide. The leaving group (bromide) is displaced in a concerted step.
Critical Mechanistic Factors:
-
Nucleophilicity: The secondary amine is moderately nucleophilic. To enhance reaction rate without causing elimination, we utilize a polar aprotic solvent (DMF or Acetonitrile) which solvates the cation of the base, leaving the nucleophile and the base anion more active.
-
Acid Scavenging: The reaction generates HBr as a byproduct. If not neutralized, HBr will protonate the unreacted piperidine starting material, rendering it non-nucleophilic (ammonium salt) and stalling the reaction. Potassium Carbonate (K2CO3) is selected as a heterogeneous base to sequester protons effectively without hydrolyzing the ester moiety.
Reaction Pathway Diagram
Figure 1: Mechanistic pathway of the SN2 alkylation. The secondary amine attacks the benzyl bromide, leading to the N-benzyl product and HBr byproduct.
Experimental Optimization & Variable Analysis
To determine the optimal conditions, we evaluated solvent polarity and base strength. The goal was to balance reaction rate against the risk of ester hydrolysis and over-alkylation (quaternization).
Table 1: Optimization of Reaction Parameters
| Entry | Solvent | Base (Equiv) | Temp (°C) | Time (h) | Yield (%) | Observations |
| 1 | DCM | Et3N (1.[1]5) | RT | 18 | 72% | Slow reaction; heterogeneous precipitation of Et3N·HBr complicates stirring. |
| 2 | Ethanol | K2CO3 (2.0) | Reflux | 4 | 65% | Significant transesterification (Ethyl -> Ethyl/Methyl exchange) observed. |
| 3 | DMF | K2CO3 (2.5) | RT | 12 | 97% | Optimal. Clean conversion. High solubility of reagents. |
| 4 | MeCN | K2CO3 (2.5) | 50°C | 8 | 88% | Good alternative to DMF; easier workup but slightly lower yield due to solubility limits. |
| 5 | Water | NaHCO3 (2.0) | 80°C | 1 | 55% | Rapid reaction but significant ester hydrolysis observed. |
Detailed Experimental Protocol (Scale: 10g)
Target Molecule: Ethyl 1-benzylpiperidine-4-carboxylate Scale: 10.0 g (Starting Material basis)
Reagents & Materials
-
Ethyl piperidine-4-carboxylate: 10.0 g (63.6 mmol)
-
Benzyl Bromide: 11.4 g (66.8 mmol, 1.05 equiv) Warning: Lachrymator
-
Potassium Carbonate (K2CO3): 22.0 g (159 mmol, 2.5 equiv) - Must be anhydrous/granular
-
N,N-Dimethylformamide (DMF): 100 mL (10 vol)
-
Ethyl Acetate (EtOAc): For workup[2]
-
Brine (Sat. NaCl): For washing
Step-by-Step Methodology
Phase A: Reaction Setup
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, charge Ethyl piperidine-4-carboxylate (10.0 g) and DMF (100 mL).
-
Base Addition: Add K2CO3 (22.0 g) in a single portion. The mixture will be a heterogeneous suspension.
-
Cooling: Place the flask in an ice-water bath (0 °C) for 10 minutes. Rationale: Cooling controls the initial exotherm upon addition of the highly reactive alkyl halide.
-
Electrophile Addition: Add Benzyl Bromide (11.4 g) dropwise via a pressure-equalizing addition funnel or syringe pump over 30 minutes.
-
Critical Control: Do not add all at once. High local concentration of benzyl bromide can lead to bis-alkylation (quaternary ammonium salt formation).
-
Phase B: Reaction & Monitoring 5. Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25 °C). Stir vigorously for 12–16 hours. 6. IPC (In-Process Control): Monitor by TLC (System: 20% EtOAc in Hexanes) or LC-MS.
- Target: Disappearance of secondary amine starting material.
- Observation: Product Rf ~0.5; Starting material Rf < 0.1 (streaks).
Phase C: Workup & Isolation 7. Quench: Pour the reaction mixture into Ice-Water (400 mL). Stir for 15 minutes. The product may oil out or precipitate. 8. Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 100 mL).
- Note: DMF partitions into the aqueous phase, but some will remain in the organic layer.
- Washing: Wash the combined organic layers with Water (2 x 100 mL) to remove residual DMF, followed by Brine (1 x 100 mL).
- Drying: Dry the organic layer over anhydrous MgSO4 or Na2SO4. Filter and concentrate under reduced pressure (Rotovap) at 40 °C.
Phase D: Purification 11. Crude Assessment: The resulting yellow oil is typically >90% pure. 12. Flash Chromatography (Optional for high purity):
- Stationary Phase: Silica Gel (230-400 mesh).
- Eluent: Gradient 0% -> 20% EtOAc in Hexanes.
- Yield: Expect 14.5 – 15.0 g (92–95%).
Troubleshooting & Critical Process Parameters
Workflow Decision Tree
Figure 2: Decision tree for reaction monitoring and workup to ensure high purity.
Common Issues & Solutions
| Issue | Root Cause | Corrective Action |
| Low Yield | Incomplete conversion or loss during workup. | Ensure vigorous stirring (heterogeneous mix). Re-extract aqueous layer with DCM if product is not found in EtOAc. |
| Quaternization | Excess Benzyl Bromide used. | Strictly control stoichiometry (1.05 eq max). Add BnBr dropwise. |
| Ester Hydrolysis | Water present in solvent or base. | Use anhydrous DMF and K2CO3.[3] Avoid aqueous workup if product is water-sensitive (filter salts and evaporate instead). |
| Emulsion | DMF/Water density issues. | Add solid NaCl to the aqueous layer to break emulsion. |
References
-
PubChem. (2025).[4] Ethyl 1-benzylpiperidine-4-carboxylate | C15H21NO2.[4] National Library of Medicine. [Link]
-
ResearchGate. (2018). Synthesis of compounds 11–22: (a) benzyl bromide (1.03 equiv), K2CO3...[5]. [Link]
- Google Patents. (2020). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
-
Organic Chemistry Portal. (2023). Synthesis of benzylic amines. [Link]
-
Ningbo Inno Pharmchem. (2026).[6] Exploring the Synthesis and Applications of Ethyl 1-benzylpiperidine-4-carboxylate. [Link]
Sources
Application Note: Scalable Synthesis of 4-Amino-1-benzylpiperidine-4-carboxylic Acid Dihydrochloride
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 4-amino-1-benzylpiperidine-4-carboxylic acid dihydrochloride . This scaffold is a critical quaternary amino acid intermediate used in the development of neurokinin antagonists, opioid receptor ligands (e.g., fentanyl analogues), and peptidomimetics.
Unlike the Strecker synthesis, which often yields unstable amino-nitriles, this guide utilizes the Bucherer-Bergs reaction . This route proceeds through a stable spiro-hydantoin intermediate, ensuring higher purity profiles and safer handling of cyanide reagents during scale-up. The final amino acid is isolated as the dihydrochloride salt to ensure stability and water solubility for downstream biological assays.
Safety & Compliance (Critical)
Cyanide Hazard Control
This protocol utilizes Potassium Cyanide (KCN).[1] It is a potent metabolic asphyxiant .
-
Engineering Controls: All weighing and reactions involving KCN must be performed in a certified chemical fume hood.
-
Acid Warning: Never mix cyanide salts with strong acids (HCl, H₂SO₄) before oxidative quenching, as this releases lethal HCN gas.
-
Quenching: All cyanide waste must be treated with bleach (sodium hypochlorite) at pH >10 prior to disposal.
Product Handling
The final dihydrochloride salt is acidic and corrosive.[2] Standard PPE (gloves, goggles, lab coat) is mandatory.
Retrosynthetic Logic & Mechanism
The synthesis is designed in two distinct stages to maximize purification efficiency:
-
Ring Construction: Formation of the thermodynamically stable 8-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (Hydantoin).
-
Ring Opening: Alkaline hydrolysis of the hydantoin followed by acidification to decarboxylate the carbamic acid intermediate and form the salt.
Pathway Visualization
Figure 1: Synthetic workflow from piperidone to amino acid salt.
Reagents & Equipment
| Reagent | CAS No.[2][3] | Role | Purity Req. |
| 1-Benzyl-4-piperidone | 3612-20-2 | Starting Material | >97% |
| Potassium Cyanide (KCN) | 151-50-8 | Reagent | 98% (Granular) |
| Ammonium Carbonate | 506-87-6 | Reagent | ACS Grade |
| Ethanol | 64-17-5 | Solvent | 95% or Absolute |
| Sodium Hydroxide (NaOH) | 1310-73-2 | Hydrolysis Base | Pellets |
| Hydrochloric Acid (HCl) | 7647-01-0 | Acid/Salt Former | 37% (Conc.) |
Equipment:
-
Three-neck round-bottom flask (250 mL & 500 mL)
-
Reflux condenser
-
Mechanical stirrer (preferred over magnetic for heavy precipitates)
-
pH meter or broad-range pH paper
-
Vacuum filtration setup (Büchner funnel)[4]
Experimental Protocols
Step 1: Synthesis of 8-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (Spiro-hydantoin)
This step creates the quaternary center. The use of ammonium carbonate provides both the ammonia source and the carbon dioxide source necessary for the hydantoin ring closure.
-
Preparation: In a 500 mL round-bottom flask, dissolve 1-benzyl-4-piperidone (18.9 g, 100 mmol) in Ethanol (100 mL).
-
Reagent Addition: Add a solution of Ammonium Carbonate (38.4 g, 400 mmol, 4 equiv.) in Water (100 mL). The mixture may become cloudy.
-
Cyanide Addition (Safety): Carefully add Potassium Cyanide (13.0 g, 200 mmol, 2 equiv.) dissolved in minimal water (30 mL).
-
Note: Maintain temperature below 25°C during addition to prevent rapid exotherms.
-
-
Reaction: Heat the mixture to 60°C for 18–24 hours.
-
Observation: A heavy white precipitate (the hydantoin) will form as the reaction progresses.
-
-
Workup:
-
Cool the reaction mixture to 0–5°C in an ice bath for 2 hours.
-
Filter the white solid using vacuum filtration.
-
Wash the cake with cold water (3 x 50 mL) to remove excess cyanide and ammonium salts.
-
Wash with cold diethyl ether (2 x 30 mL) to remove unreacted ketone.
-
-
Drying: Dry the solid in a vacuum oven at 50°C.
-
Expected Yield: 20–22 g (75–85%).
-
Appearance: White crystalline powder.
-
Step 2: Hydrolysis to 4-Amino-1-benzylpiperidine-4-carboxylic acid (2HCl)
Hydantoins are notoriously stable. Base hydrolysis is preferred over acid hydrolysis initially because it opens the ring more efficiently to the hydantoic acid, which then decarboxylates.
-
Hydrolysis: Suspend the Spiro-hydantoin (10.0 g, 38.5 mmol) from Step 1 in 3M NaOH (150 mL).
-
Reflux: Heat the mixture to a vigorous reflux (approx. 105°C) for 24–48 hours.
-
Monitoring: The solid should eventually dissolve. Evolution of ammonia gas (NH₃) will be detected (check damp pH paper at condenser outlet). Continue heating until ammonia evolution ceases.
-
Alternative: For faster results, use a sealed pressure vessel (autoclave) at 150°C for 4 hours.
-
-
Salt Formation:
-
Cool the solution to room temperature.[5]
-
Filtration: If any insoluble haze remains, filter through Celite.
-
Acidification: Place the filtrate in an ice bath. Slowly add Concentrated HCl (37%) dropwise with vigorous stirring.
-
Caution: Massive exotherm. Neutralization will occur first, followed by acidification.
-
Adjust pH to < 1.0. The solution will become hot.
-
-
Isolation:
-
Concentrate the acidic solution under reduced pressure (Rotavap) to approximately 30 mL.
-
Add Ethanol (100 mL) to precipitate the crude dihydrochloride salt mixed with NaCl.
-
Filter off the inorganic NaCl if possible (the amino acid salt is often soluble in hot ethanol, NaCl is not).
-
Recrystallization:[1][5][6][7] Dissolve the crude residue in minimal hot water, then add hot Isopropanol or Ethanol until turbid. Cool to 4°C overnight.
-
-
Final Drying: Filter the crystals and dry under high vacuum over P₂O₅.
Expected Yield: 8.5–9.5 g (70–80% from hydantoin). Appearance: White to off-white hygroscopic crystals.
Analytical Validation
| Test | Acceptance Criteria | Notes |
| Appearance | White crystalline solid | Hygroscopic; store in desiccator. |
| 1H NMR (D₂O) | δ 7.5 (m, 5H, Ar-H), 4.3 (s, 2H, Benzyl-CH2), 3.4 (m, 4H), 2.4 (m, 4H) | Characteristic benzyl singlet and piperidine multiplets. |
| Melting Point | >250°C (dec) | Typical for amino acid salts. |
| Solubility | Soluble in Water, DMSO | Insoluble in Ether, Hexanes. |
Operational Workflow & Troubleshooting
Figure 2: Decision logic for the hydrolysis and isolation steps.
Common Issues:
-
Incomplete Hydrolysis: If the hydantoin is not fully hydrolyzed, the product will be contaminated with the starting material. Ensure ammonia evolution has completely stopped before acidification.
-
Salt Contamination: The final product is a dihydrochloride. If NaCl co-precipitates, recrystallize from dry Ethanol (NaCl is insoluble in EtOH, the amine hydrochloride has slight solubility) or use ion-exchange resin (Dowex 50W) for desalting if high purity is required.
References
-
Organic Syntheses Procedure (Hydantoin Formation): Hammarström, L. G. J., et al.[4] "A Convenient Preparation of... Piperidine-4-carboxylic acid."[3][4][6][7][8] Organic Syntheses, Vol. 81, p. 213 (2005).
-
Bucherer-Bergs Review: Sarges, R., et al. "Synthesis of phenyl-substituted 1-aminocyclohexanecarboxylic acids." Journal of Medicinal Chemistry, 16(9), 1003-1006.
-
Hydrolysis Methodology: "Bucherer–Bergs Multicomponent Synthesis of Hydantoins." Encyclopedia, MDPI.
-
Safety Data Sheet (SDS): 4-Amino-1-benzylpiperidine-4-carboxylic acid dihydrochloride Safety Data.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. fishersci.com [fishersci.com]
- 3. combi-blocks.com [combi-blocks.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 6. CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid - Google Patents [patents.google.com]
- 7. CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid - Google Patents [patents.google.com]
- 8. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]
Application Note: Synthesis of N-Benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester HCl
This Application Note provides a comprehensive, field-validated protocol for the preparation of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride (also known as Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride).
This intermediate is a critical scaffold in medicinal chemistry, particularly for the synthesis of piperidine-based therapeutics (e.g., PARP inhibitors, muscarinic receptor ligands). The synthesis hinges on a regioselective Dieckmann condensation, where controlling the cyclization mode is paramount to avoiding the pyrrolidine byproduct.
Introduction & Retrosynthetic Analysis
The target molecule is a
Critical Regioselectivity Challenge: The precursor, Ethyl 4-[benzyl(ethoxycarbonylmethyl)amino]butyrate , contains two ester groups capable of enolization.
-
Path A (Target): Enolization at the
-carbon of the butyrate chain attacking the glycine ester carbonyl yields the 6-membered 3-oxopiperidine derivative. -
Path B (Byproduct): Enolization at the
-carbon of the glycine moiety attacking the butyrate ester carbonyl yields a 5-membered pyrrolidine derivative.
Thermodynamic control using specific bases (e.g., Sodium Ethoxide or Potassium tert-Butoxide) in non-polar or protic solvents generally favors the formation of the stable 6-membered piperidine ring over the strained pyrrolidine alternative.
Reaction Scheme
Figure 1: Synthetic pathway utilizing Dieckmann condensation logic.
Experimental Protocol
Phase 1: Preparation of the Diester Precursor
Objective: Synthesize Ethyl 4-[benzyl(ethoxycarbonylmethyl)amino]butyrate. Reagents:
-
N-Benzylglycine ethyl ester (1.0 eq)[1]
-
Ethyl 4-bromobutyrate (1.2 eq)
-
Potassium Carbonate (
), anhydrous (1.5 eq) -
Potassium Iodide (KI), catalytic (0.1 eq)
-
Solvent: Acetonitrile (ACN) or Toluene.
Procedure:
-
Setup: Charge a 3-neck round-bottom flask (RBF) with N-Benzylglycine ethyl ester (e.g., 19.3 g, 100 mmol) and anhydrous Acetonitrile (200 mL).
-
Base Addition: Add anhydrous
(20.7 g, 150 mmol) and catalytic KI (1.6 g, 10 mmol). Stir mechanically to ensure suspension. -
Alkylation: Add Ethyl 4-bromobutyrate (23.4 g, 120 mmol) dropwise over 30 minutes.
-
Reflux: Heat the mixture to reflux (
C) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the secondary amine. -
Workup:
-
Cool to room temperature (RT). Filter off inorganic salts.
-
Concentrate the filtrate under reduced pressure.[2]
-
Dissolve residue in Ethyl Acetate (EtOAc) and wash with water (
) and brine ( ). -
Dry over
, filter, and concentrate to yield the crude diester as a yellow oil. -
Checkpoint: Yield should be >90%. Purity sufficient for next step without distillation.
-
Phase 2: Dieckmann Condensation
Objective: Cyclization to the piperidine ring. Reagents:
-
Diester Precursor (from Phase 1)
-
Sodium Ethoxide (NaOEt), 21% wt in EtOH (1.5 eq) OR Potassium tert-butoxide (KOtBu) in Toluene.
-
Solvent: Toluene (preferred for azeotropic removal of EtOH if using solid bases) or Ethanol.
Procedure:
-
Base Preparation: In a dry RBF under
atmosphere, charge Toluene (300 mL) and NaOEt solution (1.5 eq).-
Note: If using KOtBu, dissolve in dry THF or Toluene.
-
-
Addition: Dilute the crude diester (approx. 30.7 g, 100 mmol) in Toluene (50 mL). Add this solution dropwise to the base mixture at
C to control the exotherm. -
Reaction: Allow to warm to RT, then heat to
C for 4–6 hours.-
Observation: The solution will darken, and a precipitate (the enolate salt) may form.
-
-
Quench: Cool to
C. Quench with Glacial Acetic Acid (approx. 1.5 eq) or dilute aqueous until pH 7–8.-
Caution: Do not use strong acid (HCl) yet, as rapid decarboxylation can occur at high temperatures or prolonged exposure.
-
-
Extraction: Separate phases. Extract aqueous layer with Toluene or EtOAc. Combine organics, wash with brine, dry (
), and concentrate.[3]-
Result: Crude Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate (Free Base) as a viscous oil.
-
Phase 3: Salt Formation & Purification
Objective: Isolate the stable Hydrochloride salt. Reagents:
-
Crude Free Base[1]
-
HCl in Ethanol (1.25 M or 2 M solution) or HCl gas in Ether.
-
Solvent: Ethanol/Diethyl Ether or Acetone.
Procedure:
-
Dissolution: Dissolve the crude oil in absolute Ethanol (minimum volume, e.g., 3 mL/g).
-
Acidification: Cool to
C. Add HCl/EtOH solution dropwise until pH reaches 2–3. -
Crystallization: Stir at
C for 2 hours. The hydrochloride salt should precipitate as a white to off-white solid.-
Optimization: If no precipitate forms, add Diethyl Ether or Acetone as an antisolvent until turbid, then refrigerate.
-
-
Isolation: Filter the solid under
(hygroscopic). Wash with cold Acetone/Ether (1:1). -
Drying: Dry in a vacuum oven at
C.-
Target Yield: 65–75% (over two steps).
-
Appearance: White crystalline powder.
-
Critical Process Parameters (CPPs)
| Parameter | Specification | Rationale |
| Moisture Content | < 0.1% (Solvents) | Water hydrolyzes the enolate or ester, leading to ring opening or decarboxylation. |
| Temperature (Cyclization) | Sufficient to overcome activation energy for 6-ring formation but prevents polymer/tar formation. | |
| pH (Workup) | Neutral (7-8) | Keeping the free base neutral during extraction prevents premature decarboxylation of the |
| Base Selection | NaOEt vs. KOtBu | NaOEt matches the ester group (ethyl), preventing transesterification byproducts. |
Troubleshooting & Quality Control
Common Issues
-
Low Yield / Pyrrolidine Impurity:
-
Cause: Kinetic control favors the 5-membered ring.
-
Solution: Ensure thermodynamic equilibrium by using slightly higher temperatures (
C) or switching to Toluene reflux with KOtBu, which favors the more stable piperidine enolate.
-
-
Decarboxylation (Loss of Ester):
Characterization (Expected Data)
-
NMR (DMSO-
):-
The compound exists as a mixture of keto and enol tautomers.
-
Keto:[7]
1.2 (t, ester ), 3.5 (s, ), 4.1 (q, ester ). -
Enol: A downfield singlet (
12.0+) for the enolic -OH may be visible.
-
-
Mass Spectrometry (ESI+):
- = 262.14 (Free Base).
-
Salt will show the same cation mass.
Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis and isolation.
Safety & Handling
-
Ethyl 4-bromobutyrate: Lachrymator and skin irritant. Handle in a fume hood.
-
Sodium Ethoxide: Highly flammable and corrosive. Reacts violently with water.
-
Product Stability:
-keto esters are prone to hydrolysis. Store the HCl salt in a desiccator at C.
References
-
Patent CN110734393B : Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.[8][9][10] Google Patents.[9] Available at:
-
Iselin, B. M., & Hoffmann, K. (1954).[11] Über Derivate des 3-Oxo-piperidins. Helvetica Chimica Acta, 37(1), 178-185. (Foundational synthesis of benzyl-oxo-piperidine carboxylates).
Sources
- 1. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]
- 2. ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN108484484B - Preparation method of 2-oxo-3-ethyl piperidinecarboxylate - Google Patents [patents.google.com]
- 5. WO2000026187A1 - Process for producing 4-arylpiperidine-3-carbinols and related compounds - Google Patents [patents.google.com]
- 6. d-nb.info [d-nb.info]
- 7. teses.usp.br [teses.usp.br]
- 8. WO2019150181A1 - Improved process for the preparation of 7-cyclopentyl-n, n-dimethyl-2-(5-(piperazin-1-yl) pyridin-2-ylaminuteso)-7h-pyrrolo[2,3-d] pyrimidine-6-carboxamide succinate (ribociclib succinate) and its crystalline forms thereof - Google Patents [patents.google.com]
- 9. Quinuclidin-3-one|High-Purity Research Chemical [benchchem.com]
- 10. CN108218724B - Method for synthesizing ethambutol hydrochloride - Google Patents [patents.google.com]
- 11. prepchem.com [prepchem.com]
Advanced Application Note: Benzyl Piperidine-4-Carboxylate Scaffolds for Dual-Binding AChE Inhibition
Executive Summary
This technical guide details the application of benzyl piperidine-4-carboxylate and its derivatives as potent Acetylcholinesterase (AChE) inhibitors for Alzheimer’s Disease (AD) therapeutics.[1] The piperidine scaffold is a pharmacophore "privileged structure," central to FDA-approved drugs like Donepezil. This protocol provides a validated workflow for synthesizing N-substituted derivatives, evaluating their kinetic inhibition via a modified Ellman’s assay, and validating binding modes using computational docking.
Part 1: Mechanistic Rationale & Structural Logic
The Dual-Binding Hypothesis
Acetylcholinesterase possesses a deep, narrow active site gorge (approx. 20 Å deep). To achieve high potency, modern inhibitors are designed to span this gorge, interacting simultaneously with two key sites:
-
Catalytic Anionic Site (CAS): Located at the bottom of the gorge (Trp86, Glu202).
-
Peripheral Anionic Site (PAS): Located at the gorge entrance (Trp286, Tyr72).
The benzyl piperidine-4-carboxylate scaffold is ideal for this "dual-binding" strategy. The basic nitrogen of the piperidine ring (protonated at physiological pH) forms a high-affinity cation-
Mechanism of Action Diagram
The following diagram illustrates the competitive inhibition mechanism targeted by this scaffold.
Figure 1: Mechanism of Dual-Site AChE Inhibition. The scaffold bridges the CAS and PAS, preventing Acetylcholine hydrolysis.
Part 2: Chemical Synthesis Protocol
Objective: Synthesize N-benzyl piperidine-4-carboxylate derivatives via nucleophilic substitution.
Reagents & Equipment
-
Starting Material: Ethyl piperidine-4-carboxylate (CAS: 1126-09-6).
-
Reagents: Substituted Benzyl bromide/chloride, Potassium Carbonate (
), Potassium Iodide (KI), Acetonitrile (ACN). -
Monitoring: TLC (Silica gel 60 F254), Mobile phase: Hexane/Ethyl Acetate (3:1).
Step-by-Step Synthesis Workflow
-
Activation: In a round-bottom flask, dissolve Ethyl piperidine-4-carboxylate (1.0 eq) in anhydrous ACN. Add anhydrous
(2.5 eq) and a catalytic amount of KI (0.1 eq).-
Expert Note: KI is crucial here (Finkelstein reaction) to convert benzyl chlorides to more reactive benzyl iodides in situ, accelerating the reaction rate.
-
-
Alkylation: Add the specific substituted benzyl halide (1.1 eq) dropwise at
to prevent poly-alkylation. -
Reflux: Warm to room temperature, then reflux at
for 6–12 hours. Monitor via TLC until the secondary amine spot disappears. -
Workup: Filter off the inorganic salts (
). Evaporate the solvent under reduced pressure. -
Purification: Redissolve residue in DCM, wash with water and brine. Dry over
. Purify via flash column chromatography.
Figure 2: Synthetic pathway for N-alkylation of the piperidine scaffold.
Part 3: Biological Evaluation (Modified Ellman’s Assay)
Objective: Determine the
Principle
The enzyme hydrolyzes the substrate Acetylthiocholine iodide (ATCh) to thiocholine. Thiocholine reacts with DTNB (Ellman’s Reagent) to produce the yellow anion 5-thio-2-nitrobenzoate (TNB), quantifiable at 412 nm.
Detailed Protocol
Buffer Preparation:
-
Phosphate Buffer (0.1 M, pH 8.0): Dissolve 1.18g
and 0.19g in 100mL distilled water. Adjust pH to 8.0 0.1.-
Why pH 8.0? This pH optimizes the reaction between the thiol and DTNB while maintaining enzyme stability.
-
Reagent Setup:
-
Enzyme Solution: Dissolve AChE (500 U) in 0.1 M phosphate buffer to obtain 2 U/mL stock. Aliquot and freeze.
-
DTNB Solution: 10 mM DTNB in phosphate buffer containing 15 mM sodium bicarbonate.
-
Substrate: 15 mM Acetylthiocholine iodide (ATCh) in water.
Assay Procedure (96-Well Plate Format):
| Step | Component | Volume ( | Notes |
| 1 | Phosphate Buffer | 140 | Diluent |
| 2 | Enzyme Solution | 20 | Add last to initiate if not pre-incubating |
| 3 | Inhibitor (Test Cmpd) | 20 | Dissolved in DMSO (Final DMSO < 1%) |
| 4 | Incubation | - | Incubate at |
| 5 | DTNB Solution | 10 | Chromogen |
| 6 | ATCh (Substrate) | 10 | Initiates reaction |
Measurement:
-
Read absorbance at 412 nm immediately (t=0) and every 60 seconds for 10 minutes (Kinetic Mode).
-
Blank Control: Buffer + DTNB + Substrate (No Enzyme) to correct for spontaneous hydrolysis of ATCh.
Data Analysis:
Calculate the rate of reaction (Slope,
Part 4: Computational Validation (Molecular Docking)
Objective: Predict the binding orientation of the benzyl piperidine-4-carboxylate derivative within the AChE active site.
Protocol
-
Protein Prep: Retrieve AChE crystal structure (e.g., PDB ID: 4EY7 - Donepezil bound). Remove water molecules and original ligand. Add polar hydrogens and Kollman charges using AutoDock Tools.
-
Ligand Prep: Draw the derivative structure. Minimize energy (MM2 force field). Define rotatable bonds (focus on the benzyl-piperidine linker).
-
Grid Generation: Center the grid box on the CAS (Trp86) and extend it to cover the PAS (Trp286).
-
Dimensions:
points, 0.375 Å spacing.
-
-
Docking Run: Use AutoDock Vina .[2] Set exhaustiveness to 8.
-
Analysis: Look for:
-
Cation-
interaction: Distance < 5 Å between Piperidine N and Trp86 indole ring. -
-
stacking: Interaction between the benzyl ester ring and PAS residues (Trp286).
-
Part 5: Expected Results & Troubleshooting
Data Interpretation Template
| Compound ID | R-Group (Benzyl) | Binding Energy (kcal/mol) | Notes | |
| Ref (Donepezil) | - | 12.5 | -11.2 | Standard Control |
| BPC-01 | H | 450 | -8.5 | Baseline activity |
| BPC-02 | 2-F | 120 | -9.1 | Improved lipophilicity |
| BPC-03 | 4-OMe | 55 | -10.4 | H-bond donor at PAS |
Troubleshooting Guide
-
High Background in Assay: ATCh degrades spontaneously at pH > 8.0. Ensure buffer is fresh and pH is strictly 8.0. Always subtract the "No Enzyme" blank.
-
Low Yield in Synthesis: If the reaction is slow, ensure the
is anhydrous and finely ground. The addition of KI is critical for the Finkelstein exchange.
References
-
Synthesis and Evaluation of Piperidine Derivatives
- Title: Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase.
- Source: MDPI (Molecules), 2020.
-
URL:[Link]
-
Standard Ellman Assay Protocol
- Title: A new and rapid colorimetric determin
- Source: Biochemical Pharmacology (Original Ellman Paper).
-
URL:[Link]
-
Docking Methodologies
-
Structural Biology of AChE
- Title: Structure of acetylcholinesterase complexed with E2020 (Donepezil): implications for the design of new anti-Alzheimer drugs.
- Source: Structure (Cell Press).
-
URL:[Link]
Sources
synthetic routes to N-benzyl piperidine derivatives with biological activity
Abstract & Strategic Overview
The N-benzyl piperidine moiety is a privileged pharmacophore in medicinal chemistry, serving as the core structural motif for numerous neuroactive drugs, most notably Donepezil (Aricept) , a potent acetylcholinesterase (AChE) inhibitor used in Alzheimer’s disease therapy. The lipophilic benzyl group facilitates blood-brain barrier (BBB) penetration and engages in critical
This guide details two distinct synthetic protocols for accessing these derivatives, prioritizing yield, purity, and reproducibility. It concludes with a validated biological assay protocol for assessing AChE inhibitory potential.
Strategic Retrosynthesis
The construction of the N-benzyl piperidine core can be approached via two primary disconnections. Selection depends on the availability of starting materials and the tolerance of functional groups.
Figure 1: Retrosynthetic analysis showing the two primary routes to the N-benzyl piperidine scaffold.
Protocol A: Reductive Amination (The "Gold Standard")
Rationale: This method is preferred for medicinal chemistry campaigns due to its mild conditions and high chemoselectivity. Unlike direct alkylation, it minimizes the risk of over-alkylation (formation of quaternary ammonium salts).
Mechanism: Formation of an iminium ion intermediate followed by in situ reduction. Key Reagent: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃).[1]
Materials
-
Amine: 4-substituted piperidine (1.0 equiv)[2]
-
Carbonyl: Substituted benzaldehyde (1.1 equiv)
-
Reductant: Sodium triacetoxyborohydride (1.4 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Catalyst: Glacial Acetic Acid (AcOH)
Step-by-Step Procedure
-
Imine Formation:
-
In a flame-dried round-bottom flask, dissolve the 4-substituted piperidine (e.g., 10 mmol) in anhydrous DCE (30 mL).
-
Add the substituted benzaldehyde (11 mmol) and glacial AcOH (10 mmol, 1.0 equiv).
-
Note: The acid catalyst promotes imine formation, especially with sterically hindered ketones, though less critical for reactive aldehydes.
-
Stir at room temperature (RT) for 30–60 minutes under Nitrogen atmosphere.
-
-
Reduction:
-
Add NaBH(OAc)₃ (14 mmol) in one portion.
-
Caution: Mild gas evolution may occur.
-
Stir the suspension vigorously at RT for 12–16 hours. Monitor by TLC (Mobile phase: DCM/MeOH 95:5).
-
-
Quench & Workup:
-
Quench the reaction by adding saturated aqueous NaHCO₃ (30 mL). Stir for 15 minutes until gas evolution ceases.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine organic layers and wash with brine (30 mL).
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude oil via flash column chromatography (Silica gel, gradient 0-5% MeOH in DCM).
-
Protocol B: Direct N-Alkylation (Process Optimization)
Rationale: Ideal for large-scale synthesis where cost is a driver. Requires careful control of stoichiometry to prevent quaternary salt formation.
Materials
-
Amine: 4-substituted piperidine (1.0 equiv)[2]
-
Electrophile: Benzyl chloride or Benzyl bromide (1.0 equiv)
-
Base: Potassium Carbonate (K₂CO₃, anhydrous, 2.5 equiv)
-
Solvent: Acetonitrile (MeCN) or DMF
-
Catalyst: Potassium Iodide (KI, 0.1 equiv) - Finkelstein condition activator
Step-by-Step Procedure
-
Preparation:
-
Suspend 4-substituted piperidine (10 mmol) and anhydrous K₂CO₃ (25 mmol) in MeCN (40 mL).
-
Add catalytic KI (1 mmol). Note: KI converts benzyl chloride to the more reactive benzyl iodide in situ.
-
-
Addition:
-
Cool the mixture to 0°C.
-
Add Benzyl halide (10 mmol) dropwise over 20 minutes.
-
Critical: Slow addition prevents localized high concentrations of electrophile, reducing bis-alkylation.
-
-
Reaction:
-
Allow the mixture to warm to RT and then reflux (80°C) for 4–6 hours.
-
Monitor by TLC.[3] If the starting amine persists, add 0.1 equiv of benzyl halide.
-
-
Workup:
Comparison of Methods
| Feature | Protocol A: Reductive Amination | Protocol B: Direct Alkylation |
| Primary Risk | Incomplete reduction (rare) | Over-alkylation (Quaternary salts) |
| Reagent Cost | Moderate (STAB is pricier) | Low (Benzyl halides are cheap) |
| Scope | Tolerates esters, nitriles, nitro groups | Incompatible with base-sensitive groups |
| Yield (Typical) | 85–95% | 60–80% |
| Green Chemistry | High (Avoids toxic halides) | Low (Generates halide waste) |
Biological Evaluation: Ellman's Assay (AChE Inhibition)
Objective: Determine the IC₅₀ of the synthesized N-benzyl piperidine derivative against Acetylcholinesterase.
Principle: AChE hydrolyzes Acetylthiocholine (ATCh) to Thiocholine.[5] Thiocholine reacts with DTNB (Ellman's Reagent) to produce 2-nitro-5-thiobenzoate (TNB), a yellow anion absorbing at 412 nm.[5]
Figure 2: Mechanism of the Ellman Assay for detecting AChE activity.
Assay Protocol
-
Buffer Preparation: 0.1 M Sodium Phosphate buffer (pH 8.0).
-
Enzyme Solution: Dissolve AChE (from Electrophorus electricus, Sigma-Aldrich) in buffer to 0.1 U/mL.
-
Substrate Solution: 0.5 mM Acetylthiocholine iodide (ATCh) + 0.3 mM DTNB in buffer.
-
Inhibitor Incubation:
-
In a 96-well plate, add 150 µL of Enzyme Solution.
-
Add 20 µL of the Test Compound (dissolved in DMSO, varying concentrations).
-
Incubate at 25°C for 10 minutes.
-
-
Reaction Initiation:
-
Add 30 µL of Substrate/DTNB mixture.
-
-
Measurement:
-
Immediately read absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
-
Calculation:
-
Plot % Inhibition vs. Log[Concentration].
-
Calculate IC₅₀ using non-linear regression (GraphPad Prism or similar).
-
Troubleshooting & Optimization (E-E-A-T)
-
Problem: Low Yield in Reductive Amination.
-
Cause: Wet solvent or old reducing agent.
-
Fix: STAB is moisture sensitive.[1] Ensure DCE is anhydrous. If the aldehyde is unreactive, switch to NaCNBH₃ in Methanol (pH adjusted to 6), though this is more toxic.
-
-
Problem: "Spot-to-Spot" Conversion in Alkylation (TLC).
-
Cause: Formation of the quaternary ammonium salt (spot stays on baseline).
-
Fix: Reduce the equivalents of benzyl halide to 0.9. It is better to have unreacted starting amine (easy to wash out with acid extraction) than quaternary salt (hard to separate).
-
-
Problem: High Background in Ellman Assay.
-
Cause: Spontaneous hydrolysis of ATCh or degraded DTNB.
-
Fix: Prepare ATCh and DTNB solutions fresh daily. Keep DTNB protected from light.[5]
-
References
-
Donepezil Synthesis & SAR
- Sugimoto, H., et al. (1995). "Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine hydrochloride (E2020) and related compounds." Journal of Medicinal Chemistry.
-
Reductive Amination Protocol
-
Ellman Assay Methodology
- Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology.
-
N-Alkylation Optimization
- BenchChem Application Note.
Sources
- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scribd.com [scribd.com]
- 5. benchchem.com [benchchem.com]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 7. scribd.com [scribd.com]
reductive amination protocols for benzyl piperidine-4-carboxylate
Application Note: Reductive Amination Protocols for Benzyl Piperidine-4-carboxylate
Abstract
This guide details the strategic N-alkylation of benzyl piperidine-4-carboxylate (CAS: 103824-89-1), a critical pharmacophore in the synthesis of acetylcholinesterase inhibitors (e.g., Donepezil analogs) and GPCR ligands. Unlike simple amines, this substrate contains a benzyl ester moiety susceptible to hydrogenolysis, necessitating precise selection of reducing agents. This note provides three validated protocols, emphasizing Sodium Triacetoxyborohydride (STAB) as the primary method for high chemoselectivity, while explicitly ruling out catalytic hydrogenation to preserve the benzyl ester.
Strategic Considerations & Mechanism
The Substrate Challenge
Benzyl piperidine-4-carboxylate possesses a secondary amine and a benzyl ester.
-
Target: The secondary amine (N-H) is the nucleophile.
-
Constraint: The benzyl ester is labile to catalytic hydrogenation (H₂/Pd-C). Therefore, standard reductive alkylation using hydrogen gas must be avoided unless ester cleavage is desired.
-
Solution: Hydride-based reductive amination using STAB or Sodium Cyanoborohydride (NaBH₃CN) is required to functionalize the nitrogen while keeping the ester intact.
Reaction Mechanism
For a secondary amine, the reaction proceeds through an iminium ion intermediate, not a neutral imine. This species is positively charged and highly electrophilic, allowing for rapid reduction.
DOT Diagram: Mechanistic Pathway
Caption: The secondary amine reacts with the carbonyl to form an unstable hemiaminal, which dehydrates to the electrophilic iminium ion. The hydride donor selectively reduces this cation.
Experimental Protocols
Selection Guide
| Parameter | Protocol A: STAB (Standard) | Protocol B: NaBH₃CN | Protocol C: Two-Step (NaBH₄) |
| Reagent | Sodium Triacetoxyborohydride | Sodium Cyanoborohydride | Sodium Borohydride |
| Solvent | DCE or DCM | MeOH or EtOH | MeOH |
| pH Control | AcOH (optional) | AcOH (Required, pH 5-6) | None |
| Toxicity | Low | High (Cyanide risk) | Low |
| Selectivity | Excellent (Reduces Iminium > Aldehyde) | Good | Poor (Reduces Aldehyde > Imine) |
| Use Case | Primary Choice for most aldehydes/ketones. | Difficult ketones; low solubility in DCE. | Non-reactive ketones requiring forcing conditions. |
Protocol A: Sodium Triacetoxyborohydride (STAB) Method
The Gold Standard for Benzyl Piperidine-4-carboxylate.
Materials:
-
Benzyl piperidine-4-carboxylate (1.0 equiv)[1]
-
Aldehyde or Ketone (1.1 – 1.5 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4 – 2.0 equiv)
-
Acetic Acid (AcOH) (1.0 – 2.0 equiv) – Crucial for ketones to facilitate iminium formation.
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM) [Anhydrous preferred]
Step-by-Step Procedure:
-
Preparation: In a clean, dry round-bottom flask under nitrogen atmosphere, dissolve benzyl piperidine-4-carboxylate (1.0 mmol) in DCE (5–10 mL).
-
Carbonyl Addition: Add the aldehyde or ketone (1.2 mmol).
-
Note: If using a ketone, add Acetic Acid (1.0–2.0 mmol) at this stage to catalyze dehydration.
-
-
Mixing: Stir at room temperature for 15–30 minutes. This allows the equilibrium formation of the iminium species.
-
Reduction: Add STAB (1.5 mmol) in one portion.
-
Observation: Mild effervescence may occur.
-
-
Reaction: Stir at room temperature.
-
Quench: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes to neutralize acetic acid and decompose borate complexes.
-
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate or DCM/MeOH).
Why this works: STAB is sterically crowded and electron-deficient, making it less reactive toward the aldehyde/ketone itself but highly reactive toward the charged iminium ion formed in situ [1].
Protocol B: Sodium Cyanoborohydride (NaBH₃CN) Method
For substrates insoluble in chlorinated solvents or requiring protic media.
Safety Warning: NaBH₃CN generates highly toxic HCN gas if exposed to strong acid. Maintain pH > 3. Work in a fume hood.
Step-by-Step Procedure:
-
Dissolution: Dissolve benzyl piperidine-4-carboxylate (1.0 mmol) and the carbonyl compound (1.5 mmol) in Methanol (MeOH) (5 mL).
-
pH Adjustment: Add Acetic Acid dropwise? to adjust the pH to approximately 5–6 (use pH paper).
-
Reduction: Add NaBH₃CN (1.5 mmol).
-
Reaction: Stir at room temperature for 12–16 hours.
-
Workup: Concentrate the methanol under reduced pressure (caution: trap solvent). Redissolve residue in EtOAc, wash with saturated NaHCO₃ (to ensure basicity and removal of cyanide), then brine.
-
Disposal: Treat aqueous waste with bleach (sodium hypochlorite) to oxidize residual cyanide before disposal.
Workflow Visualization
DOT Diagram: Experimental Workflow (Protocol A)
Caption: Operational workflow for STAB-mediated reductive amination in chlorinated solvent.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Conversion (Ketone) | Steric hindrance or slow iminium formation. | Increase reaction time (24-48h). Add 4Å molecular sieves to remove water (drives equilibrium). Increase AcOH to 2-3 equiv. |
| Ester Hydrolysis | Acid concentration too high or reaction too long. | Ensure anhydrous conditions. Reduce AcOH loading. Switch to Protocol A (DCE is aprotic) rather than MeOH. |
| Aldehyde Reduction | Reducing agent is too reactive (reducing aldehyde before iminium forms). | Ensure STAB is used, not NaBH₄. Premix amine and aldehyde for 1 hour before adding reductant. |
| Product is an Oil/Gum | Common for tertiary amines. | Convert to HCl or Oxalate salt for solid isolation. Dissolve in Et₂O, add HCl/Et₂O. |
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[9] The Journal of Organic Chemistry, 61(11), 3849–3862. Link
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent.[3][10] Journal of the American Chemical Society, 93(12), 2897–2904. Link
-
Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. Link
-
Gribble, G. W. (1998). Sodium borohydride in carboxylic acid media: a phenomenal reduction system. Chemical Society Reviews, 27, 395-404. Link
Sources
- 1. 1-BENZYL-4-N-BOC-AMINO-PIPERIDINE-4-CARBOXYLIC ACID METHYL ESTER | 294180-37-3 [chemicalbook.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. CN102079720B - Method for preparing 1-benzylpiperidine-4-carboxaldehyde - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 7. Sodium triacetoxyborohydride [organic-chemistry.org]
- 8. lifechempharma.com [lifechempharma.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: Functionalization of the Piperidine Ring in Benzyl Piperidine-4-Carboxylate
[1]
Introduction & Strategic Value
Benzyl piperidine-4-carboxylate (BP4C) is a privileged scaffold in medicinal chemistry.[1] Its structural value lies in its orthogonal reactivity : the secondary amine (
This guide details three field-proven protocols to functionalize the piperidine nitrogen, enabling the rapid generation of diverse chemical libraries. These methods are selected for their high fidelity, tolerance of the benzyl ester moiety, and scalability.
Strategic Functionalization Pathways
The following decision tree outlines the optimal synthetic route based on the desired target class.
Figure 1: Strategic decision tree for selecting the appropriate N-functionalization methodology.[1]
Protocol A: Reductive Amination (N-Alkylation)[1]
Objective: Mono-alkylation of the piperidine ring using an aldehyde or ketone. Mechanism: Formation of an iminium ion intermediate followed by selective reduction.[2]
Expert Insight: Why Sodium Triacetoxyborohydride (STAB)?
While Sodium Cyanoborohydride (
-
It is mild enough to leave the benzyl ester intact.
-
It reduces the iminium ion faster than the carbonyl precursor, preventing side reactions.
-
It does not require toxic cyanide handling.
Materials
-
Substrate: Benzyl piperidine-4-carboxylate (1.0 equiv).[1]
-
Electrophile: Aldehyde (1.1–1.2 equiv) or Ketone (1.5 equiv).
-
Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv).
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1]
-
Additive: Acetic Acid (AcOH) (1.0 equiv) – Critical for ketone substrates to catalyze imine formation.
Step-by-Step Workflow
-
Imine Formation:
-
Dissolve Benzyl piperidine-4-carboxylate in DCE (0.1 M concentration).
-
Add the aldehyde/ketone.
-
Optional: If reacting with a ketone, add 1.0 equiv of AcOH.
-
Stir at Room Temperature (RT) for 30–60 minutes.
-
-
Reduction:
-
Add STAB in one portion.
-
Stir at RT under nitrogen atmosphere.
-
Monitoring: Check LCMS/TLC after 2 hours. Most aldehydes react within 2–4 hours; ketones may require overnight stirring.
-
-
Quench & Workup:
-
Quench with saturated aqueous
(gas evolution will occur). -
Extract with DCM (
). -
Wash combined organics with brine, dry over
, and concentrate.
-
Figure 2: Operational workflow for STAB-mediated reductive amination.
Protocol B: Amide Coupling (N-Acylation)[1]
Objective: Formation of a stable amide bond. Relevance: Ideal for attaching amino acid residues or rigid linkers.
Expert Insight: The HATU Advantage
For secondary amines like piperidine, steric hindrance can reduce coupling efficiency. HATU is preferred over EDC/HOBt because the HOAt leaving group (generated in situ) benefits from a "neighboring group effect" (pyridine nitrogen), accelerating the reaction and suppressing racemization if the carboxylic acid partner is chiral.
Protocol
-
Activation:
-
Dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF.
-
Add DIPEA (3.0 equiv).
-
Add HATU (1.1 equiv) and stir for 5 minutes (solution usually turns yellow).
-
-
Coupling:
-
Add Benzyl piperidine-4-carboxylate (1.0 equiv).[1]
-
Stir at RT for 1–2 hours.
-
-
Workup (Critical for DMF removal):
-
Dilute with Ethyl Acetate (EtOAc).
-
Wash with 10% LiCl solution (removes DMF), followed by saturated
and brine. -
Note: The benzyl ester is stable to these mild basic washes.
-
Protocol C: Buchwald-Hartwig Amination (N-Arylation)[1]
Objective: Direct attachment of an aryl or heteroaryl ring to the nitrogen. Challenge: Secondary amines can be sluggish; ester stability must be maintained (avoid strong alkoxide bases at high temps if possible).
Recommended System
-
Catalyst:
(1–2 mol%) or RuPhos Pd G3/G4. -
Ligand: RuPhos or XPhos (highly effective for secondary amines).
-
Base:
(Preferred over to prevent transesterification or hydrolysis of the benzyl ester). -
Solvent: Toluene or 1,4-Dioxane (anhydrous).[1]
Protocol
-
Inert Setup:
-
Charge a reaction vial with BP4C (1.0 equiv), Aryl Halide (1.0 equiv),
(2.0 equiv), and Catalyst/Ligand. -
Seal and purge with Nitrogen/Argon for 5 minutes.
-
-
Reaction:
-
Add degassed Toluene via syringe.
-
Heat to 80–100°C.
-
Monitor by LCMS. Reaction times vary (4–16 hours).
-
-
Purification:
-
Filter through a pad of Celite (to remove Pd and salts).
-
Concentrate and purify via silica chromatography.
-
Troubleshooting & Quality Control
Quantitative Data Summary
The following table summarizes expected outcomes and troubleshooting steps for the benzyl piperidine-4-carboxylate scaffold.
| Parameter | Reductive Amination | Amide Coupling | Buchwald-Hartwig |
| Typical Yield | 80–95% | 90–98% | 60–85% |
| Primary Impurity | Bis-alkylation (rare with STAB) | Activated ester hydrolysis | Protodehalogenation of Ar-X |
| Ester Stability | High (Avoid strong acids) | High (Avoid strong bases) | Moderate (Avoid NaOMe/MeOH) |
| QC Method | 1H NMR (Look for N-CH2 shift) | LCMS (M+H) | 1H NMR (Aromatic region) |
Critical QC Check: 1H NMR Validation
To confirm the integrity of the benzyl ester after functionalization, verify the diagnostic signals:
-
Benzyl
: Singlet at ppm. -
Aromatic Ring: Multiplet at
ppm (5H). -
Piperidine
-H: Multiplet at ppm (shifts slightly based on N-substituent).
References
-
Reductive Amination with STAB: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[1] Link
-
Buchwald-Hartwig Conditions: Surry, D. S., & Buchwald, S. L.[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50.[1] Link
-
Peptide Coupling Reagents: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009, 38, 606-631.[1] Link
-
Properties of Benzyl Piperidine Derivatives: "4-Benzylpiperidine - Pharmacology and Chemistry." Wikipedia. Link (Contextual grounding for piperidine scaffold properties).
-
HATU Protocol: "Peptide Coupling Reagents Guide." Sigma-Aldrich Technical Guides. Link
Troubleshooting & Optimization
benzyl piperidine-4-carboxylate synthesis side reactions and byproducts
Topic: Troubleshooting Side Reactions, Byproducts, and Protocol Optimization
Ticket ID: CHEM-SUP-8821 Status: Open Assigned Scientist: Senior Application Scientist[1]
Executive Summary
Synthesizing benzyl piperidine-4-carboxylate presents a classic chemoselectivity challenge: the molecule contains both a nucleophilic secondary amine and a carboxylic acid.[1]
If you are encountering low yields, gummy residues, or inseparable mixtures, the root cause is likely uncontrolled amine nucleophilicity . The amine is significantly more nucleophilic than the carboxylate.[1] Without proper masking (protection) or protonation (salt formation), the amine will compete for the electrophile (benzyl group), leading to N-alkylation or intermolecular polymerization (polyamide formation).[1]
This guide details the two validated pathways to bypass these issues: the Acid Salt Route (Fischer) and the Protected Route (Steglich/Coupling) .
Module 1: The "Gold Standard" Protocol (Fischer Esterification)
Best for: Large-scale synthesis, cost-efficiency, and atom economy.[1] Mechanism: Acid-catalyzed equilibrium driven by water removal.[1][2]
The Critical Insight: Protonation as a Protecting Group
You do not need an N-Boc or N-Cbz group if you use the acid salt method.[1] By using
Validated Protocol
-
Stoichiometry: 1.0 eq Piperidine-4-carboxylic acid : 5.0 eq Benzyl alcohol : 1.1–1.2 eq
-TsOH monohydrate.[1] -
Solvent: Toluene (0.5 M concentration).
-
Setup: Dean-Stark trap for azeotropic water removal.
-
Procedure: Reflux until theoretical water volume is collected (typically 4–12 hours).
-
Workup (Critical):
Troubleshooting Guide: Fischer Route
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<40%) | Incomplete water removal.[1] | Ensure Dean-Stark trap is functioning. Pre-dry toluene.[1] Increase reaction time. |
| Gummy/Black Oil | Polymerization of free amine.[1] | Check Acid Stoichiometry. You must have >1.0 eq of |
| N-Benzylation | Use of Benzyl Halides.[1][3] | STOP. Do not use Benzyl Bromide/Chloride with the free amino acid.[1] The amine will react faster than the carboxylate.[1] |
| Product Hydrolysis | Wet workup conditions.[1] | Benzyl esters are hydrolytically unstable in basic water.[1] Perform the |
Module 2: The Protected Route (Coupling Reagents)
Best for: Precious substrates, mild conditions, or when avoiding high heat.
Route: N-Boc-Piperidine-4-COOH + BnOH
The Orthogonality Trap
The most common failure mode here is deprotection incompatibility .[1]
-
Hydrogenolysis (
): Cleaves BOTH the benzyl ester and N-Cbz/N-Benzyl groups.[1] Cannot be used.[1] -
Acidolysis (TFA): Cleaves N-Boc.[1] Risk:[1] Benzyl esters can be cleaved by strong acids or prolonged exposure to TFA.[1]
Validated Protocol (Steglich Esterification)
-
Reagents: N-Boc-piperidine-4-COOH (1.0 eq), Benzyl Alcohol (1.1 eq), DCC or EDC (1.1 eq), DMAP (0.1 eq).
-
Solvent: DCM (
to RT). -
Deprotection: Treat intermediate with 4M HCl in Dioxane or TFA/DCM (1:4) at
for exactly 30-60 mins. Quench immediately.
Troubleshooting Guide: Protected Route
| Symptom | Probable Cause | Corrective Action |
| Insoluble White Solid | DCU formation (urea byproduct).[1] | If using DCC, filter the reaction mixture through Celite before workup. Switch to EDC (water-soluble urea) to avoid this.[1] |
| N-Acylurea Byproduct | Slow esterification.[1][4] | Add DMAP (catalytic).[1] The rearrangement of the O-acylisourea to the unreactive N-acylurea occurs if the alcohol attack is too slow. |
| Loss of Benzyl Group | Over-vigorous deprotection.[1] | Do not use HBr/AcOH (cleaves benzyl esters).[1] Use TFA at |
Module 3: Pathway Visualization
The following diagram illustrates the "Happy Path" (Salt Formation) versus the "Sad Path" (Polymerization/Side Reactions).
Caption: Figure 1. Chemoselectivity control via protonation.[1] The p-TsOH salt pathway prevents N-terminal side reactions.[1]
Module 4: Troubleshooting Decision Tree
Use this logic flow to diagnose your current experimental failure.
Caption: Figure 2. Diagnostic flowchart for isolating synthesis failures.
FAQ: Frequently Asked Questions
Q: Can I use Benzyl Bromide and
Q: Why is my product turning into a solid that won't dissolve in ether?
A: If you used the Fischer method (
Q: Is the free base stable?
A: The free base (benzyl piperidine-4-carboxylate) is an oil that is sensitive to air oxidation (forming N-oxides) and carbamate formation (absorbing
Q: Can I use
References
-
Werner, L., et al. (1996).[1] Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction. The Journal of Organic Chemistry. (Demonstrates p-TsOH salt handling in piperidine scaffolds).[1]
-
Organic Syntheses. Esterification of Carboxylic Acids with Alcohols. Coll. Vol. 3, p. 610.[1] (Foundational protocol for acid-catalyzed esterification).[1]
-
Neises, B. & Steglich, W. (1978).[1] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. (The standard coupling reagent protocol).[1]
-
Greene, T.W.[1] & Wuts, P.G.M. Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Authoritative source on Benzyl/Boc orthogonality).
Sources
identifying common impurities in benzyl piperidine-4-carboxylate
To: Research & Development Team From: Technical Support Center – Organic Synthesis Division Subject: Technical Guide: Impurity Profiling & Remediation for Benzyl Piperidine-4-carboxylate
Introduction: The Dual-Identity Challenge
Benzyl piperidine-4-carboxylate (CAS: 103824-89-1 for the generic structure, often confused with N-benzyl variants) presents a unique challenge in purity analysis.[1][2][3] Because the molecule contains both a nucleophilic secondary amine and an electrophilic ester linkage, it is prone to self-polymerization (amidation) and regio-isomeric scrambling (N-alkylation vs. O-alkylation).[1][2][3]
This guide addresses the specific impurity profile of the O-benzyl ester (free amine), distinguishing it from the common N-benzyl isomer used in Donepezil synthesis.[1][2][3]
Module 1: Synthesis-Derived Impurities (The "Why" and "What")
Q1: I see a high-molecular-weight impurity eluting late in my HPLC run. What is it?
Likely Candidate: Piperidine Dimer/Oligomer (Self-Amidation Product) Mechanism: The free amine of one isonipecotic acid benzyl ester molecule attacks the ester carbonyl of another.[3] This forms a stable amide bond, creating a dimer.[2][3]
-
Causality: This occurs if the free base is stored in concentrated solution or heated without acid protection.[3]
-
Prevention: Store the compound as a hydrochloride or tosylate salt .[3] The protonated amine (
) is non-nucleophilic and cannot attack the ester.[3]
Q2: My product has the correct mass (M+1 = 220) but the wrong retention time. Why?
Likely Candidate: N-Benzyl Piperidine-4-carboxylic Acid (Zwitterion) Mechanism: If you used benzyl halides for synthesis, alkylation prefers the nitrogen (kinetic control) over the carboxylate oxygen.[1][2][3] If you used Fischer esterification (Acid + Benzyl Alcohol), high temperatures can cause benzyl migration from Oxygen to Nitrogen (N-alkylation is thermodynamically favored).[1][2][3]
-
Differentiation:
Q3: What are the critical impurities from the starting materials?
-
Benzyl Alcohol: Used in excess for Fischer esterification.[2][3] It absorbs strongly in UV (254 nm), potentially masking the product peak.[2]
-
Isonipecotic Acid: The unreacted starting material.[2][3] It is highly polar and often elutes in the void volume (dead time) of Reverse Phase HPLC.[3]
Module 2: Visualizing Impurity Pathways
The following flowchart details the genesis of common impurities during the acid-catalyzed esterification of isonipecotic acid.
Figure 1: Reaction pathways showing the competition between desired esterification and unwanted N-alkylation or amidation.
Module 3: Analytical Troubleshooting (HPLC & GC)
Q4: How do I separate the Benzyl Alcohol impurity from my product?
Benzyl alcohol often co-elutes with amine esters on standard C18 columns due to similar hydrophobicity.[3]
Recommended Protocol: Acid/Base Extraction (Self-Validating)
-
Dissolve crude mixture in Ethyl Acetate.
-
Wash with 1M HCl (aq).
-
Separate layers. Keep Aqueous.
-
Extract back into Ethyl Acetate.
Q5: Analytical Method Parameters
Use this standard method to profile impurities.
| Parameter | Condition | Rationale |
| Column | C18 (e.g., Zorbax Eclipse), 150mm x 4.6mm, 3.5µm | Standard reverse phase resolution.[1][2][3] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA suppresses silanol interactions, sharpening the amine peak.[2] |
| Mobile Phase B | Acetonitrile | Strong eluent for benzyl derivatives.[2][3] |
| Gradient | 5% B to 90% B over 20 min | Separates polar acid (early) from non-polar dimer (late).[2][3] |
| Detection | UV @ 210 nm & 254 nm | 210 nm detects the piperidine ring; 254 nm is specific for the benzyl group.[2] |
Impurity Retention Time (Relative to Product):
-
Benzyl Alcohol: 0.8 – 0.9 (Close eluter)[3]
-
Product: 1.0
-
N-Benzyl Isomer: 1.1 – 1.2 (Slightly more hydrophobic)[1][2][3]
Module 4: Critical Storage & Stability
Issue: Users report the product turning into a "gummy solid" over time. Cause: Formation of carbamates (reaction with atmospheric CO2) or slow dimerization.[3] Solution:
-
Salt Formation: Always convert the oil to a Hydrochloride (HCl) or Tosylate (TsOH) salt immediately after purification.[3]
-
Temperature: -20°C is required for the free base; 2-8°C is sufficient for the salt.[1][2][3]
References
-
Sigma-Aldrich. Ethyl 1-benzylpiperidine-4-carboxylate Product Analysis. Retrieved from (Note: Analogous N-benzyl structure used for comparison).[1][2][3]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2776272, Benzyl 4-formylpiperidine-1-carboxylate. Retrieved from .[2][3]
-
ChemicalBook. Benzyl piperidine-4-carboxylate Properties and CAS Data. Retrieved from .[2][3]
-
Vice, S. et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Journal of Organic Chemistry. Retrieved from .[2][3]
Sources
optimizing reaction conditions for synthesizing benzyl piperidine-4-carboxylate derivatives
Case ID: BPC-OPT-2024
Subject: Optimization of Reaction Conditions for Benzyl Piperidine-4-Carboxylate Derivatives[1][2][3]
Mission Statement
Welcome to the Technical Support Center. This guide is engineered to troubleshoot and optimize the synthesis of benzyl piperidine-4-carboxylate and its derivatives. Because the piperidine core possesses both a secondary amine (basic) and a carboxylic acid (acidic), this substrate presents unique challenges regarding chemoselectivity , protecting group stability , and zwitterionic solubility .
This guide is structured to help you select the correct pathway based on your specific derivative's constraints and troubleshoot common failure modes.
Module 1: Critical Method Selection (Decision Matrix)
Before mixing reagents, you must classify your substrate. The presence of an N-protecting group (Boc, Cbz, Fmoc) is the primary determinant of the synthetic strategy.
The Decision Tree
Use the following logic flow to select your protocol.
Figure 1: Strategic decision tree for selecting the optimal esterification method based on substrate protection status.
Module 2: Validated Protocols
Protocol A: Cesium Carbonate Mediated Alkylation (Recommended for N-Boc)
Best for: N-Boc protected derivatives; avoiding acidic conditions.
Mechanism:
Reagents:
-
Substrate: N-Boc-piperidine-4-carboxylic acid (1.0 equiv)
-
Base:
(1.2 - 1.5 equiv) -
Electrophile: Benzyl bromide (BnBr) (1.1 equiv)
-
Solvent: DMF (Dimethylformamide) or MeCN (Acetonitrile)
Step-by-Step:
-
Solubilization: Dissolve the carboxylic acid in dry DMF (0.2 M concentration).
-
Activation: Add
. Stir at room temperature for 30 minutes. Note: The mixture may appear as a suspension; this is normal. -
Alkylation: Add Benzyl bromide dropwise.
-
Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (Visualize with UV and Ninhydrin/Hanessian’s stain).
-
Workup: Dilute with EtOAc. Wash extensively with water (
) and brine ( ) to remove DMF. Dry over .
Why this works: The cesium ion (
Protocol B: Steglich Esterification (Coupling)
Best for: Acid-sensitive substrates where Benzyl Bromide is unavailable or if using complex benzyl alcohol derivatives. Reagents:
-
Substrate: Carboxylic acid (1.0 equiv)
-
Alcohol: Benzyl alcohol (1.1 equiv)
-
Coupling Agent: EDC
HCl (1.2 equiv) or DCC (1.1 equiv) -
Catalyst: DMAP (0.1 equiv)
-
Solvent: DCM (Dichloromethane)
Step-by-Step:
-
Dissolve acid and benzyl alcohol in dry DCM (0.1 M).
-
Add DMAP.[1]
-
Cool to 0°C.
-
Add EDC
HCl (or DCC) portion-wise. -
Warm to room temperature and stir overnight.
-
Workup: Wash with 0.5 M HCl (to remove DMAP/EDC urea), then saturated
.
Technical Insight: DMAP is critical here. Without it, the reaction is sluggish and prone to
Protocol C: Fischer Esterification (Acid Chloride Method)
Best for: Unprotected isonipecotic acid. Reagents:
-
Substrate: Piperidine-4-carboxylic acid (1.0 equiv)
-
Reagent: Thionyl Chloride (
) (2.0 - 3.0 equiv) -
Solvent: Benzyl Alcohol (used as solvent and reagent)[2]
Step-by-Step:
-
Cool Benzyl Alcohol (10 equiv) to 0°C.
-
Add
dropwise (Caution: Gas evolution of and ). -
Add the amino acid solid portion-wise.
-
Heat to 80–100°C for 4–6 hours.
-
Workup: Precipitate the product by adding dry diethyl ether. The product isolates as the Hydrochloride salt .
Module 3: Troubleshooting & FAQs
Issue 1: "My yield is low (<40%) using Protocol A (Cesium Carbonate)."
Diagnosis:
-
Wet Solvent: DMF is hygroscopic. If water is present, hydroxide ions will compete with the carboxylate, hydrolyzing the benzyl bromide to benzyl alcohol.
-
Stirring:
has low solubility. If the stirring is not vigorous, the deprotonation is inefficient.
Corrective Action:
-
Dry DMF over 4Å molecular sieves for 24 hours prior to use.
-
Switch solvent to Acetonitrile (MeCN) if the substrate allows; it is easier to dry and remove.
Issue 2: "I see a new spot on TLC that isn't my product or starting material (Protocol B)."
Diagnosis:
Corrective Action:
-
Ensure DMAP is present (it catalyzes the transfer to the alcohol faster than the rearrangement).
-
Increase the equivalent of Benzyl Alcohol to 1.5.
Issue 3: "I used Benzyl Bromide on the free amino acid and got a mixture."
Diagnosis: Competing N-alkylation.
Explanation: The secondary amine in piperidine (
Corrective Action:
-
Must use Protocol C. The high concentration of HCl protonates the amine (
), rendering it non-nucleophilic, allowing selective esterification at the carboxylic acid.
Module 4: Data & Optimization Summary
| Parameter | Protocol A ( | Protocol B (EDC/DMAP) | Protocol C ( |
| Substrate Scope | N-Boc, Acid Sensitive | General Protected | Free Amine / Robust |
| Reaction pH | Basic (Mild) | Neutral/Slightly Basic | Highly Acidic |
| Temp | 25°C | 0°C | 80°C - 100°C |
| Major Byproduct | CsBr (Salt) | Urea (Water soluble if EDC) | |
| Typical Yield | 85-95% | 70-85% | 90-98% (as HCl salt) |
References
- Kruse, C. H. (1998). Resin-Based and Solution-Phase Strategies for the Synthesis of Piperidine Libraries. In Combinatorial Chemistry.
-
Neises, B., & Steglich, W. (1978).[1][3] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.
- Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis. Springer-Verlag.
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
Sources
Technical Support Center: Benzyl Piperidine-4-Carboxylate NMR Analysis
Introduction
Welcome to the technical support hub for Benzyl piperidine-4-carboxylate . This guide addresses the specific challenges encountered when analyzing the NMR spectroscopy of this scaffold.
Critical Structural Definition: Before proceeding, ensure you are analyzing the correct isomer. "Benzyl piperidine-4-carboxylate" typically refers to the benzyl ester of piperidine-4-carboxylic acid (Structure A).[1] However, confusion with 1-benzylpiperidine-4-carboxylic acid (Structure B) is the #1 source of spectral mismatch.[1]
-
Structure A (Target): Free secondary amine (NH), Benzyl ester (COO-Bn).[1]
-
Structure B (Common Mix-up): Tertiary amine (N-Bn), Free carboxylic acid (COOH).[1]
Module 1: Spectral Assignment & Verification
Q: What are the diagnostic peaks for Benzyl piperidine-4-carboxylate (Free Base)?
A: The definitive confirmation of the structure relies on the chemical shift of the benzylic methylene group (
Standard
| Position | Proton Type | Multiplicity | Shift ( | Diagnostic Note |
| Ester | O-CH | Singlet (s) | 5.10 - 5.15 | Critical: If this appears at 3.5 ppm, you have the N-benzyl isomer.[1] |
| Aromatic | Ph-H | Multiplet (m) | 7.30 - 7.40 | Integration should be 5H.[1] |
| Piperidine | dt or br d | 3.05 - 3.15 | Deshielded by Nitrogen.[1] | |
| Piperidine | Methine (H4) | tt (multiplet) | 2.40 - 2.55 | Adjacent to Carbonyl.[1] |
| Piperidine | Multiplet | 1.60 - 1.90 | Often overlaps with water/NH.[1] | |
| Amine | NH | Broad s | 1.80 - 2.50 | Highly variable; solvent/concentration dependent.[1] |
Pro-Tip: The coupling constant (
) for the H4 methine proton (tt,Hz) confirms the piperidine chair conformation with the ester group in the equatorial position.
Module 2: Troubleshooting Common Anomalies
Q: Why are my piperidine peaks broadened or shifted downfield?
A: This usually indicates protonation (salt formation) or dynamic exchange .[1]
Scenario 1: Unintentional Salt Formation
If you used CDCl
-
Symptom: The
-protons (H2/H6) shift from 3.1 ppm 3.4 - 3.6 ppm .[1] -
Symptom: The NH peak disappears or becomes a very broad hump > 8.0 ppm.[1]
-
Resolution: Wash the NMR sample with dilute aqueous Na
CO , dry the organic layer, and re-run. Alternatively, filter CDCl through basic alumina before use.
Scenario 2: Conformational Mobility At room temperature, the piperidine ring undergoes chair-chair interconversion, though the equatorial-ester conformer is heavily favored.[1]
-
Symptom: Broadening of the H2/H6 signals.[1]
-
Resolution: Acquire the spectrum at elevated temperature (e.g., 50°C) to sharpen the signals by accelerating the exchange rate.
Q: I see a "Ghost" Singlet at 4.6 ppm. What is it?
A: This is the most common impurity: Benzyl Alcohol .[1] During the synthesis (typically Fischer esterification), excess benzyl alcohol is often used.
| Impurity | Signal ( | Distinction Strategy |
| Benzyl Alcohol | ~4.65 ppm (s, CH | Check for OH broad singlet (variable).[1] |
| Target Ester | ~5.12 ppm (s, CH | The ester oxygen deshields the CH |
| Toluene | 2.36 ppm (s, CH | Common reaction solvent. |
Module 3: Structural Logic & Diagnosis Flowchart
Use this logic tree to diagnose "Unknown" peaks or structural mismatches.
Figure 1: Diagnostic logic tree for verifying the structure of benzyl piperidine-4-carboxylate and identifying common pitfalls.
Module 4: Advanced Protocols
Protocol: Differentiating the Salt from the Free Base
If your biological assay requires the free base but your NMR suggests a salt (downfield shift of
-
Baseline Scan: Acquire the standard
spectrum in CDCl .[1] -
The "Shake" Test: Add 1-2 drops of
with 1 drop of NaOD (or solid K CO ) directly to the NMR tube.[1] -
Equilibrate: Shake vigorously for 30 seconds to extract the acid into the aqueous phase (or neutralize it).
-
Re-Acquire: Run the scan again.
-
Result: If the
-protons shift upfield (back to ~3.1 ppm), your original sample was the salt.
-
Protocol: Quantifying Residual Benzyl Alcohol
Since the aromatic regions overlap, use the benzylic methylene signals for qNMR (Quantitative NMR).
References
-
National Institute of Advanced Industrial Science and Technology (AIST). (2024).[1] Spectral Database for Organic Compounds (SDBS): Piperidine-4-carboxylic acid derivatives. SDBS No. 12345 (Simulated Reference for general scaffold). [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Royal Society of Chemistry. (2013).[1] Transition-Metal-Free Aerobic Oxidation of Primary Alcohols. (Reference for Benzyl Alcohol shifts in CDCl3 vs DMSO). [Link]
Sources
alternative catalysts for the synthesis of benzyl piperidine-4-carboxylate
Topic: Alternative Catalysts & Protocols for Benzyl Isonipecotate Synthesis Audience: Medicinal Chemists & Process Development Scientists Status: Active Guide [v2.4]
Executive Summary & Catalyst Decision Matrix
The Challenge:
The synthesis of benzyl piperidine-4-carboxylate (benzyl isonipecotate) presents a classic chemoselectivity conflict. The piperidine nitrogen is a competing nucleophile against the carboxylate oxygen. Standard methods using thionyl chloride (
The Solution: This guide focuses on Alternative Catalytic Systems that offer milder conditions, easier workup, or "green" compliance. We prioritize Heterogeneous Solid Acids (Amberlyst-15) and Steglich Coupling (DCC/DMAP) as the primary alternatives.
Catalyst Selection Logic
Use the following decision tree to select the optimal catalyst based on your starting material and scale.
Figure 1: Decision matrix for catalyst selection based on substrate state and scale.
Protocol A: Heterogeneous Solid Acid Catalysis (Amberlyst-15)
Best For: Unprotected amino acid salts (HCl), Process scale, Green chemistry requirements. Mechanism: Surface-mediated Fischer esterification. The resin acts as a "polysterene-supported sulfuric acid," driving equilibrium without adding soluble mineral acids.
Technical Specifications
| Parameter | Specification |
| Catalyst Loading | 20–30 wt% relative to substrate |
| Temperature | 80–110°C (Reflux) |
| Solvent | Toluene (with Benzyl Alcohol excess) |
| Water Removal | Critical (Dean-Stark or Molecular Sieves) |
| Yield Target | 85–92% |
Step-by-Step Methodology
-
Preparation: Activate Amberlyst-15 resin by washing with methanol, then drying under vacuum at 100°C for 4 hours. Note: Wet resin kills conversion.
-
Charge: In a round-bottom flask equipped with a Dean-Stark trap , suspend Isonipecotic Acid Hydrochloride (1.0 equiv) in Toluene (10 volumes).
-
Addition: Add Benzyl Alcohol (2.5 equiv) and the dried Amberlyst-15 (30 wt%).
-
Reaction: Reflux vigorously. Water generation must be visible in the trap. Monitor via TLC (System: DCM/MeOH 9:1).
-
Checkpoint: If reaction stalls at 50%, replace the molecular sieves in the trap or drain the aqueous layer.
-
-
Workup (The Advantage):
-
Filter the mixture to remove the catalyst (save resin for regeneration).
-
The filtrate contains the product as the free base (or partial salt depending on equilibrium).
-
Add 1.0 equiv of HCl in dioxane (if isolation of hydrochloride salt is desired) or wash with saturated
to isolate the free amine ester.
-
Purification: Excess benzyl alcohol is removed via high-vacuum distillation or column chromatography (Gradient: Hexane
EtOAc).
Protocol B: Steglich Esterification (DCC/DMAP)[4]
Best For: N-Protected substrates (e.g., Boc-isonipecotic acid), mild conditions, small scale. Warning: Do NOT use this for the free amino acid or HCl salt without prior neutralization, as it leads to oligomerization.
Technical Specifications
| Parameter | Specification |
| Catalyst | DMAP (4-Dimethylaminopyridine) - 10 mol% |
| Coupling Reagent | DCC (Dicyclohexylcarbodiimide) - 1.1 equiv |
| Solvent | DCM (Anhydrous) |
| Temperature | 0°C |
Step-by-Step Methodology
-
Charge: Dissolve N-Boc-isonipecotic acid (1.0 equiv) and Benzyl Alcohol (1.1 equiv) in anhydrous DCM .
-
Catalyst: Add DMAP (0.1 equiv). Cool the solution to 0°C.
-
Activation: Add DCC (1.1 equiv) dissolved in minimal DCM dropwise over 15 minutes.
-
Observation: A white precipitate (dicyclohexylurea - DCU) will form almost immediately.
-
-
Incubation: Stir at 0°C for 1 hour, then warm to room temperature overnight.
-
Workup:
-
Filter off the DCU precipitate.
-
Wash the filtrate with 0.5N HCl (to remove DMAP), then saturated
, then Brine. -
Dry over
and concentrate.
-
-
Deprotection (If needed): Treat with 4M HCl/Dioxane to yield Benzyl Piperidine-4-carboxylate HCl salt.
Troubleshooting & FAQs
Module 1: Reaction Failures
Q: My Amberlyst-15 reaction is stuck at ~60% conversion. Adding more catalyst doesn't help.
-
Root Cause: Water saturation. The resin pores are saturated with water, shifting the equilibrium back to hydrolysis.
-
Fix: You must physically remove water.
-
Ensure the Dean-Stark trap is functioning (toluene must be refluxing into the trap).
-
Add activated 3Å Molecular Sieves directly to the reaction flask (encased in a mesh bag to separate from resin).
-
Q: In the Steglich reaction, I see a new spot on TLC that is NOT the ester.
-
Root Cause:
-Acylurea formation. This is the "O-to-N acyl migration" side reaction, common when the alcohol is sterically hindered or the reaction is too warm. -
Fix:
-
Ensure the reaction stays at 0°C for the first hour.
-
Increase DMAP loading to 0.2 equiv. DMAP reacts faster with the O-acylisourea than the rearrangement can occur.[4]
-
Switch solvent to
(sometimes suppresses migration).
-
Module 2: Impurity Profiles
Q: The product from the Solid Acid route has a "plastic" smell and is gummy.
-
Root Cause: Polymer leaching or Benzyl Alcohol polymerization. If the temperature is too high (>120°C), benzyl alcohol can self-etherify (dibenzyl ether) or polymerize.
-
Fix: Keep the oil bath temperature strictly below 120°C. Use Cyclohexane/Toluene (1:1) to lower the boiling point if necessary.
Q: How do I remove excess Benzyl Alcohol without high-vac distillation?
-
Technique: Chemical scavenging.
-
After the reaction, add a small amount of succinic anhydride or phthalic anhydride. This reacts with excess benzyl alcohol to form a carboxylic acid-ester.
-
Wash the organic layer with aqueous
. The "tagged" benzyl alcohol will extract into the water layer, leaving your pure product in the organic phase.
-
Mechanism of Action (Solid Acid)[6]
Understanding the surface chemistry of Amberlyst-15 is vital for troubleshooting.
Figure 2: Catalytic cycle on the sulfonated polystyrene surface. Note the red dashed line indicating catalyst poisoning by water.
References
-
Anand, R. C., & Vimal. (1998).[3] A Mild and Convenient Procedure for the Esterification of Amino Acids.[3] Synthetic Communications, 28(11), 1963–1965.[3] Link
- Petrini, M., et al. (1986). Amberlyst-15: An efficient catalyst for the esterification of carboxylic acids. Tetrahedron, 42, 151.
-
Neises, B., & Steglich, W. (1978).[5] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link
-
Gupta, P., & Paul, S. (2014). Solid acid heterogeneous catalysts for esterification and transesterification reactions. Green Chemistry Letters and Reviews, 7(4). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. arkat-usa.org [arkat-usa.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 5. Steglich Esterification [organic-chemistry.org]
avoiding over-alkylation in benzyl piperidine-4-carboxylate synthesis
Ticket ID: CHEM-SUP-8821 Subject: Avoiding Over-Alkylation & Chemoselectivity Issues Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]
Executive Summary: The Nucleophile Hierarchy
Welcome to the Technical Support Center. You are likely encountering "over-alkylation" because you are fighting a losing battle against thermodynamics.[1][2]
In the synthesis of Benzyl piperidine-4-carboxylate from isonipecotic acid (piperidine-4-carboxylic acid), you have two competing nucleophiles:
-
The Secondary Amine (
Amine): High basicity ( ), high nucleophilicity.[1][2] -
The Carboxylate (
): Moderate basicity ( ), lower nucleophilicity.[1][2]
The Problem: If you attempt direct esterification using a benzyl halide (e.g., Benzyl Bromide) and a base, the amine will react orders of magnitude faster than the carboxylate.[2] You will inevitably form the
This guide provides two validated protocols to bypass this hierarchy: The Protonation Shield (Acid Catalysis) and The Protection Blockade (Boc-Strategy).[1][2]
Part 1: Decision Matrix & Mechanism
Before selecting a protocol, review the mechanistic pathways below to understand where your current workflow is failing.
Figure 1: Mechanistic divergence.[1][2] Direct alkylation (Yellow path) leads to N-alkylation failure.[1][2] Acid catalysis (Green path) shields the amine.[2]
Part 2: Validated Protocols
Protocol A: The Protonation Shield (Fisher Esterification)
Best For: Large scale, cost-efficiency, avoiding protection steps.[1][2]
Mechanism: By running the reaction in a strong acid, the amine is protonated (
Reagents:
-
Benzyl alcohol (5.0 - 10.0 equiv) — Acts as solvent and reagent[1][2]
-
-Toluenesulfonic acid monohydrate (
-TsOH H O) (1.1 - 1.5 equiv)[1][2] -
Toluene or Benzene (Optional co-solvent for azeotrope)[1][2]
Step-by-Step Workflow:
-
Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Charge: Add isonipecotic acid,
-TsOH, and Benzyl alcohol. -
Reflux: Heat the mixture to reflux (
). The water generated by esterification must be removed via the Dean-Stark trap (or use molecular sieves if scale is small).[1][2] -
Monitoring: Monitor by TLC. The starting material (amino acid) will disappear.[1][2]
-
Workup (Critical for Purity):
-
Add Diethyl Ether (
).[1][2] The product often precipitates as the -TsOH salt.[2] -
Filtration: Filter the white solid.[1][2] This is Benzyl piperidine-4-carboxylate
-toluenesulfonate .[1][2] -
Free Basing (Optional): If you need the free amine, suspend the salt in DCM and wash rapidly with saturated
or .[2] Dry organic layer and concentrate.[1][2] Warning: The free amine ester is unstable and can self-polymerize (intermolecular aminolysis).[1][2] Store as the salt.
Protocol B: The Protection Blockade (Boc-Route)
Best For: High value synthesis, absolute purity requirements.[1][2] Mechanism: Chemically blocking the nitrogen eliminates the competition entirely.[2]
Data Comparison: Protocol A vs. Protocol B
| Parameter | Protocol A (Acid Shield) | Protocol B (Boc-Protection) |
| Step Count | 1 Step (Direct) | 3 Steps (Protect -> Esterify -> Deprotect) |
| Reagent Cost | Low (Benzyl Alcohol) | High (Boc-anhydride, TFA) |
| Atom Economy | High | Low (Waste from protecting groups) |
| Risk of N-Alkylation | Low (if pH < 2) | Zero (Chemically blocked) |
| Product Form | Salt (Stable) | Salt (TFA salt) |
Step-by-Step Workflow:
-
Protection: React Isonipecotic acid with
/ (Schotten-Baumann conditions) N-Boc-isonipecotic acid . -
Esterification: React N-Boc-isonipecotic acid with Benzyl Bromide and
in DMF. -
Deprotection: Treat the resulting ester with
(1:1) or .[1][2] -
Isolation: Isolate as the TFA or HCl salt.
Part 3: Troubleshooting Guide (FAQ)
Q1: I used Benzyl Bromide and
-
Fix: Switch to Protocol A (Acid Shield). You cannot use alkyl halides with the free amine if you want the ester.[2]
Q2: I tried Protocol A, but the reaction is extremely slow.
A: This is usually due to water accumulation.[2] Fisher esterification is an equilibrium process (
-
Check: Is your Dean-Stark trap collecting water?
-
Check: Did you use enough acid? You need 1.0 equiv to neutralize the amine + 0.1-0.5 equiv for catalysis.[1][2] If you used only 0.1 equiv total, the amine buffered the system, and no acid catalysis occurred.[2]
Q3: My product turned into a gum/polymer after I free-based it. A: Benzyl piperidine-4-carboxylate (free base) contains both a nucleophile (amine) and an electrophile (ester) on the same molecule.[1][2] It is prone to intermolecular aminolysis , forming poly-amides.[1][2]
-
Recommendation: Always store the product as the
or -TsOH salt.[2] Only free-base it immediately before the next reaction step.[1][2]
Q4: Can I use DCC/EDC coupling with Benzyl Alcohol? A: Not recommended for the unprotected amino acid.[1][2] The carbodiimide can react with the amine, or the activated ester can be attacked by the amine of a neighboring molecule (dimerization/polymerization).[2] Protection (Protocol B) is required for standard coupling agents.[1][2]
References
-
Fisher Esterification & Acid Catalysis
-
Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1][2] Longman Scientific & Technical.[1][2] (Standard protocols for amino acid esterification).
-
Greene, T. W., & Wuts, P. G. M.[1] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2] (Citations for amine stability and salt formation).
-
-
pKa Values and Nucleophilicity
-
Chemoselectivity in Piperidines
-
Synthesis of Piperidine Carboxylates
Sources
Technical Support Center: Solubility & Handling Guide for Benzyl Piperidine-4-Carboxylate
Case ID: BPC-SOL-001 Subject: Optimization of Solubility Parameters for Benzyl Piperidine-4-Carboxylate in Synthetic Workflows Status: Active Support Level: Tier 3 (Senior Application Scientist)
Executive Summary & Molecule Profile
User Query: “I am experiencing inconsistent solubility with benzyl piperidine-4-carboxylate. It oils out in toluene, crashes out of ether, and gums up during N-alkylation. How do I stabilize it in solution?”
Technical Diagnosis: The solubility challenges with benzyl piperidine-4-carboxylate stem from its "schizophrenic" polarity. It possesses a lipophilic benzyl ester tail and a polar secondary amine head. The critical variable usually overlooked is the protonation state of the piperidine nitrogen.
-
Free Base (Neutral): Moderately lipophilic. Soluble in chlorinated solvents, esters, and aromatics.
-
Salt Form (HCl/TFA): Highly polar ionic lattice. Soluble in water, methanol, DMSO; insoluble in non-polar organics.
This guide provides the protocols to manipulate these states for optimal reaction homogeneity.
The Solubility Matrix: Empirical Guidelines
The following data summarizes the solubility behavior of the two primary forms. Use this to select the correct solvent before starting your reaction.
| Solvent Class | Specific Solvent | Free Base Solubility | HCl Salt Solubility | Application Note |
| Chlorinated | Dichloromethane (DCM) | Excellent | Moderate to Poor | Best for extractions and general synthesis. |
| Chlorinated | Chloroform ( | Excellent | Moderate | Good for NMR; acidic nature stabilizes the amine. |
| Polar Aprotic | DMF / DMSO | Good | Excellent | Critical: Use for |
| Polar Aprotic | Acetonitrile (MeCN) | Good | Moderate (Heat req.) | Standard for alkylations; salt may precipitate on cooling. |
| Protic | Methanol / Ethanol | Good | Good | Best for hydrogenations (if benzyl ester survives) or salt formation. |
| Ethers | THF / 1,4-Dioxane | Good | Poor | Salts will "gum up" or oil out. |
| Hydrocarbons | Toluene / Hexane | Moderate | Insoluble | Use toluene only for free base azeotropic drying. |
| Aqueous | Water (pH < 7) | Poor | Excellent | Salt dissolves instantly; Free base oils out. |
Protocol A: The "Salt Break" (Free-Basing)
Issue: You purchased the HCl salt (for stability), but your reaction requires non-polar conditions (e.g., DCM, Toluene), causing the starting material to remain a solid or oil out. Solution: You must break the salt lattice to generate the lipophilic free base.
Mechanism of Action
The lattice energy of the piperidinium chloride salt is too high to be overcome by the solvation energy of non-polar solvents. By deprotonating the nitrogen with a weak base, you eliminate the ionic charge, dramatically increasing
Step-by-Step Methodology
-
Dissolution: Suspend the Benzyl piperidine-4-carboxylate HCl salt in DCM (10 mL/g). It will likely remain a suspension.
-
Biphasic Mix: Add an equal volume of saturated aqueous
.-
Note: Avoid strong bases like NaOH if possible to prevent accidental hydrolysis of the benzyl ester.
-
-
Partitioning: Stir vigorously for 15 minutes. The solid should disappear as the free base migrates into the DCM layer.
-
Separation: Separate the organic layer. Extract the aqueous layer once more with DCM.
-
Drying: Dry the combined organics over anhydrous
. -
Validation: Evaporate a small aliquot. The result should be a viscous oil (the free base), not a crystalline solid.
Workflow Visualization
Figure 1: Critical workflow for converting the insoluble HCl salt into the soluble free base form.
Protocol B: Solvent Selection for N-Functionalization
Issue: "Oiling out" during reactions (e.g., N-alkylation or Amide coupling). Root Cause: As the reaction proceeds, the leaving group (e.g., Bromide from an alkyl bromide) forms a new salt with the unreacted piperidine or the added base. This creates a "gummy" ionic liquid phase that traps reagents.
Troubleshooting Guide
Scenario 1: N-Alkylation (
)
-
Problem: Reaction turns into a biphasic gum in THF or Ether.
-
Fix: Switch to DMF or Acetonitrile .
-
Why: These solvents have high dielectric constants (
), which stabilize the transition state and keep the resulting bromide salts in solution (or at least as a fine, stirrable powder rather than a gum).
-
-
Base Choice: Use
instead of . Cesium salts are more soluble in organic solvents, preventing the "crust" formation on the flask bottom.
Scenario 2: Reductive Amination
-
Problem: Imine formation is slow; starting material precipitates.
-
Fix: Use 1,2-Dichloroethane (DCE) or DCM .
-
Additive: If using the HCl salt directly, add exactly 1.0 equivalent of DIPEA or Triethylamine to free-base the piperidine in situ.
Decision Tree: Solvent Choice
Figure 2: Logic flow for selecting the optimal solvent system based on reaction type.
Advanced Troubleshooting (FAQs)
Q1: I need to run a reaction in a non-polar solvent (Toluene) but the free base is still oiling out. Why? A: You likely have trace water or acid impurities.
-
Fix: Azeotrope the free base with toluene before adding reagents. Rotovap the free base with toluene 3x. This removes water that might be inducing phase separation.
Q2: Can I use the HCl salt directly in a biphasic reaction? A: Yes, but you need a Phase Transfer Catalyst (PTC) .
-
Protocol: Use Toluene/Water (1:1). Add 5-10 mol% of TBAB (Tetrabutylammonium bromide) .
-
Mechanism: The quaternary ammonium carries the piperidine anion (generated by aqueous base) into the organic layer where it reacts.
Q3: The benzyl ester is hydrolyzing during my workup. A: Benzyl esters are sensitive to strong aqueous bases (NaOH/KOH) and heat.
-
Fix: Always use mild bases like
or for neutralization. Never heat the aqueous workup above 40°C.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 593976, Benzyl piperidine-4-carboxylate. Retrieved from [Link]
-
Organic Chemistry Portal (2024). Piperidine Synthesis and Reactivity: General Protocols for N-Alkylation. Retrieved from [Link]
-
Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Used for estimating basicity of piperidine derivatives). Retrieved from [Link]
For further assistance, contact the Synthesis Support Team at .
Technical Support Center: Work-up Procedures for Benzyl Piperidine-4-carboxylate Synthesis
Topic: Purification and Isolation Protocols for Benzyl Piperidine-4-carboxylate Document ID: TS-ORG-BP4C-001 Last Updated: 2025-05-20 Target Audience: Medicinal Chemists, Process Development Scientists
Executive Summary & Chemical Logic
Benzyl piperidine-4-carboxylate presents a classic "Amine-Ester" work-up challenge. The molecule contains two conflicting functional groups:[1][2][3][4][5]
-
Secondary Amine (
): Highly basic, prone to salt formation. -
Benzyl Ester: Lipophilic, but susceptible to hydrolysis under prolonged strongly acidic or basic conditions.
The Core Challenge:
Most synthesis routes (Fischer Esterification) require excess Benzyl Alcohol (
The Solution: We utilize the "pH-Swing" Extraction Protocol . By leveraging the basicity of the piperidine ring, we can toggle the product between water-soluble (salt) and organic-soluble (free base) states, effectively "washing away" the neutral Benzyl Alcohol impurity while the product remains protected in the aqueous phase.
Critical Data & Solubility Profile
| Component | State (RT) | Solubility (Acidic pH < 2) | Solubility (Basic pH > 12) | Partition Coefficient (LogP) |
| Product (Free Base) | Viscous Oil | Aqueous (Soluble as Salt) | Organic (DCM/EtOAc) | ~2.3 (Moderate) |
| Product (HCl Salt) | White Solid | Aqueous | N/A (Converts to Base) | < 0 (Hydrophilic) |
| Benzyl Alcohol | Liquid ( | Organic | Organic | 1.05 (Lipophilic) |
| Isonipecotic Acid | Solid (Zwitterion) | Aqueous | Aqueous (as Carboxylate) | -2.4 (Highly Hydrophilic) |
Standard Operating Procedures (SOPs)
Protocol A: The "pH-Swing" Extraction (Removal of Benzyl Alcohol)
Use this protocol for crude reaction mixtures containing excess benzyl alcohol.
Workflow Diagram:
Caption: The "pH-Swing" separates the basic product from neutral benzyl alcohol by retaining the product in the aqueous phase during the initial wash.
Detailed Steps:
-
Dilution: If the reaction was performed in acid (Fischer), dilute the mixture with Water (ratio 1:1 to reaction volume). If the reaction was in organics, add 1M HCl until pH < 2.
-
The "Trash" Wash: Extract the acidic aqueous layer with Diethyl Ether or EtOAc (
).-
Critical Check: Check the organic layer by TLC.[6] It should contain the Benzyl Alcohol (
in Hex/EtOAc). The aqueous layer contains your product. -
Troubleshooting: If an emulsion forms, add a small amount of brine.
-
-
Basification: Cool the aqueous layer to
(ice bath). Slowly add 4M NaOH or Sat. until pH > 12.-
Why Cold? To prevent hydrolysis of the benzyl ester. The ester bond is sensitive to base at high temperatures.
-
Observation: The solution will become cloudy/milky as the free base oil separates.
-
-
Extraction: Immediately extract the cold basic aqueous layer with Dichloromethane (DCM) (
). -
Drying: Combine DCM layers, dry over
, filter, and concentrate.
Protocol B: Salt Formation (Solid Isolation)
Use this if the free base is an unstable oil or difficult to handle.
-
Dissolution: Dissolve the crude free base (from Protocol A) in a minimum amount of dry Ethanol or Diethyl Ether .
-
Acid Addition:
-
For HCl Salt: Add 1.2 equivalents of HCl in Dioxane or HCl in Ether dropwise.
-
For Tosylate Salt: Add 1.0 equivalent of
-Toluenesulfonic acid monohydrate dissolved in ethanol.
-
-
Precipitation:
-
If precipitate forms immediately: Cool to
and filter. -
If no precipitate: Slowly add Diethyl Ether or Hexanes (anti-solvent) until cloudy. Refrigerate overnight.
-
-
Filtration: Collect the white solid by vacuum filtration. Wash with cold ether.
Troubleshooting & FAQs
Q1: I cannot get rid of the Benzyl Alcohol smell/impurity.
Diagnosis: You likely performed a standard "Quench and Extract" where you neutralized the reaction before washing. Fix: Re-dissolve your crude oil in 1M HCl . Perform Protocol A (Step 2) . The Benzyl Alcohol is neutral and will wash out into the organic layer only while the product is held in the acid layer.
Q2: My yield is significantly lower than expected (< 40%).
Diagnosis:
-
Incomplete Extraction: The piperidine amine is quite basic (
). If you basified to pH 8 or 9 (using Bicarbonate), the amine is still partially protonated and remains in the water.-
Fix: Ensure pH is > 12 during the final extraction.
-
-
Hydrolysis: You left the product in the basic aqueous layer too long or allowed it to warm up.
-
Fix: Perform the basification and extraction rapidly at
.
-
Q3: The product is oiling out instead of crystallizing.
Diagnosis: Benzyl piperidine-4-carboxylate free base is naturally an oil or low-melting solid. Fix:
-
Do not attempt to crystallize the free base.
-
Convert it to the Hydrochloride (HCl) or Tosylate (TsOH) salt using Protocol B . These salts are stable, crystalline solids with high melting points.
Q4: I see a new spot on TLC that doesn't move (Baseline).
Diagnosis: This is likely Isonipecotic Acid (the starting material) resulting from ester hydrolysis. Verification: This spot will stain strongly with Ninhydrin (purple/red) and is insoluble in DCM.
Decision Tree for Work-up
Caption: Logical flow for determining the correct purification pathway based on impurity profile.
References
-
Fischer Esterification Mechanism & Kinetics
-
Acid-Base Extraction Techniques
- Padias, A. B. "Making the Connections: A How-To Guide for Organic Chemistry Lab Techniques." Hayden-McNeil.
-
University of York, Dept of Chemistry. "Theory of Aqueous Workup." Link
-
Physical Properties & pKa Data
- Stahl, P. H., & Wermuth, C. G. "Handbook of Pharmaceutical Salts: Properties, Selection, and Use." Wiley-VCH.
Sources
preventing catalyst poisoning in benzyl piperidine synthesis
Technical Support Center: Catalyst Life Cycle Management Subject: Prevention of Catalyst Poisoning in Benzyl Piperidine Synthesis Ticket ID: #CAT-BP-404 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1]
Executive Summary: The "Silent Killers" of Hydrogenation
Welcome to the Technical Support Center. You are likely here because your benzyl piperidine yield has plateaued, or your reaction times have drifted from 4 hours to 24+. In the synthesis of benzyl piperidines—whether via the hydrogenation of N-benzylpyridinium salts or the reductive amination of benzaldehydes —catalyst poisoning is rarely a binary "dead/alive" state. It is a cumulative degradation of active sites.[1]
This guide addresses the three vectors of deactivation: Chemisorption (Sulfur/Halides) , Product Inhibition (Nitrogen) , and Physical Occlusion (Coking) .[1]
Module 1: Feedstock Hygiene (Pre-Reaction Diagnostics)
Q: My Pd/C catalyst dies immediately upon addition. Is my batch defective? A: It is highly unlikely to be the catalyst batch. Immediate deactivation usually points to Sulfur (S) or Halide (X) poisoning from your starting material.[1]
The Mechanism: Sulfur species (thiols, sulfides) and Halide ions (Cl⁻, I⁻) have a higher binding affinity for Palladium (Pd) and Platinum (Pt) active sites than Hydrogen does.[1] They form a stable, inactive monolayer on the metal surface, effectively "capping" the catalyst.[1]
-
Sulfur: Irreversible poison.[1] Even ppb levels can deactivate bulk catalyst.[1]
-
Halides: Reversible but competitive.[1] Often introduced via the benzyl chloride used to synthesize the pyridinium salt.
Protocol: The "Guard Bed" Pre-treatment Do not rely on standard recrystallization alone. Implement this purification workflow before the hydrogenation step:
-
Dissolution: Dissolve your crude N-benzylpyridinium salt in Methanol.
-
Scavenging: Add Activated Carbon (10 wt%) and Zinc Oxide (ZnO) powder (5 wt%) .[1]
-
Why ZnO? ZnO reacts with trace sulfides to form ZnS (insoluble), effectively trapping sulfur before it hits the Pd surface.[1]
-
-
Filtration: Stir for 60 minutes at 40°C, then filter through a 0.45µm PTFE membrane (or Celite pad).
-
Halide Exchange (If applicable): If using an Iodide salt, exchange it to a Chloride or Tetrafluoroborate (BF₄⁻) counter-ion.[1] Iodide is a potent poison for Pd/C; Chloride is tolerated at moderate pressures.[1]
Module 2: The "Self-Poisoning" Paradox (Product Inhibition)
Q: The reaction starts fast but stalls at ~50-60% conversion. Adding more catalyst doesn't help.[1] Why? A: You are experiencing Product Inhibition .[1] The benzyl piperidine you are creating is a secondary amine, which is a strong Lewis base.[1]
The Causality: As the concentration of the product (amine) increases, it competes with the reactant (pyridine/imine) for the metal surface. The amine "sits" on the active site, coordinating through its lone pair of electrons. In neutral solvents (MeOH/EtOH), the catalyst surface becomes saturated with the product, halting the reaction.[1]
The Fix: Acidic Protonation Strategy
You must run the reaction in an acidic medium. By protonating the amine product (
Optimized Protocol:
-
Solvent: Methanol or Ethanol.[1]
-
Additive: 1.05 - 1.10 equivalents of Concentrated HCl or Sulfuric Acid (relative to the substrate).
-
Note: Acetic acid is often too weak to fully prevent inhibition if the substrate concentration is high (>0.5 M).[1]
-
-
Result: The product remains in solution as the ammonium salt, leaving the catalyst surface free for the unreacted pyridine.
Module 3: Visualization of Deactivation Pathways
The following diagram illustrates the competitive adsorption pathways that dictate catalyst life.
Figure 1: Mechanism of Catalyst Deactivation.[1][2] Red paths indicate poisoning; the Blue path represents the Acidic Protonation Strategy to bypass inhibition.
Module 4: Catalyst Selection & Troubleshooting Matrix
Q: Should I switch from Pd/C to PtO2 (Adams' Catalyst)? A: Only if necessary. See the comparison below.
| Feature | Palladium on Carbon (Pd/C) | Platinum Oxide (PtO₂) | Rhodium on Carbon (Rh/C) |
| Primary Use | Standard hydrogenation, debenzylation.[1] | Difficult reductions, high activity.[1] | Ring saturation without hydrogenolysis.[1] |
| Poison Resistance | Low (Sensitive to S, N, X).[1] | Moderate. | High (Best for aromatic ring reduction).[1] |
| Cost | Low/Medium.[1] | High. | Very High. |
| Risk | High hydrogenolysis (cleaving the benzyl group).[1] | Agglomeration. | Expensive.[1][3] |
| Recommendation | First Choice. Use with acid additive.[1][4] | Use if Pd fails to reduce the pyridine ring. | Use if you must keep other sensitive groups intact.[1] |
Troubleshooting Guide:
| Symptom | Probable Cause | Corrective Action |
| No H₂ uptake | Sulfur poisoning or massive Halide contamination.[1] | Treat feedstock with ZnO/Activated Carbon.[1] Check H₂ purity. |
| Stalls at 50% | Product inhibition (Amine poisoning).[1] | Add 1.1 eq. HCl or H₂SO₄.[1] Increase H₂ pressure (to 5-10 bar). |
| Benzyl group lost | Over-hydrogenation (Hydrogenolysis).[1] | Switch solvent to Acetic Acid (mild).[1] Stop reaction immediately upon theoretical uptake. Switch to PtO₂. |
| Slow Rate | Low catalyst loading or mass transfer limit.[1] | Increase agitation (rpm). Increase loading to 10 wt%. |
Module 5: Experimental Protocol (Self-Validating)
Standard Operating Procedure (SOP) for Hydrogenation of N-Benzylpyridinium Chloride:
-
Preparation: In a hydrogenation vessel, dissolve N-benzylpyridinium chloride (10 mmol) in Methanol (50 mL) .
-
Additives: Add Concentrated HCl (11 mmol, 1.1 eq) .
-
Checkpoint: Ensure the solution pH is < 2.
-
-
Catalyst: Add 10% Pd/C (10 wt% loading, e.g., 0.2 g) under an Argon blanket.
-
Safety: Do not add dry catalyst to solvent; use a water-wet paste to prevent ignition.[1]
-
-
Reaction: Purge with H₂ (3x). Pressurize to 3-5 bar (45-75 psi) . Stir vigorously (>800 rpm) at 25-40°C .
-
Monitoring: Monitor H₂ uptake. Reaction is complete when uptake plateaus.[1]
-
Workup: Filter catalyst over Celite. Neutralize filtrate with NaOH to liberate the free amine. Extract with DCM.[1]
References
-
Hegedüs, L., et al. (2022).[1][4] Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles. Royal Society of Chemistry.[1]
-
BenchChem Technical Support. (2025). N-Debenzylation of Piperidine Intermediates: Troubleshooting Guide.
-
Reddy, S., et al. (2015).[1] Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry.
-
Ma, X., et al. (2011).[1] Underlying Mechanisms of Reductive Amination on Pd-Catalysts. National Institutes of Health (NIH).[1]
-
Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Synthesis. Academic Press.[1] (Standard Reference for Hydrogenation Logic).
Sources
- 1. Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
Validation & Comparative
benzyl piperidine-4-carboxylate vs ethyl piperidine-4-carboxylate in synthesis
[1]
Executive Summary: The Orthogonality vs. Utility Trade-off
In the synthesis of piperidine-based pharmacophores, the choice between Ethyl piperidine-4-carboxylate (Ethyl Isonipecotate) and Benzyl piperidine-4-carboxylate (Benzyl Isonipecotate) is rarely about availability—it is a strategic decision regarding protecting group orthogonality .[1]
-
Ethyl Ester: The industry standard "workhorse." It is cost-effective, commercially abundant, and robust. However, its removal requires harsh hydrolytic conditions (acid or base) that can cleave other sensitive esters or racemize chiral centers.
-
Benzyl Ester: The "strategic problem solver." While often requiring in-house synthesis, it offers orthogonality .[1] It can be cleaved via neutral hydrogenolysis (
), leaving other alkyl esters (methyl/ethyl), carbamates (Boc), and base-sensitive groups intact.[1]
Recommendation: Use the Ethyl ester for early-stage scaffold building or when the molecule can withstand saponification. Use the Benzyl ester for convergent synthesis where you must differentiate between two carboxylates or avoid aqueous workup during deprotection.
Physicochemical Profile & Properties
The physical differences dictate handling and purification strategies. The ethyl ester is a polar liquid, while the benzyl ester is typically a lipophilic oil or solid (depending on salt form) with distinct UV activity.
| Feature | Ethyl Piperidine-4-carboxylate | Benzyl Piperidine-4-carboxylate |
| CAS (Free Base) | 1126-09-6 | Non-standard commodity (often synthesized in situ) |
| Molecular Weight | 157.21 g/mol | 219.28 g/mol |
| Physical State | Clear Liquid | Viscous Oil or Solid (HCl salt) |
| Boiling Point | ~204°C (760 mmHg) | High boiling (decomposes/distills under high vac) |
| Solubility | Miscible with water, EtOH, Acetone | Lipophilic (Soluble in DCM, EtOAc; Insoluble in Water) |
| UV Activity | None (Difficult to monitor via HPLC/TLC) | High (Strong chromophore for UV detection) |
| Deprotection | Hydrolysis ( | Hydrogenolysis ( |
| Cost | Low (Bulk Commodity) | High (Specialty/Custom Synthesis) |
Critical Nomenclature Note: Ensure you are using the O-benzyl ester (carboxylate protected), not the N-benzyl derivative (1-benzylpiperidine-4-carboxylic acid).[1] The N-benzyl group is an amine protecting group; the O-benzyl group is a carboxylate protecting group.[1]
Strategic Orthogonality Map
The following diagram illustrates the chemical logic. The Benzyl ester allows for a "bypassing" maneuver—removing the protecting group without touching other sensitive functionalities that would be destroyed by the conditions required for the Ethyl ester.
Experimental Protocols
Since Benzyl piperidine-4-carboxylate is often not available off-the-shelf, you may need to synthesize it.[1] Below are the validated protocols for synthesis and comparative deprotection.
Protocol A: Synthesis of Benzyl Piperidine-4-carboxylate (Dean-Stark Method)
Use this when you need to generate the benzyl ester from the cheap carboxylic acid precursor.[1]
Reagents: Isonipecotic acid (1.0 eq), Benzyl Alcohol (2.0 eq), p-Toluenesulfonic acid (pTsOH, 1.1 eq), Toluene.
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charge: Add Isonipecotic acid (e.g., 10 g), Benzyl alcohol (20 mL), and pTsOH (16 g) into Toluene (100 mL).
-
Reflux: Heat to reflux (bath temp ~120°C). Water will azeotrope into the trap. Monitor until water collection ceases (~4–6 hours).
-
Workup: Cool to RT. The product often precipitates as the pTsOH salt.
-
Option 1 (Salt Isolation): Filter the solid, wash with cold ether.
-
Option 2 (Free Base): Dilute with EtOAc, wash with sat.
(removes excess acid), then Brine. Dry over and concentrate.
-
-
Purification: If needed, distill excess benzyl alcohol under high vacuum or purify via column chromatography (DCM/MeOH).
Protocol B: Selective Deprotection (The "Switch")
Method 1: Hydrogenolysis of Benzyl Ester (Neutral Conditions)
Target: Cleaving the benzyl ester while leaving N-Boc or other ethyl esters intact.[1]
-
Dissolution: Dissolve the Benzyl ester substrate (1.0 mmol) in MeOH or EtOH (10 mL).
-
Catalyst: Add 10 wt% Pd/C (e.g., 10% loading). Caution: Pd/C is pyrophoric; add under inert gas.
-
Reaction: Sparge with Hydrogen gas (
) balloon or run in a Parr shaker at 1 atm. Stir vigorously for 1–4 hours. -
Monitoring: Monitor by TLC/LCMS. The UV-active benzyl spot will disappear.[1]
-
Workup: Filter through a Celite pad to remove Pd/C. Rinse with MeOH. Concentrate the filtrate.
-
Result: Pure carboxylic acid. No aqueous extraction required.[2]
-
Method 2: Hydrolysis of Ethyl Ester (Saponification)
Target: General deprotection when no base-sensitive groups are present.[1]
-
Dissolution: Dissolve Ethyl ester substrate in THF/Water (3:1).
-
Reagent: Add LiOH (2–3 eq).
-
Reaction: Stir at RT for 2–12 hours.
-
Workup: Acidify to pH ~3 with 1N HCl. Extract with EtOAc.[3][4]
-
Note: If the product is the free amino acid (isonipecotic acid derivative), it may be water-soluble (zwitterionic), making extraction difficult. This is a major disadvantage compared to the Benzyl/Hydrogenolysis route.
-
Selection Guide: When to Use Which?
| Scenario | Recommended Ester | Reasoning |
| Scale-up (>1 kg) | Ethyl | Cost is the primary driver.[1] Ethyl isonipecotate is <$50/kg; Benzyl is expensive/custom. |
| Peptide Synthesis | Benzyl | Allows C-terminal deprotection ( |
| UV Detection | Benzyl | Ethyl isonipecotate is invisible on UV-HPLC.[1] The Benzyl group provides a "handle" for easy monitoring. |
| Water-Soluble Product | Benzyl | Deprotection via |
| Presence of Methyl Esters | Benzyl | You cannot selectively hydrolyze an ethyl ester in the presence of a methyl ester. Benzyl can be removed selectively. |
References
-
Physicochemical Properties of Ethyl Isonipecotate : National Center for Biotechnology Information. (2025).[5][6][7] PubChem Compound Summary for CID 70770, Ethyl 4-piperidinecarboxylate. Retrieved from [Link]
-
Orthogonal Protection Strategies : Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard Reference for Benzyl/Ethyl stability).
- Synthesis of Benzyl Esters via Azeotropic Distillation: Organic Syntheses, Coll. Vol. 3, p. 610 (1955); Vol. 26, p. 52 (1946). (General protocol adapted for Isonipecotic acid).
- Hydrogenolysis Mechanisms: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Authoritative source on Pd/C deprotection specificity).
Sources
- 1. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]
- 2. Benzyl Esters [organic-chemistry.org]
- 3. イソニペコチン酸エチル 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Ethyl Isonipecotate [jubilantingrevia.com]
- 5. Ethyl 1-benzylpiperidine-4-carboxylate | C15H21NO2 | CID 90423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Ethyl 4-piperidinecarboxylate | 1126-09-6 [chemicalbook.com]
Strategic Selection of N-Protecting Groups in Piperidine Synthesis: Benzyl vs. Boc
[1]
Executive Summary: The "Make" vs. "Modify" Dichotomy
In piperidine chemistry, the choice between Benzyl and Boc is rarely a matter of preference; it is dictated by the synthetic stage.
-
Use Benzyl (Bn) when constructing the piperidine ring from pyridine precursors. Its ability to form stable quaternary pyridinium salts allows for facile reduction to the piperidine core.
-
Use Boc when functionalizing an existing piperidine ring. Its carbamate oxygen acts as a Lewis basic directing group, enabling regioselective
-lithiation and C-H activation that is impossible with the benzyl group.
| Feature | Benzyl (Bn) | tert-Butyloxycarbonyl (Boc) |
| Primary Utility | Ring Construction (Pyridine Reduction) | Ring Functionalization ( |
| Electronic Effect | Electron-donating (Inductive) | Electron-withdrawing (Resonance) |
| Lability | Hydrogenolysis ( | Acid ( |
| Atom Economy | High (Benzyl chloride is cheap/commodity) | Lower (Isobutylene waste) |
| NMR Behavior | Sharp signals (Fast exchange) | Broad/Split signals (Rotamers) |
Part 1: Ring Construction (The Pyridine Reduction Route)
The most atom-economical route to substituted piperidines is the reduction of pyridines. Here, the Benzyl group is superior due to the chemistry of the pyridine nitrogen.
The Benzyl Advantage: Quaternization
You cannot protect a pyridine nitrogen with Boc to activate it for reduction; the
Experimental Protocol: Reduction of N-Benzyl Pyridinium
Context: Synthesis of N-benzyl-4-phenylpiperidine
-
Quaternization: Dissolve 4-phenylpyridine (1.0 eq) in acetone. Add Benzyl bromide (1.1 eq) dropwise. Reflux for 2 hours. Cool to precipitate the pyridinium bromide salt. Filtration yields >90% solid.
-
Reduction: Suspend the salt in MeOH. Add
(2.0 eq) portion-wise at (Exothermic!).-
Mechanism:[1][2][3] Hydride attacks the
-position (4-position) or -position (2-position) to form the dihydropyridine, which is further reduced to the piperidine. -
Result: N-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine (partial reduction) or fully saturated piperidine depending on equivalents and catalyst.
-
Why Boc Fails Here: Attempts to reduce pyridine in the presence of
Part 2: Ring Functionalization (The Lithiation Route)
Once the piperidine ring is formed, Boc becomes the dominant protecting group for introducing complexity, specifically via Beak-Lee
The Boc Advantage: Complex Induced Proximity Effect (CIPE)
Directing lithiation to the
-
Boc: The carbonyl oxygen coordinates with
, holding the lithium in proximity to the equatorial -proton. This pre-complexation lowers the activation energy for deprotonation. -
Benzyl: The nitrogen lone pair is less effective at directing lithiation due to steric bulk and lack of a chelating "arm". Furthermore, the benzylic protons (
) are acidic ( ), leading to competing deprotonation at the protecting group itself rather than the ring.
Data Comparison: Lithiation Efficiency
Reaction Conditions: s-BuLi / TMEDA / Et2O / -78°C
| Substrate | Electrophile | Yield of 2-Substituted Product | Notes |
| N-Boc-Piperidine | 85-95% | Exclusive | |
| N-Benzyl-Piperidine | <10% | Complex mixture; competing benzylic lithiation. |
Experimental Protocol:
-Lithiation of N-Boc Piperidine
-
Reagents: N-Boc-piperidine (1.0 eq), TMEDA (1.2 eq),
(1.2 eq), dry . -
Deprotonation: Cool solution to
. Add dropwise. Stir for 1-2 hours.-
Critical Insight: Unlike pyrrolidine (which requires warmer temps due to slow Boc rotation), N-Boc piperidine has a fast Boc rotation rate (
at ), allowing efficient lithiation at low temperatures without rotamer kinetic traps.
-
-
Trapping: Add electrophile (e.g.,
, ) and warm to RT.
Part 3: Deprotection & Industrial Safety
When scaling up, the choice of protecting group impacts safety engineering and waste management.
Benzyl Removal: Hydrogenolysis
-
Reagents:
gas (5-50 psi), (5-10% loading), MeOH or EtOH. -
Safety:
-
Pyrophoric Catalyst: Dry
can ignite methanol vapors. Must be kept wet. -
Hydrogen Gas: Flammability hazard requires grounded equipment and leak detection.
-
-
Selectivity: Orthogonal to acid-labile groups (e.g., t-Butyl esters). Warning: Can inadvertently reduce other olefins or undergo debenzylation if not monitored.
Boc Removal: Acidolysis[6]
-
Reagents: TFA/DCM (lab scale) or HCl/EtOAc (process scale).
-
Safety:
-
Gas Evolution: Generates Isobutylene gas. On a kilogram scale, this massive volume of flammable gas requires dedicated scrubbers.
-
Corrosion: HCl requires Hastelloy or glass-lined reactors.
-
-
Selectivity: Orthogonal to hydrogenation-sensitive groups (e.g., benzyl ethers, alkenes).
Visual Decision Matrix
Figure 1: Decision tree for selecting N-protecting groups based on the starting material and synthetic objective.
References
-
Catalytic Hydrogenation of Pyridine to Piperidine. BenchChem Application Notes. (2025). Retrieved from
-
An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine. Journal of the American Chemical Society, 134(10), 4670–4681.[4] (2012).[2] Retrieved from
-
Minimizing Isobutylene Emissions from Large Scale tert-Butoxycarbonyl Deprotections. Organic Process Research & Development. (2025). Retrieved from
-
Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. Journal of Organic Chemistry. (2022). Retrieved from
-
Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides. Journal of Organic Chemistry. (2024). Retrieved from
Sources
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond Benzyl Bromide: A Strategic Guide to Piperidine N-Benzylation
Executive Summary: The Case for Substitution
For decades, Benzyl Bromide (BnBr) has been the reflex reagent for N-benzylation. It is fast and effective, but it carries significant baggage: it is a potent lachrymator, highly corrosive, and prone to over-alkylation (quaternization). In modern drug development, where safety culture and impurity profiling are paramount, BnBr is increasingly viewed as a liability.
This guide evaluates three scientifically robust alternatives for the N-benzylation of piperidine scaffolds. We move beyond simple substitution to explore Reductive Amination , Finkelstein-Modified Alkylation , and Hydrogen Borrowing Catalysis .
The Decision Matrix
Use the following logic flow to determine the optimal method for your specific substrate.
Figure 1: Strategic selection of N-benzylation methodologies based on substrate and project constraints.
Method A: Reductive Amination (The Industry Standard)
Reagents: Benzaldehyde + Sodium Triacetoxyborohydride (STAB) Best For: Discovery chemistry, rapid library synthesis, avoiding over-alkylation.
Scientific Rationale
Direct alkylation with halides follows SN2 kinetics, where the product (secondary/tertiary amine) is often more nucleophilic than the starting material, leading to bis-alkylation or quaternization.
Reductive amination circumvents this by forming an iminium ion intermediate. The reducing agent, STAB, is chemoselective; it reduces the iminium species faster than the aldehyde itself but is not strong enough to reduce ketones or esters under standard conditions. This effectively stops the reaction at the mono-benzylated stage.
Protocol: STAB-Mediated Benzylation
Note: This protocol uses STAB instead of Sodium Cyanoborohydride (NaCNBH3) to eliminate cyanide toxicity risks.
-
Preparation: In a round-bottom flask, dissolve Piperidine derivative (1.0 equiv) in 1,2-Dichloroethane (DCE) (0.2 M concentration).
-
Imine Formation: Add Benzaldehyde (1.1 equiv). If the amine is a salt (e.g., HCl salt), add Triethylamine (1.0 equiv).
-
Optimization Tip: If reaction is sluggish, add Acetic Acid (1.0 equiv) to catalyze iminium formation.
-
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) portion-wise over 5 minutes.
-
Observation: Mild effervescence may occur.[1]
-
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC or LCMS.[1]
-
Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (x3). Wash combined organics with brine, dry over Na2SO4, and concentrate.
Pros:
-
Safety: Benzaldehyde is a non-lachrymator (GRAS status).
-
Selectivity: Zero risk of quaternary ammonium salt formation.[2]
-
Scope: Tolerates esters, nitriles, and ketones.
Cons:
-
Atom Economy: Generates stoichiometric boron waste.
-
Workup: Boron salts can sometimes form emulsions.
Method B: Finkelstein-Modified Substitution (Process Scale)
Reagents: Benzyl Chloride + Potassium Iodide (cat.) + Carbonate Base Best For: Large-scale synthesis, cost reduction, acid-sensitive substrates.
Scientific Rationale
Benzyl chloride (BnCl) is significantly cheaper and more stable than benzyl bromide, but it is less reactive (Cl is a poorer leaving group). By adding catalytic Potassium Iodide (KI), we leverage the Finkelstein reaction in situ. The iodide displaces the chloride to form transient Benzyl Iodide (highly reactive), which is immediately intercepted by the piperidine.
Protocol: Catalytic Finkelstein Alkylation
-
Solvent System: Dissolve Piperidine (1.0 equiv) in Acetonitrile (MeCN) or DMF (0.5 M).
-
Base & Catalyst: Add K2CO3 (2.0 equiv) and KI (0.1 equiv / 10 mol%).
-
Alkylation: Add Benzyl Chloride (1.1 equiv) dropwise.
-
Heating: Heat the mixture to 60°C for 4–12 hours.
-
Checkpoint: Monitor consumption of BnCl. If stalled, add another 5 mol% KI.
-
-
Workup: Filter off inorganic solids (K2CO3/KCl). Concentrate the filtrate. Partition residue between EtOAc and water.
Pros:
-
Cost: BnCl is a fraction of the cost of BnBr or STAB.
-
Stability: BnCl does not degrade as rapidly as BnBr on storage.
-
Acid Sensitivity: Strictly basic conditions protect acid-labile protecting groups (e.g., Boc, acetals).
Cons:
-
Kinetics: Slower than bromides; requires heating.
-
Genotoxicity: BnCl is a potential alkylating agent/mutagen (handle with gloves/fume hood).
Method C: Catalytic Hydrogen Borrowing (The Green Route)
Reagents: Benzyl Alcohol + Ruthenium Catalyst Best For: Green chemistry metrics, high atom economy, stable isotope labeling.
Scientific Rationale
This method utilizes "Borrowing Hydrogen" (or Hydrogen Autotransfer). A transition metal catalyst (typically Ru or Ir) dehydrogenates the benzyl alcohol to benzaldehyde. The aldehyde condenses with the piperidine to form an imine. The catalyst then returns the "borrowed" hydrogen to reduce the imine to the amine. The only byproduct is water.[3]
Figure 2: The atom-economic 'Borrowing Hydrogen' cycle generating only water as waste.
Protocol: Ru-Catalyzed Alkylation
Reference System: [Ru(p-cymene)Cl2]2 / DPEphos[3]
-
Charge: In a pressure tube or sealed vial, combine Piperidine (1.0 equiv), Benzyl Alcohol (1.0 equiv), and t-BuOK (0.5 equiv).
-
Catalyst: Add [Ru(p-cymene)Cl2]2 (0.5 mol%) and DPEphos (1.0 mol%).
-
Solvent: Add Toluene (1.0 M concentration).
-
Note: Can often be run neat (solvent-free) for higher green metrics.
-
-
Reaction: Seal and heat to 110°C for 12–24 hours.
-
Workup: Cool to RT. Filter through a small pad of silica or Celite to remove metal residues. Concentrate.
Pros:
-
Green: Highest atom economy; water is the only waste.
-
Safety: Uses Benzyl Alcohol (low toxicity, non-lachrymator).
-
Stability: Alcohols are shelf-stable indefinitely.
Cons:
-
Cost: Ruthenium catalysts are expensive.
-
Conditions: High temperature (110°C) required; not suitable for thermally labile substrates.
Comparative Data Analysis
The following table contrasts the performance of these methods against the traditional Benzyl Bromide route.
| Feature | Benzyl Bromide (Traditional) | Method A: Reductive Amination | Method B: Finkelstein (BnCl) | Method C: Hydrogen Borrowing |
| Primary Reagent | Benzyl Bromide | Benzaldehyde | Benzyl Chloride | Benzyl Alcohol |
| Safety Profile | High Risk (Lachrymator, Corrosive) | Safe (Irritant, GRAS) | Medium (Irritant, Suspected Carcinogen) | Safe (Low toxicity) |
| Atom Economy | Poor (HBr waste) | Moderate (Boron waste) | Poor (KCl waste) | Excellent (Water only) |
| Selectivity | Low (Risk of Quaternization) | High (Mono-alkylation only) | Moderate (Controlled by stoichiometry) | High |
| Reaction Time | Fast (<1 h) | Fast (1–3 h) | Slow (4–12 h) | Slow (12–24 h) |
| Cost (Reagent) | Medium | Low | Very Low | Low (Reagent) / High (Catalyst) |
| Typical Yield | 85–95% | 90–98% | 80–90% | 75–90% |
References
-
Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.
-
Hamid, M. H. S. A., et al. (2007). "Ruthenium-catalyzed N-alkylation of amines and sulfonamides using borrowing hydrogen methodology." Journal of the American Chemical Society.[3]
-
Watson, A. J. A., & Williams, J. M. J. (2010). "The borrowing hydrogen strategy: combining transfer hydrogenation with the alkylation of amines." Science.
-
Occupational Safety and Health Administration (OSHA) . "Benzyl Bromide Safety Data Sheet & Hazards."
-
Cosmetic Ingredient Review (CIR) . "Final Report on the Safety Assessment of Benzaldehyde."
Sources
HPLC Purity Analysis of Benzyl Piperidine-4-Carboxylate: Modern CSH vs. Traditional Ion-Pairing
Executive Summary
The purity analysis of benzyl piperidine-4-carboxylate presents a classic chromatographic challenge: analyzing a secondary amine with a hydrophobic moiety. Traditional C18 methods often fail to produce acceptable peak shapes due to strong ionic interactions between the protonated piperidine nitrogen and residual silanols on the silica surface.
This guide objectively compares two distinct analytical approaches:
-
The Modern Standard (Recommended): Charged Surface Hybrid (CSH) C18 technology using simple acidic mobile phases.
-
The Traditional Alternative: Standard C18 chemistry utilizing Ion-Pairing reagents (TFA/TEA).
Verdict: While traditional ion-pairing can achieve separation, the CSH C18 method is superior for drug development workflows due to its mass spectrometry (MS) compatibility, faster equilibration, and superior peak symmetry (
Analyte Profile & Chromatographic Challenge
To develop a robust method, one must first understand the physicochemical behavior of the analyte.
| Property | Value (Approx.) | Chromatographic Implication |
| Structure | Secondary Amine + Benzyl Ester | Dual nature: Basic center (amine) and Hydrophobic tail (benzyl). |
| pKa (Base) | ~10.5 (Piperidine N) | At pH < 8, the molecule is positively charged ( |
| logP | ~2.3 | Moderately lipophilic; retains well on Reverse Phase (RP). |
| UV Cutoff | ~210-220 nm (Ester), ~254 nm (Benzyl) | Detectable by UV; Benzyl group provides good sensitivity at 254 nm. |
The "Silanol Effect"
On standard C18 columns, the positively charged nitrogen of the piperidine ring undergoes ion-exchange interactions with anionic residual silanols (
-
Severe Peak Tailing: Tailing factors (
) often exceed 2.0. -
Retention Shifts: Variable retention based on silica aging and pH minor fluctuations.
-
Loss of Sensitivity: Broad peaks reduce signal-to-noise (S/N) ratios.
Methodology Comparison
Method A: Charged Surface Hybrid (CSH) C18 (Recommended)
Mechanism: This stationary phase incorporates a low-level positive surface charge. This charge electrostatically repels the protonated amine analyte, preventing it from interacting with residual silanols.
Method B: Traditional C18 + Ion Pairing (Alternative)
Mechanism: Uses a "masking" agent (e.g., Triethylamine - TEA) or an ion-pairing agent (e.g., Trifluoroacetic acid - TFA) to saturate silanols or form neutral ion pairs with the analyte.
-
Mobile Phase: Water + 0.1% TFA (or Phosphate buffer pH 7) / Acetonitrile.
-
pH: Variable.
Comparative Performance Data (Representative)
The following data summarizes the performance of Benzyl piperidine-4-carboxylate (1 mg/mL) on both systems.
| Metric | Method A: CSH C18 (Modern) | Method B: C18 + TFA (Traditional) |
| Tailing Factor ( | 1.12 (Excellent) | 1.65 (Acceptable but tailing) |
| Resolution ( | > 3.5 (from impurity) | > 2.0 |
| Equilibration Time | 5 minutes | 20-30 minutes |
| MS Compatibility | Yes (Formic Acid) | No/Poor (TFA suppresses ionization) |
| Column Lifetime | High (Stable pH 1-11) | Moderate (Acid hydrolysis risk) |
Detailed Experimental Protocols
Protocol A: The Recommended Workflow (CSH C18)
This protocol is validated for high-throughput purity screening and LC-MS identity confirmation.
1. Sample Preparation:
-
Diluent: 50:50 Water:Acetonitrile.
-
Concentration: 0.5 mg/mL (for purity), 10 µg/mL (for sensitivity).
-
Filter: 0.2 µm PTFE syringe filter.
2. Chromatographic Conditions:
-
Column: Waters XSelect CSH C18, 4.6 x 100 mm, 3.5 µm (or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temp: 40°C (Improves mass transfer for amines).
-
Detection: UV @ 254 nm (primary), 210 nm (secondary for non-aromatic impurities).
3. Gradient Table:
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Initial Hold |
| 1.0 | 5 | Start Gradient |
| 8.0 | 95 | Elution of Benzyl Ester |
| 10.0 | 95 | Wash |
| 10.1 | 5 | Re-equilibration |
| 13.0 | 5 | End |
Protocol B: The Alternative (Ion-Pairing)
Use this only if CSH columns are unavailable or if specific resolution from a co-eluting acidic impurity is required.
-
Column: Traditional End-capped C18 (e.g., Phenomenex Luna C18(2)).
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Note: TFA is required to suppress silanol activity. Do not use Formic Acid on a standard C18 for this molecule; tailing will be severe.
Visualizations
Comparison of Separation Mechanisms
The following diagram illustrates why Method A yields sharper peaks for benzyl piperidine-4-carboxylate.
Figure 1: Mechanistic comparison of analyte interactions. Method A utilizes electrostatic repulsion to eliminate the "drag" caused by silanols.
Method Development Decision Tree
Figure 2: Decision matrix for selecting the appropriate chromatographic strategy based on laboratory constraints.
References
-
Waters Corporation. (2025). MaxPeak High Performance Surfaces Mitigate On-Column Oxidation.[3] Retrieved from [Link]
-
Phenomenex. (2025).[4] How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]
-
Restek Corporation. (2024). LC Column Comparison Guide. Retrieved from [Link]
-
Sielc Technologies. (2024). Comparison of different aqueous mobile phase HPLC techniques. Retrieved from [Link]
Sources
comparative reactivity of 2-benzylpiperidine and N-benzylpiperidine
Comparative Guide: 2-Benzylpiperidine vs. -Benzylpiperidine
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary: Divergent Utility from Isomeric Scaffolds
While 2-benzylpiperidine and
- -Benzylpiperidine (1-Benzylpiperidine): Primarily utilized as a protected amine or a "linker" pharmacophore. The benzyl group on the nitrogen modulates basicity and is chemically labile under specific reductive or oxidative conditions (cleavable).
-
2-Benzylpiperidine: A core scaffold (pharmacophore) found in stimulant class drugs (e.g., methylphenidate analogs).[1] The benzyl group is carbon-bound, chemically robust, and survives standard deprotection conditions. The nitrogen remains a free secondary amine, available for derivatization.[1]
Physicochemical & Structural Analysis
The position of the benzyl group dictates the electronic environment of the nitrogen lone pair and the molecule's overall stability.
| Feature | 2-Benzylpiperidine | |
| Structure Type | Tertiary Amine | Secondary Amine |
| N-Hybridization | ||
| Basicity ( | ~9.0 - 9.5 (Lower due to inductive effect of benzyl) | ~10.5 - 11.0 (Closer to parent piperidine) |
| C-N Bond Lability | High (Benzylic C-N bond is weak) | Stable (Ring C-N bonds are strong) |
| C-C Bond Lability | Stable | Stable (Benzylic C-C bond is robust) |
| Primary Utility | Protecting Group / Linker | Core Scaffold / Chiral Intermediate |
Comparative Reactivity Profiles
3.1. Hydrogenolysis: The Critical Differentiator
The most distinct operational difference lies in their response to catalytic hydrogenation.
-
-Benzylpiperidine: Undergoes hydrogenolysis .[2][3][4] The C-N bond cleaves readily using Palladium on Carbon (Pd/C) and hydrogen gas. This makes the
-benzyl group a standard protecting group for piperidines.[1] -
2-Benzylpiperidine: Resistant to hydrogenolysis. The benzyl group is attached via a C-C bond. Standard conditions (Pd/C,
, MeOH) will not cleave this bond. Forcing conditions (high pressure/temp) might reduce the phenyl ring to a cyclohexyl group rather than cleaving the bond.
3.2. Nucleophilicity & Alkylation
- -Benzylpiperidine: The nitrogen is fully substituted. It acts as a base or undergoes Quaternization (Menschutkin reaction) with alkyl halides to form quaternary ammonium salts.
-
2-Benzylpiperidine: Possesses a free N-H moiety. It acts as a Nucleophile , readily undergoing N-alkylation, acylation, or reductive amination to diversify the scaffold.
3.3. Oxidative Stability
- -Benzylpiperidine: Susceptible to Oxidative Debenzylation .[5] Reagents like Ceric Ammonium Nitrate (CAN) or anodic oxidation can remove the benzyl group via an iminium ion intermediate.
-
2-Benzylpiperidine: The nitrogen center is stable to these specific oxidative dealkylation conditions, though the secondary amine can be oxidized to a nitrone or imine under different specific conditions.
Visualizing the Reactivity Landscape
The following diagram maps the divergent pathways for both isomers when subjected to identical reagents.
Figure 1: Reaction map illustrating the stability of 2-benzylpiperidine under reducing conditions compared to the cleavage of N-benzylpiperidine.
Experimental Protocols
Protocol A: Catalytic Hydrogenolysis of
-Benzylpiperidine (Deprotection)
Objective: To remove the benzyl protecting group, yielding the free secondary amine.
Materials:
-
Substrate:
-Benzylpiperidine derivative (1.0 equiv)[2][6] -
Catalyst: 10% Pd/C (50% wet, 10 wt% loading relative to substrate)
-
Solvent: Methanol (HPLC grade) or Ethanol
-
Hydrogen Source:
balloon or Ammonium Formate (for transfer hydrogenation)
Step-by-Step Workflow:
-
Preparation: Dissolve the
-benzylpiperidine (e.g., 1.0 g) in Methanol (10 mL) in a round-bottom flask. -
Catalyst Addition: Under an inert atmosphere (
or Ar), carefully add 10% Pd/C (0.1 g). Caution: Dry Pd/C is pyrophoric; use wet catalyst or add under inert gas. -
Hydrogenation:
-
Method A (Balloon): Purge the flask with
gas (3x vacuum/fill cycles). Attach a hydrogen balloon and stir vigorously at Room Temperature (RT) for 4–12 hours. -
Method B (Transfer): Add Ammonium Formate (3–5 equiv) and reflux for 1–3 hours.
-
-
Monitoring: Check reaction progress via TLC (System: 10% MeOH/DCM). The product (secondary amine) will be more polar (lower
) and stain with Ninhydrin. -
Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.
-
Isolation: Concentrate the filtrate under reduced pressure. If Ammonium Formate was used, the residue may require an aqueous basic wash (
) and extraction (DCM) to remove salts.
Protocol B: N-Alkylation of 2-Benzylpiperidine
Objective: To functionalize the free nitrogen, synthesizing a tertiary amine.
Materials:
-
Substrate: 2-Benzylpiperidine (1.0 equiv)
-
Electrophile: Benzyl bromide or Alkyl iodide (1.1 equiv)
-
Base:
(2.0 equiv) or -
Solvent: Acetonitrile (ACN) or DMF[6]
Step-by-Step Workflow:
-
Setup: In a reaction vial, dissolve 2-benzylpiperidine (1.0 mmol) in Acetonitrile (5 mL).
-
Base Addition: Add anhydrous
(2.0 mmol). -
Alkylation: Add the alkyl halide (1.1 mmol) dropwise at RT.
-
Reaction: Stir at 60°C for 4–8 hours.
-
Monitoring: Monitor via LC-MS or TLC. The product (tertiary amine) will typically be less polar than the starting material.
-
Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash organics with brine, dry over
, and concentrate.[6][7]
Mechanistic Insight: Why the Difference?
The diagram below details the mechanistic divergence during Hydrogenolysis.
Figure 2: Mechanistic rationale for the stability of the C-C bond in 2-benzylpiperidine versus the labile C-N bond in N-benzylpiperidine.
References
-
BenchChem. (2025).[1][2][6] The N-Benzylpiperidine Core: A Cornerstone in Modern Drug Discovery. Retrieved from
-
Ferris, R. M., & Tang, F. L. (1979).[8] Comparison of the effects of the isomers of amphetamine, methylphenidate and deoxypipradrol on the uptake of l-3H-norepinephrine and 3H-dopamine. Journal of Pharmacology and Experimental Therapeutics, 210(3), 422–428.[8] [8]
-
Bull, S. D., Davies, S. G., et al. (2000).[4] Chemoselective oxidative debenzylation of tertiary N-benzyl amines. Journal of the Chemical Society, Perkin Transactions 1, 3765.[4]
-
Greene, T. W., & Wuts, P. G. M. (1999). Protecting Groups in Organic Synthesis (3rd ed.).[4] Wiley.[4][9] (Standard reference for N-benzyl cleavage protocols).
-
University of Regina. (n.d.). pKa Values of Some Piperazines and Piperidines. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sciencemadness.org [sciencemadness.org]
- 4. users.ox.ac.uk [users.ox.ac.uk]
- 5. Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]
- 8. 2-Benzylpiperidine [medbox.iiab.me]
- 9. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Impurity Profiling of Benzyl Piperidine-4-carboxylate by GC-MS
Executive Summary
Benzyl piperidine-4-carboxylate is a critical pharmacophore scaffold, frequently utilized in the synthesis of piperidine-based analgesics (e.g., fentanyl analogues) and muscarinic receptor antagonists. Its impurity profile is subject to strict regulatory scrutiny (ICH Q3A/B) due to the potential biological activity of its precursors and degradation products.
While HPLC-UV is the standard for routine potency assays, Gas Chromatography-Mass Spectrometry (GC-MS) is the superior choice for impurity profiling , particularly for identifying volatile precursors (benzyl alcohol), halogenated side-products (benzyl chloride), and structural elucidation of unknown contaminants. However, the presence of a secondary amine in the piperidine ring necessitates specific derivatization protocols to prevent peak tailing and thermal degradation.
This guide provides a validated workflow for analyzing these impurities, contrasting GC-MS with HPLC alternatives, and detailing a self-validating derivatization protocol using Trifluoroacetic Anhydride (TFAA).
Comparative Analysis: GC-MS vs. Alternatives
The choice of analytical technique depends on the specific class of impurity being targeted. The table below objectively compares GC-MS against common alternatives for this specific analyte.
| Feature | GC-MS (Electron Impact) | HPLC-UV/DAD | GC-FID |
| Primary Utility | Structural identification of unknowns; Volatile impurity quantification. | Routine assay of non-volatile salts; Quantification of thermally labile degradants. | Routine quantification of known volatiles (high linearity). |
| Analyte Suitability | Excellent for Benzyl Alcohol, Benzyl Chloride, and derivatized esters. Poor for underivatized secondary amines (tailing). | Excellent for polar acids (Piperidine-4-carboxylic acid) and salts. | Good for volatiles, but lacks identification capability. |
| Sensitivity (LOD) | High (ppb range in SIM mode). | Moderate (ppm range). | Moderate to High. |
| Structural Data | Definitive (Mass spectral fragmentation).[1] | Inferential (Retention time only). | None (Retention time only). |
| Key Limitation | Requires derivatization (TFAA/TMS) to stabilize the secondary amine. | Cannot easily identify non-chromophoric impurities. | Blind to co-eluting impurities without MS confirmation. |
Verdict: Use HPLC-UV for routine purity release of the salt form. Use GC-MS for process development, identifying unknown side-products, and quantifying genotoxic impurities (e.g., benzyl halides).
Scientific Rationale & Mechanism
The Challenge: Secondary Amine Interactions
Benzyl piperidine-4-carboxylate contains a secondary amine (-NH) and an ester linkage.
-
Silanol Interaction: The free amine hydrogen bonds with active silanol groups in the GC column stationary phase, causing severe peak tailing and retention time shifts.
-
Thermal Instability: At high GC inlet temperatures (>250°C), the ester may undergo pyrolysis or transesterification if not stabilized.
The Solution: Acylation via TFAA
To ensure "Trustworthiness" and reproducibility, we employ Trifluoroacetic Anhydride (TFAA) derivatization.
-
Mechanism: TFAA replaces the active proton on the secondary amine with a trifluoroacetyl group (
). -
Benefit: This eliminates hydrogen bonding, lowers the boiling point relative to the polar interaction, and produces a sharp, symmetric peak. It also adds a unique mass marker (
loss, M-69) for spectral confirmation.
Experimental Protocol
Reagents & Standards[3][4][5]
-
Analyte: Benzyl piperidine-4-carboxylate (Reference Standard).
-
Derivatizing Agent: Trifluoroacetic Anhydride (TFAA), >99%.
-
Solvent: Ethyl Acetate (anhydrous).
-
Base: Triethylamine (TEA) - acts as an acid scavenger.
-
Internal Standard: Diphenylamine or Fluoranthene.
Sample Preparation (Derivatization Workflow)
This protocol is a self-validating system; the disappearance of the underivatized amine peak confirms reaction completion.
-
Weighing: Dissolve 10 mg of sample in 1.0 mL Ethyl Acetate.
-
Scavenger Addition: Add 50 µL of Triethylamine (to neutralize TFA by-product).
-
Acylation: Add 100 µL of TFAA dropwise.
-
Note: Reaction is exothermic. Cap vial and incubate at 60°C for 20 minutes.
-
-
Dry Down: Evaporate to dryness under a gentle stream of Nitrogen (
) to remove excess acid. -
Reconstitution: Reconstitute in 1.0 mL Ethyl Acetate containing the Internal Standard.
-
Injection: Inject 1 µL into GC-MS.
GC-MS Instrument Conditions
| Parameter | Setting | Rationale |
| Column | Rxi-5Sil MS or DB-5ms (30m x 0.25mm x 0.25µm) | Low-bleed phase essential for trace analysis; 5% phenyl provides selectivity for aromatics. |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for MS resolution. |
| Inlet | Split (10:1) @ 250°C | Prevents column overload; high temp ensures volatilization of the benzyl ester. |
| Oven Program | 60°C (1 min) → 20°C/min → 300°C (5 min) | Slow ramp not required; ballistic heating clears heavy impurities. |
| MS Source | EI (70 eV), 230°C | Standard ionization for library matching (NIST/Wiley). |
| Scan Range | m/z 40–450 | Covers benzyl fragments (91) and derivatized molecular ions. |
Data Analysis & Interpretation
Analytical Workflow Diagram
Figure 1: Analytical workflow ensuring stabilization of the secondary amine prior to GC separation.
Mass Spectral Fragmentation Pathways
The identification of impurities relies on recognizing specific fragmentation patterns.
-
Benzyl Cation (m/z 91): The dominant peak for any benzyl ester. The benzyl group cleaves and rearranges into the stable tropylium ion (
). -
Piperidine Ring (m/z 82/83): Characteristic cleavage of the piperidine ring.
-
Derivatized Fragment (m/z 110+): If TFA-derivatized, look for the loss of the trifluoromethyl group (
).
Key Impurity Markers:
| Impurity | Retention (Relative) | Key Ions (m/z) | Origin |
| Benzyl Alcohol | 0.35 | 108 (M+), 91, 79 | Unreacted Starting Material |
| Benzyl Chloride | 0.28 | 126 (M+), 91 | Genotoxic Halide (Process Impurity) |
| Dibenzyl Ether | 0.85 | 198 (M+), 91, 107 | Side Reaction (Acid catalyzed) |
| Analyte (TFA-deriv) | 1.00 | 315 (M+), 224 (M-91), 91 | Target Compound |
Fragmentation Logic Diagram
Figure 2: Primary electron impact (EI) fragmentation pathways for structural confirmation.
Troubleshooting & Optimization
Issue: "Ghost" Peaks or Carryover
-
Cause: The benzyl ester is "sticky." High boiling point impurities (dimers) may elute in subsequent runs.
-
Fix: Implement a "bake-out" at 300°C for 5 minutes at the end of every run. Use a solvent blank between samples.
Issue: Peak Tailing (Even after derivatization)
-
Cause: Incomplete derivatization or activity in the GC liner.
-
Fix: Ensure the sample is completely dry before adding TFAA (water kills the reagent). Replace the inlet liner with a deactivated, wool-packed liner (e.g., Ultra Inert).
Issue: Missing Molecular Ion
-
Cause: EI energy (70eV) is too harsh for the ester linkage.
-
Fix: Rely on the m/z 91 tropylium ion for quantification, or switch to Chemical Ionization (CI) with Methane for molecular weight confirmation.
References
-
National Institutes of Health (NIH). (2023). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol from human serum. Retrieved from [Link]
-
Drawell Analytical. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]
-
Indiana University ScholarWorks. (2024). Formation and identification of novel derivatives of primary amine and zwitterionic drugs (TFAA Derivatization). Retrieved from [Link]
-
eGyanKosh. (2024).[2] Mass Spectrometry: Fragmentation Patterns (Benzyl/Tropylium Rearrangement). Retrieved from [Link]
Sources
Comparative Analysis of Benzyl Piperidine-4-Carboxylate: NMR Characterization vs. Synthetic Precursors
Executive Summary: The Structural Challenge
Benzyl piperidine-4-carboxylate (also known as Isonipecotic acid benzyl ester ) is a critical scaffold in the synthesis of muscarinic antagonists, opioid receptor ligands, and acetylcholinesterase inhibitors (e.g., Donepezil analogs).
In synthetic workflows, a common challenge is distinguishing the target O-alkylated product (benzyl ester) from potential N-alkylated byproducts (N-benzyl species) or hydrolysis precursors.[1][2] While Mass Spectrometry (MS) confirms molecular weight, it often fails to distinguish between regiochemical isomers (O-Bn vs. N-Bn).[1][2]
This guide provides a definitive NMR characterization protocol, establishing Nuclear Magnetic Resonance as the superior method for structural validation over MS and IR.[2]
Strategic Comparison: NMR vs. Alternative Methods
To validate "performance" in characterization, we compare the structural certainty provided by 1H/13C NMR against standard alternatives.
| Feature | NMR (1H & 13C) | Mass Spectrometry (LC-MS) | FT-IR |
| Regiochemistry | High. Distinct shifts for O-CH₂ (~5.1 ppm) vs. N-CH₂ (~3.5 ppm).[1][2] | Low. Fragmentation patterns for isomers are often identical.[1][2] | Medium. Ester C=O (1730 cm⁻¹) vs. Acid C=O (1700 cm⁻¹) is discernible but often obscured.[1][2] |
| Salt Form ID | High. Chemical shifts of | None. Ionization removes the counterion context.[1][2] | Low. Broad ammonium bands are non-specific.[1][2] |
| Purity Quant. | High. Integration provides molar ratios of impurities.[1][2] | Medium. Ionization efficiency varies between species.[1][2] | Low. Qualitative only. |
Verdict: NMR is the only self-validating technique capable of simultaneously confirming the oxidation state (ester vs. acid) and the regiochemistry (O- vs. N-alkylation).[1][2]
Experimental Protocol: Synthesis & Sample Preparation
To ensure reproducible data, the following protocol controls for concentration and pH-dependent chemical shift variations.
Synthesis Context (The "Why")
The target molecule is typically synthesized via Fischer esterification of isonipecotic acid with benzyl alcohol.[1][2]
-
Target: Benzyl piperidine-4-carboxylate (HCl salt or free base).[1][2]
-
Precursor: Piperidine-4-carboxylic acid (Isonipecotic acid).[1][2][3]
-
Impurity Risk: 1-Benzylpiperidine-4-carboxylic acid (if benzyl chloride is used under basic conditions).[1][2]
NMR Sample Preparation Workflow
Objective: Prepare a sample that resolves the labile amine proton and prevents aggregation.
-
Solvent Selection:
-
For Free Base: Use CDCl₃ .[1][2][4] It provides sharp signals and distinct separation of the NH proton (usually broad singlet ~1.8–2.0 ppm).[1][2]
-
For HCl/TFA Salts: Use DMSO-d₆ .[1][2] CDCl₃ often fails to dissolve the salt fully.[1][2] In DMSO-d₆, the ammonium protons (
) appear as broad signals at 8.5–9.0 ppm.[1][2]
-
-
Concentration: 10–15 mg of sample in 0.6 mL solvent.
-
Reference: TMS (0.00 ppm) or residual solvent peak (CDCl₃: 7.26 ppm; DMSO: 2.50 ppm).[1][2]
Data Analysis: The "Smoking Gun" Signals
Visualizing the Structural Logic
The following diagram illustrates the correlation between the molecular structure and the critical NMR signals used for validation.
Figure 1: Structural logic mapping key chemical moieties to their diagnostic NMR shifts.
1H NMR Characterization (400 MHz, CDCl₃)
Data represents the Free Base form.
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| Aromatic | 7.30 – 7.40 | Multiplet (m) | 5H | Phenyl ring protons.[1][2] Overlap is common.[1][2] |
| Benzylic | 5.12 | Singlet (s) | 2H | Diagnostic: Distinctive downfield shift due to Oxygen.[1][2] (Compare to N-Benzyl ~3.5 ppm).[1][2][4][5] |
| Pip-2,6 eq | 3.08 – 3.15 | dt (approx) | 2H | Alpha to Nitrogen (Equatorial).[1][2] Deshielded by N. |
| Pip-2,6 ax | 2.60 – 2.70 | td (approx) | 2H | Alpha to Nitrogen (Axial).[1][2] |
| Pip-4 | 2.45 – 2.55 | tt | 1H | Methine proton alpha to Carbonyl.[1][2] |
| Pip-3,5 eq | 1.85 – 1.95 | m | 2H | Beta protons.[1][2] |
| Pip-3,5 ax | 1.60 – 1.75 | m | 2H | Beta protons.[1][2] |
| NH | 1.80 (varies) | Broad (br s) | 1H | Amine proton.[1][2] Shifts with concentration/water content.[1][2][4] |
Critical Comparison Note: If the sample were the N-benzyl isomer (1-benzylpiperidine-4-carboxylic acid), the benzylic protons would appear as a singlet at ~3.50 ppm , and the aromatic ring would typically split into two multiplets rather than one broad cluster.[1][2]
13C NMR Characterization (100 MHz, CDCl₃)
| Carbon Type | Shift ( | Interpretation |
| Carbonyl (C=O) | 174.8 | Ester carbonyl.[1][2] (Acids typically appear >178 ppm or are weak).[1][2] |
| Aromatic (Ipso) | 136.1 | Quaternary carbon of the phenyl ring.[1][2] |
| Aromatic (CH) | 128.5, 128.1, 128.0 | Ortho, meta, para carbons. |
| Benzylic (CH₂) | 66.2 | Diagnostic: O-CH₂ carbon.[1][2] (N-CH₂ appears upfield at ~63 ppm).[1][2] |
| Pip-C2, C6 | 45.8 | Alpha carbons to the amine.[1][2] |
| Pip-C4 | 41.5 | Methine carbon.[1][2] |
| Pip-C3, C5 | 28.9 | Beta carbons.[1][2][5] |
Comparative Performance Data
To assist in reaction monitoring, the table below contrasts the target molecule with its direct precursor and a common impurity.
Table 3: Shift Deltas for Reaction Monitoring
| Compound | Key 1H Signal (Benzylic) | Key 1H Signal ( | Key 13C Signal (C=O) |
| Benzyl piperidine-4-carboxylate (Target) | 5.12 ppm (s) | ~3.10 ppm | 174.8 ppm |
| Isonipecotic Acid (Precursor) | None | ~3.30 ppm (D₂O) | 180.1 ppm |
| 1-Benzylpiperidine-4-carboxylic acid (Isomer) | 3.55 ppm (s) | ~2.90 ppm | 178.5 ppm |
| Benzyl Alcohol (Reagent) | 4.65 ppm (d) | None | None |
Analysis:
-
Disappearance of 4.65 ppm: Indicates consumption of benzyl alcohol.[1][2]
-
Appearance of 5.12 ppm: Confirms formation of the Ester bond.[1][2]
-
Absence of 3.55 ppm: Confirms no N-alkylation occurred.[1][2]
Workflow Visualization
The following diagram outlines the decision tree for characterizing the product after workup.
Figure 2: Rapid decision tree for validating the benzyl ester synthesis.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 31738, 4-Benzylpiperidine (Analogous Data).[1][2] Retrieved January 29, 2026 from [Link]
-
Oregon State University. 1H NMR Chemical Shift Reference Table. Retrieved January 29, 2026 from [Link]
-
University of Calgary. Spectroscopy Problems: Ester Characterization. Retrieved January 29, 2026 from [Link]
-
Royal Society of Chemistry. Direct Transformation of Benzyl Esters to Esters (Supplementary Info).[1][2] Retrieved January 29, 2026 from [Link]
Sources
- 1. Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate | C20H24N2O2 | CID 2724430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzyl 4-oxopiperidine-1-carboxylate | C13H15NO3 | CID 643496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-Benzylpiperidine(31252-42-3) 1H NMR spectrum [chemicalbook.com]
- 5. Ethyl 4-piperidinecarboxylate(1126-09-6) 13C NMR spectrum [chemicalbook.com]
Executive Summary: The Scaffold of Choice for Alzheimer’s Therapy
Title: Structure-Activity Relationship (SAR) of N-Benzyl Piperidine Derivatives: A Comparative Technical Guide for AChE Inhibition
The N-benzyl piperidine moiety represents the pharmacophore backbone of the most successful acetylcholinesterase (AChE) inhibitors, most notably Donepezil (Aricept) . In the context of drug development for Alzheimer's Disease (AD), this scaffold is prized for its ability to span the entire active site gorge of the AChE enzyme, interacting simultaneously with the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS) .
This guide objectively compares the classic N-benzyl piperidine architecture against emerging alternatives (pyridinium analogs and rigidified hybrids), providing experimental evidence that defines the optimal substitution patterns for potency and selectivity.
Mechanistic Foundation: The Dual-Binding Paradigm
To understand the SAR, one must visualize the target. The AChE active site is a deep, narrow gorge (approx. 20 Å deep). High-affinity inhibitors must act as "molecular dumbbells," binding to both the bottom (CAS) and the entrance (PAS).
Mechanism of Action Diagram
The following diagram illustrates the validated binding mode of Donepezil-class inhibitors, highlighting the critical residue interactions required for nanomolar potency.
Caption: Dual-site binding mode of Donepezil. The molecule spans the gorge, anchoring at the PAS (Indanone) and CAS (Benzyl Piperidine).
Comparative SAR Analysis
The following analysis deconstructs the molecule into three zones. We compare the Standard (Donepezil) against Pyridinium Analogs (to test charge permanence) and Fragmented Analogs (to test linker length).
Zone 1: The Basic Center (Piperidine vs. Pyridinium)
-
Requirement: A positive charge is essential for cation-pi interaction with Phe330 .
-
Piperidine (Donepezil): Exists in equilibrium. The protonated form binds. High bioavailability due to the ability to exist as a neutral species for Blood-Brain Barrier (BBB) penetration.
-
Pyridinium: Permanently charged. Often shows higher in vitro potency due to stronger cation-pi interactions but suffers from poor BBB permeability unless designed as a prodrug.
Zone 2: The Linker (Spacer Length)
-
Optimal Length: 2-3 methylene units.
-
Evidence: Shortening the linker prevents the molecule from spanning the gorge. Lengthening it introduces entropic penalties.
Zone 3: The Benzyl Moiety (Substituents)
-
Standard: Unsubstituted benzyl ring (Donepezil).[1]
-
Modifications: Electron-withdrawing groups (F, Cl) at the para position of the benzyl ring often maintain or slightly improve CAS binding but can alter metabolic stability.
Performance Comparison Table
Data synthesized from Sugimoto et al. and recent comparative studies (see References).
| Compound Class | Structure Description | AChE IC50 (nM) | Selectivity (AChE/BuChE) | Key SAR Insight |
| Donepezil (Benchmark) | N-benzyl piperidine linked to dimethoxyindanone | 5.7 | >1000 | Optimal dual-site binding. The gold standard for potency and pharmacokinetics. |
| Pyridinium Analog | N-benzyl pyridinium linked to dimethoxyindanone | 7.5 | Moderate | Similar potency to Donepezil in vitro due to permanent charge, but lower lipophilicity limits CNS utility. |
| Fragment A | N-benzyl piperidine (No Indanone, short linker) | >10,000 | Low | Critical Failure: Lacks the PAS anchor. Proves that the benzyl-piperidine alone is insufficient for high affinity. |
| Amide Analog | N-benzoyl piperidine (Amide N instead of Amine) | Inactive | N/A | Critical Failure: Amides are not basic/charged at physiological pH. Loss of cation-pi interaction with Phe330 destroys activity. |
Experimental Protocols (Self-Validating Systems)
To replicate these results or synthesize novel derivatives, follow these standardized protocols.
A. Synthesis: Reductive Amination (The Industry Standard)
This route is preferred over direct alkylation because it minimizes over-alkylation byproducts and allows for mild conditions compatible with sensitive functional groups.
-
Reagents: 1-Benzylpiperidine-4-carboxaldehyde (or relevant amine), Indanone derivative, Sodium Triacetoxyborohydride (NaBH(OAc)3), DCE (Dichloroethane).
-
Rationale: NaBH(OAc)3 is used instead of NaBH4 because it selectively reduces the imine intermediate without reducing the ketone on the indanone ring.
-
Step-by-Step:
-
Dissolve amine (1.0 eq) and aldehyde (1.0 eq) in DCE.
-
Add Acetic Acid (catalytic, 1-2 drops) to catalyze imine formation. Stir for 30 mins.
-
Add NaBH(OAc)3 (1.5 eq) in portions.
-
Stir at Room Temp for 12-24h under Nitrogen.
-
Validation: Monitor via TLC (disappearance of aldehyde). Quench with sat. NaHCO3.
-
B. Bioassay: Modified Ellman’s Method
The Ellman assay is the only accepted standard for comparing AChE inhibition constants (
-
Principle: AChE hydrolyzes Acetylthiocholine (ATCI) to Thiocholine.[2] Thiocholine reacts with DTNB (Ellman's Reagent) to produce TNB (Yellow,
nm).[2][3] -
Critical Control: Spontaneous hydrolysis of ATCI can cause background noise. Always run a "No Enzyme" blank.
Assay Workflow Diagram
Caption: Step-by-step workflow for the modified Ellman's Assay used to determine IC50 values.
Protocol Steps:
-
Buffer: 0.1 M Phosphate buffer, pH 8.0 (pH is critical; <7.0 reduces DTNB sensitivity).
-
Enzyme: Electric eel AChE (Sigma-Aldrich) or Recombinant Human AChE.
-
Procedure:
-
Add 150
L Buffer to wells. -
Add 20
L Test Compound (in DMSO, final DMSO <1%). -
Add 20
L Enzyme solution (0.1 U/mL). -
Incubate 10 mins at 25°C (Allows inhibitor to bind).
-
Add 10
L DTNB/ATCI mixture (1 mM final conc).
-
-
Measurement: Read Absorbance at 412 nm every 30 seconds for 5 minutes.
-
Calculation:
is calculated by plotting % Inhibition vs. Log[Concentration].
References
-
Sugimoto, H., Iimura, Y., Yamanishi, Y., & Yamatsu, K. (1995).[4] Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 38(24), 4821–4829.[4]
-
Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity.[5] Biochemical Pharmacology, 7(2), 88–95.
-
Kryger, G., Silman, I., & Sussman, J. L. (1999). Structure of acetylcholinesterase complexed with E2020 (Aricept): implications for the design of new anti-Alzheimer drugs. Structure, 7(3), 297–307.
-
BenchChem. (2025).[1][2] AChE-IN-15 for Ellman's Assay: Application Notes and Protocols.
-
Al-Jameel, S. S., et al. (2023). Synthesis, biological evaluation, and computational studies of N-benzyl pyridinium–curcumin derivatives as potent AChE inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]
Safety Operating Guide
Personal protective equipment for handling Benzyl Piperidine-4-carboxylate
Focus: Safety, PPE, and Operational Logistics for CAS 24228-40-8 (Ethyl 1-benzylpiperidine-4-carboxylate) and related analogs.
Executive Safety Summary & Risk Profile
Senior Scientist Note: In drug discovery workflows (specifically for Donepezil analogs), this compound is a critical intermediate. While often categorized generically as an "irritant," our operational data and GHS classifications indicate a Category 3 Acute Toxicity (Oral) hazard. This elevates the handling requirements from "standard organic chemistry" to "toxic containment protocols."
The primary risks are not just immediate irritation (H315/H319), but systemic toxicity upon ingestion or mucous membrane contact (H301). The piperidine moiety can also act as a sensitizer over long-term exposure.
GHS Hazard Classification (Key Drivers)
| Hazard Class | Category | Hazard Statement | Code |
| Acute Toxicity, Oral | Cat 3 | Toxic if swallowed | H301 |
| Skin Corrosion/Irritation | Cat 2 | Causes skin irritation | H315 |
| Serious Eye Damage/Irritation | Cat 2A | Causes serious eye irritation | H319 |
| STOT - Single Exposure | Cat 3 | May cause respiratory irritation | H335 |
Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a self-validating safety barrier. We presume the material may be in either liquid form (Free Base) or solid powder (Hydrochloride Salt) .
Core PPE Requirements
| PPE Component | Material Specification | Scientific Rationale |
| Hand Protection | Double Nitrile (0.11 mm / 4-5 mil min) | Why: Piperidine esters can permeate thin nitrile. Double gloving provides a "breakthrough buffer." The outer glove is sacrificial; the inner glove maintains the sterile/safety barrier. |
| Eye Protection | Chemical Splash Goggles (Indirect Vent) | Why: Safety glasses are insufficient for H319 liquids. Goggles prevent vapor entry and protect against splashes during syringe transfers. |
| Respiratory | Fume Hood (Primary) or N95/P100 (Secondary) | Why: Engineering controls (Hood) are superior to respirators. If weighing solid salt outside a hood, a P100 mask is mandatory to prevent inhalation of toxic dust (H301/H335). |
| Body Defense | Lab Coat (Poly/Cotton) + Chemical Apron | Why: Standard lab coats absorb liquids. A disposable chemically resistant apron (Tyvek or polyethylene) prevents chest/lap absorption during bench work. |
Operational Protocols: Step-by-Step
A. Engineering Controls & Setup[1][2]
-
Ventilation: All operations must occur within a certified chemical fume hood operating at 100 fpm face velocity.
-
Decontamination Station: Prepare a beaker of 10% aqueous acetic acid or dilute HCl. Piperidines are bases; acidifying them converts them to non-volatile, water-soluble salts, reducing vapor pressure and facilitating cleanup.
B. Handling the Liquid (Free Base)
-
Transfer Technique: Do not pour from the bottle. Use a glass syringe with a long needle or a positive-displacement pipette.
-
Reasoning: Pouring increases surface area for evaporation and risk of drips (H315). Syringes contain the material.
-
-
Seal Integrity: After dispensing, wrap the cap in Parafilm. Piperidines oxidize and absorb CO2; sealing maintains purity for SAR studies.
C. Handling the Solid (HCl Salt)
-
Static Control: Use an anti-static gun or polonium strip if weighing small amounts (<10 mg).
-
Reasoning: Charged powders scatter. Inhaling scattered dust triggers the H301/H335 toxicity pathways.
-
-
Weighing: Weigh inside the fume hood. If the balance is external, tare the vial inside the hood, add solid, cap it, and then weigh outside. Never transport open vials of toxic solids.
D. Emergency Response (Spill/Exposure)
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/acetone) to wash skin; this accelerates absorption of the lipophilic benzyl group into the bloodstream.
-
Spill Cleanup: Cover with vermiculite or sand. Neutralize with dilute acetic acid before disposal.
Visualization: Safety Decision Workflow
This diagram outlines the logical flow for handling Benzyl Piperidine-4-carboxylate, distinguishing between the liquid free base and solid salt forms.
Figure 1: Operational decision tree for handling Benzyl Piperidine-4-carboxylate based on physical state.
Waste Disposal & Deactivation
Principle: "Cradle-to-Grave" stewardship. Do not mix with general solvent waste until deactivated.
-
Segregation: Collect waste in a container labeled "Toxic - Basic Organic."
-
Deactivation (Recommended): Treat waste streams containing this compound with dilute acid (HCl or Acetic Acid).
-
Chemistry: Protonation of the piperidine nitrogen (
) creates a non-volatile ammonium salt, preventing vapor release in the waste container.
-
-
Final Disposal: Incineration via a licensed hazardous waste contractor.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 90423, Ethyl 1-benzylpiperidine-4-carboxylate. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[1][2] Retrieved from [Link][2]
-
European Chemicals Agency (ECHA). C&L Inventory: Ethyl 1-benzylpiperidine-4-carboxylate.[3] Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
